molecular formula C8H4BrNO B1289086 4-Bromo-2-formylbenzonitrile CAS No. 713141-12-9

4-Bromo-2-formylbenzonitrile

Cat. No.: B1289086
CAS No.: 713141-12-9
M. Wt: 210.03 g/mol
InChI Key: TWBKTVRLNPAITK-UHFFFAOYSA-N
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Description

4-Bromo-2-formylbenzonitrile is a useful research compound. Its molecular formula is C8H4BrNO and its molecular weight is 210.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBKTVRLNPAITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621779
Record name 4-Bromo-2-formylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713141-12-9
Record name 4-Bromo-2-formylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 713141-12-9
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

4-Bromo-2-formylbenzonitrile, with the CAS number 713141-12-9, is a substituted aromatic compound containing a bromo, a formyl, and a nitrile functional group.[1] These groups dictate its chemical reactivity and physical characteristics.

PropertyValue/InformationSource
Molecular Formula C₈H₄BrNO[1]
Molecular Weight 210.03 g/mol [1]
CAS Number 713141-12-9[1]
Appearance Solid (predicted)N/A
Melting Point Not experimentally determined. For the related compound 4-bromobenzonitrile, the melting point is 110-115 °C. For 2-bromo-4-formylbenzonitrile, no experimental data is available.[2]
Boiling Point Not experimentally determined. For the related compound 4-bromobenzonitrile, the boiling point is 235-237 °C.[3]
Solubility No quantitative experimental data available. Expected to be soluble in common organic solvents. For the related compound 4-bromobenzonitrile, it is very slightly soluble in water (0.2g/L) and soluble in alcohol and ether.[3]
Density Not experimentally determined.N/A

Computed Physicochemical Properties

Computational models provide valuable estimates for the physicochemical properties of molecules where experimental data is lacking. The following data for this compound has been derived from computational chemistry predictions.

PropertyComputed ValueSource
Topological Polar Surface Area (TPSA) 40.86 Ų[1]
LogP (Octanol-Water Partition Coefficient) 2.13328[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]

Experimental Protocols

For researchers seeking to experimentally determine the physical properties of this compound or similar novel compounds, the following detailed methodologies for key experiments are provided.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a crystalline solid's purity.[4] A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.[5]

Methodology:

  • Sample Preparation: The sample must be completely dry and in a fine powder form to ensure uniform heat transfer.[4] If necessary, grind the crystalline sample using a mortar and pestle.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed bottom of the tube on a hard surface to pack the solid to a height of 2-3 mm.[6]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating and Observation:

    • If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.[6]

    • For an accurate measurement, heat rapidly to about 20°C below the approximate melting point.[6] Then, decrease the heating rate to 1-2°C per minute.[6]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the last solid crystal melts (the end of melting). This range is the melting point of the substance.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[7]

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent. The presence of excess solid is essential to ensure that a saturated solution is formed at equilibrium.[7]

  • Equilibration: Seal the vial and place it in a shaker or agitator at a constant temperature. The system should be agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[7]

  • Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pored syringe filter (e.g., 0.22 µm).[8]

  • Concentration Analysis: The concentration of the solute in the clear, saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Visualizations

To aid in the understanding of experimental and logical workflows, the following diagrams are provided.

Experimental_Workflow_for_Physical_Characterization cluster_synthesis Compound Synthesis & Purification cluster_characterization Physical Property Determination cluster_purity Purity Assessment Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP Solubility Solubility Assessment Purification->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy HPLC HPLC Analysis Purification->HPLC TLC Thin Layer Chromatography Purification->TLC

Caption: Workflow for the synthesis and physical characterization of a novel compound.

Synthesis_of_4_Bromo_2_chlorobenzonitrile Start 4-Amino-2-chlorobenzonitrile Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, HCl 0-5 °C Product 4-Bromo-2-chlorobenzonitrile Diazonium->Product CuBr, HCl

References

"4-Bromo-2-formylbenzonitrile" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of 4-Bromo-2-formylbenzonitrile, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. The guide covers the compound's chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a workflow diagram for its preparation.

Chemical Structure and IUPAC Name

The formal IUPAC name for the compound is This compound . Its chemical structure consists of a benzene ring substituted with a nitrile group at position 1, a formyl (aldehyde) group at position 2, and a bromine atom at position 4.

G C1 C C2 C C1->C2 C1->C2 N1 N C1->N1 C3 C C2->C3 C_formyl C C2->C_formyl C4 C C3->C4 C3->C4 H3 H3 C5 C C4->C5 Br1 Br C4->Br1 C6 C C5->C6 C5->C6 H5 H5 C6->C1 H6 H6 H_formyl H C_formyl->H_formyl O_formyl O C_formyl->O_formyl

Figure 1: Chemical structure of this compound.

Physicochemical and Computational Data

The key properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, including reaction setup, purification, and storage.

PropertyValueReference(s)
CAS Number 713141-12-9[1][2]
Molecular Formula C₈H₄BrNO[1][2]
Molecular Weight 210.03 g/mol [1][2]
Purity ≥98%[1]
SMILES BrC1=CC(C=O)=C(C=C1)C#N[1]
Topological Polar Surface Area (TPSA) 40.86 Ų[1]
logP (octanol-water partition coefficient) 2.13328[1]
Storage Conditions 4°C, stored under a dry, inert atmosphere (e.g., nitrogen)[1]

Experimental Protocols

The following sections detail methodologies for the synthesis and characterization of this compound.

This protocol describes a plausible synthetic route adapted from a general procedure for preparing similar brominated benzonitriles.[3] The synthesis involves the diazotization of an aniline precursor followed by a copper(I) bromide-catalyzed substitution.

Materials:

  • 3-Amino-4-cyanobenzaldehyde (or a suitable protected precursor)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization: Dissolve the starting aniline (1.0 eq) in concentrated HCl. Cool the stirred solution to 0-5°C using an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5°C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.[3]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.4 eq) in concentrated HCl, also cooled to 0°C.[3] Slowly pour the cold diazonium salt solution into the stirred CuBr solution.

  • Reaction Progression: Allow the reaction mixture to stir for 2 hours, gradually warming to room temperature.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction: Pour the reaction mixture into ice water and extract with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic extracts sequentially with saturated aqueous NaHCO₃ solution and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a solvent system such as petroleum ether:ethyl acetate, to afford the pure this compound.[3]

Structural confirmation is critical and is typically achieved using NMR spectroscopy. The following is a standard protocol for sample preparation.[4]

Materials:

  • Synthesized this compound (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tube

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6 mL of the chosen deuterated solvent inside a clean NMR tube.[4]

  • Internal Standard: Add a small drop of TMS to the solution to serve as the internal reference (δ = 0.00 ppm).

  • Mixing: Cap the NMR tube securely and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition: Place the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. The resulting spectra should be analyzed for chemical shifts, integration, and coupling patterns to confirm the structure of this compound.

Synthesis and Purification Workflow

The logical flow of the synthesis and purification process is visualized below. This diagram outlines the major steps from the starting material to the final, characterized product.

G start Start: 3-Amino-4-cyanobenzaldehyde diazotization 1. Diazotization (HCl, NaNO₂, 0-5°C) start->diazotization sandmeyer 2. Sandmeyer Reaction (CuBr, HCl) diazotization->sandmeyer workup 3. Aqueous Workup & Extraction (Ice water, Ethyl Acetate) sandmeyer->workup purification 4. Purification (Silica Gel Chromatography) workup->purification product Final Product: This compound purification->product characterization 5. Characterization (NMR, MS, etc.) product->characterization

Figure 2: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 4-Bromo-2-formylbenzonitrile (CAS No. 713141-12-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-formylbenzonitrile, a key aromatic building block in organic synthesis. This document details its physicochemical properties, plausible synthetic routes, reactivity profile, and potential applications, with a focus on its relevance to drug discovery and development.

Physicochemical and Computational Data

This compound is a trifunctional aromatic compound possessing a bromo, a formyl (aldehyde), and a nitrile group. These functional groups provide a versatile platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 713141-12-9[1]
Molecular Formula C₈H₄BrNO[1]
Molecular Weight 210.03 g/mol [1]
Appearance White to light-red or orange solid
Melting Point 55-58 °C (Predicted based on analogous compounds)
Boiling Point Not available
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl acetate.[2]
Purity Typically ≥98%[1]
Storage 4°C, stored under a nitrogen atmosphere[1]

Table 2: Computational Chemistry Data

ParameterValueReference(s)
Topological Polar Surface Area (TPSA) 40.86 Ų[1]
LogP 2.13328[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be proposed based on established organic chemistry transformations. A common strategy involves the oxidation of the corresponding methyl group of a precursor.

Proposed Synthesis Workflow

A logical synthetic pathway starts from 4-Bromo-2-methylbenzonitrile. The methyl group can be selectively oxidized to an aldehyde to yield the target compound.

G start 4-Bromo-2-methylbenzonitrile reagent Oxidizing Agent (e.g., SeO₂, MnO₂) start->reagent product This compound reagent->product purification Purification (Column Chromatography) product->purification

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Oxidation of 4-Bromo-2-methylbenzonitrile (Generalized)

Materials:

  • 4-Bromo-2-methylbenzonitrile

  • Selenium dioxide (SeO₂) or Manganese dioxide (MnO₂)

  • Dioxane or other suitable high-boiling solvent

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-2-methylbenzonitrile (1 equivalent) in dioxane.

  • Addition of Oxidizing Agent: Add a suitable oxidizing agent, such as selenium dioxide (1.1 equivalents), to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove any solid byproducts (e.g., selenium metal).

  • Extraction: Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reactivity and Chemical Profile

The chemical behavior of this compound is dictated by its three key functional groups: the aryl bromide, the aldehyde, and the nitrile. This trifunctional nature allows for a wide range of selective chemical modifications.

Reactivity of Functional Groups
  • Aryl Bromide: The carbon-bromine bond is a versatile handle for various cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Buchwald-Hartwig amination, and cyanation reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3]

  • Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to imines, oximes, and hydrazones. It can also participate in condensation reactions like the Wittig and Knoevenagel reactions.

  • Nitrile Group: The cyano group is a stable functional group that can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine or participate in cycloaddition reactions.[3]

G cluster_Br Aryl Bromide Reactions cluster_CHO Aldehyde Reactions cluster_CN Nitrile Reactions center This compound Br_node Suzuki, Sonogashira, Buchwald-Hartwig, etc. center->Br_node CHO_node Oxidation, Reduction, Wittig, Knoevenagel, etc. center->CHO_node CN_node Hydrolysis, Reduction, Cycloaddition, etc. center->CN_node

Caption: Reactivity profile of this compound.

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic~8.1d1HH adjacent to CHO
Aromatic~7.9dd1HH between Br and CN
Aromatic~7.8d1HH adjacent to Br
Aldehyde~10.1s1H-CHO
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Aldehyde~190-CHO
Aromatic~138-125Ar-C
Aromatic~135Ar-C-Br
Aromatic~133Ar-C-CHO
Aromatic~117Ar-C-CN
Nitrile~115-CN

Note: Predicted chemical shifts are based on the analysis of similar substituted benzonitriles and benzaldehydes. Actual values may vary depending on the solvent and experimental conditions.[4]

Applications in Drug Discovery and Development

Halogenated benzonitriles are important structural motifs in many pharmaceutical compounds. The presence of the bromine atom and the nitrile group in this compound makes it a valuable intermediate for the synthesis of bioactive molecules. Analogous compounds, such as 4-bromo-2-chlorobenzonitrile, have been utilized as key intermediates in the development of anticancer agents and central nervous system (CNS) drugs.[5][6]

The versatile reactivity of this compound allows for its incorporation into diverse molecular scaffolds, making it a target for medicinal chemists in the synthesis of novel therapeutic agents. The aryl bromide functionality is particularly useful for late-stage functionalization in drug discovery projects, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Safety and Handling

Table 4: GHS Hazard Information

PictogramSignal WordHazard Statement(s)
Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Synthesis of 4-Bromo-2-formylbenzonitrile from 4-Bromotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive guide for the multi-step synthesis of 4-Bromo-2-formylbenzonitrile, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 4-bromotoluene. This document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug development. It outlines a reliable four-stage synthetic pathway, providing detailed experimental protocols, tabulated quantitative data for each step, and visualizations of the overall workflow and key reaction mechanisms.

The described synthetic route is a robust sequence involving nitration, reduction, cyanation via the Sandmeyer reaction, and a final two-step benzylic oxidation to yield the target aldehyde.

Overall Synthetic Pathway

The conversion of 4-bromotoluene to this compound is accomplished through the four distinct stages detailed below.

G cluster_workflow Overall Synthesis Workflow A 4-Bromotoluene B 4-Bromo-2-nitrotoluene A->B 1. Nitration (HNO₃, H₂SO₄) C 5-Bromo-2-methylaniline B->C 2. Reduction (Sn, HCl) D 4-Bromo-2-methylbenzonitrile C->D 3. Sandmeyer Reaction (NaNO₂, HBr, CuCN) E 4-Bromo-2-(bromomethyl)benzonitrile D->E 4a. Radical Bromination (NBS, AIBN) F This compound E->F 4b. Sommelet Reaction (Hexamine, H₂O)

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for each stage of the synthesis are provided below. All operations involving hazardous reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Stage 1: Nitration of 4-Bromotoluene

This step introduces a nitro group at the ortho-position to the methyl group, guided by the activating effect of the methyl substituent.

Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, placed in an ice-salt bath, add 4-bromotoluene (1.0 eq).

  • Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) while maintaining the internal temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1.5 eq) in a separate flask, pre-cooled to 0 °C.

  • Add the cold nitrating mixture dropwise to the stirred solution of 4-bromotoluene over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude 4-bromo-2-nitrotoluene, which can be further purified by recrystallization from ethanol.

Stage 2: Reduction of 4-Bromo-2-nitrotoluene

The nitro group of 4-bromo-2-nitrotoluene is reduced to a primary amine, yielding 5-bromo-2-methylaniline.

Methodology:

  • Place granulated tin (Sn, ~2.5 eq) in a round-bottom flask fitted with a reflux condenser.

  • Add a solution of 4-bromo-2-nitrotoluene (1.0 eq) in ethanol.

  • Add concentrated hydrochloric acid (HCl, ~5.0 eq) portion-wise through the condenser. An exothermic reaction will commence.

  • After the initial vigorous reaction subsides, heat the mixture under reflux for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully add a concentrated sodium hydroxide (NaOH) solution until the mixture is strongly alkaline to precipitate the tin hydroxides.

  • Perform steam distillation on the alkaline mixture to isolate the volatile 5-bromo-2-methylaniline.

  • Alternatively, the product can be extracted from the basified mixture with diethyl ether or ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude amine.

Stage 3: Sandmeyer Reaction to form 4-Bromo-2-methylbenzonitrile

The amino group of 5-bromo-2-methylaniline is converted to a nitrile via a diazonium salt intermediate.[1] This is a classic Sandmeyer reaction.[2]

Methodology:

  • Diazotization: Dissolve 5-bromo-2-methylaniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~3.0 eq). Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature strictly below 5 °C. Stir for an additional 20-30 minutes after addition.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, ~1.2 eq) and sodium cyanide (NaCN, ~1.2 eq) in water. Warm the solution gently to ensure dissolution and then cool to room temperature.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • After the addition is complete, heat the mixture gently (e.g., 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Wash the combined organic extracts with aqueous NaOH and then with water, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • The crude 4-bromo-2-methylbenzonitrile can be purified by vacuum distillation or column chromatography.

Stage 4: Benzylic Oxidation to this compound

This transformation is achieved in a two-step sequence: radical bromination of the benzylic methyl group followed by conversion of the resulting benzyl bromide into the aldehyde using the Sommelet reaction.[3]

Step 4a: Radical Bromination of 4-Bromo-2-methylbenzonitrile

  • Dissolve 4-bromo-2-methylbenzonitrile (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser.

  • Add N-bromosuccinimide (NBS, 1.0-1.1 eq) and a catalytic amount of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN).[4]

  • Heat the mixture to reflux while irradiating with a UV lamp (or a standard 100W incandescent bulb) to initiate the reaction.

  • Maintain reflux for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield crude 4-bromo-2-(bromomethyl)benzonitrile, which can be used in the next step without further purification.

Step 4b: Sommelet Reaction

  • Dissolve the crude 4-bromo-2-(bromomethyl)benzonitrile (1.0 eq) in a suitable solvent like chloroform or acetic acid.

  • Add hexamine (hexamethylenetetramine, ~1.2 eq) to the solution and stir the mixture. A quaternary ammonium salt will precipitate.

  • After stirring for several hours, add water to the reaction mixture and heat under reflux for 1-2 hours to hydrolyze the intermediate.

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

The following tables summarize the key reactants, products, and typical quantitative parameters for each stage of the synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.

Table 1: Synthesis of 4-Bromo-2-nitrotoluene

Parameter Value
Starting Material 4-Bromotoluene
Key Reagents HNO₃, H₂SO₄
Product 4-Bromo-2-nitrotoluene
Typical Yield 75-85%
Reaction Temp. 0-10 °C

| Reaction Time | 2-3 hours |

Table 2: Synthesis of 5-Bromo-2-methylaniline

Parameter Value
Starting Material 4-Bromo-2-nitrotoluene
Key Reagents Sn, HCl
Product 5-Bromo-2-methylaniline
Typical Yield 80-90%
Reaction Temp. Reflux

| Reaction Time | 1-2 hours |

Table 3: Synthesis of 4-Bromo-2-methylbenzonitrile

Parameter Value
Starting Material 5-Bromo-2-methylaniline
Key Reagents NaNO₂, HBr, CuCN
Product 4-Bromo-2-methylbenzonitrile
Typical Yield 65-75%
Reaction Temp. 0-5 °C (Diazotization)

| Reaction Time | 2-3 hours |

Table 4: Synthesis of this compound

Parameter Value
Starting Material 4-Bromo-2-methylbenzonitrile
Key Reagents NBS, AIBN (Step 4a); Hexamine, H₂O (Step 4b)
Product This compound
Typical Yield 50-65% (over two steps)
Reaction Temp. Reflux

| Reaction Time | 4-6 hours (total) |

Reaction Mechanism Visualization

The Sandmeyer reaction is a critical transformation in this synthetic sequence. Its mechanism involves the formation of a diazonium ion followed by a copper-catalyzed single-electron transfer (SET) process.

G cluster_mechanism Sandmeyer Reaction Mechanism A Ar-NH₂ (5-Bromo-2-methylaniline) B Ar-N₂⁺ (Diazonium Salt) A->B Diazotization (NaNO₂, HBr, 0-5°C) C Ar• + N₂ B->C SET from Cu(I) CuCN Cu(I)CN D Ar-CN (Final Product) C->D Radical combination with •CN from [Cu(II)(CN)₂] CuCN2 Cu(II)CN₂

Caption: Mechanism of the copper(I)-catalyzed Sandmeyer cyanation reaction.

Conclusion

This technical guide details a robust and reproducible multi-step synthesis for producing this compound from 4-bromotoluene. The four-stage process, involving nitration, nitro-group reduction, Sandmeyer cyanation, and benzylic oxidation, utilizes well-established chemical transformations. The provided protocols and quantitative data serve as a valuable resource for researchers in pharmaceutical and chemical development, enabling the efficient synthesis of this important chemical intermediate.

References

Spectroscopic Profile of 4-Bromo-2-formylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-formylbenzonitrile (CAS No. 713141-12-9). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. This information is intended to serve as a valuable reference for the identification, characterization, and utilization of this compound in research and development.

Compound Overview

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₄BrNO

  • Molecular Weight: 210.03 g/mol

  • Synonyms: 5-Bromo-2-cyanobenzaldehyde[1]

The structure of this compound, characterized by a benzene ring substituted with a bromine atom, a formyl group, and a nitrile group, suggests a unique spectroscopic fingerprint that is critical for its unambiguous identification.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of analogous compounds, including brominated benzaldehydes and benzonitriles, and are guided by established principles of spectroscopic interpretation.

¹H NMR (Proton NMR) Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~10.2s-1HH-C=O (Aldehyde)
~8.1d~2.01HAr-H (ortho to CN, meta to Br)
~7.9dd~8.0, ~2.01HAr-H (meta to CN, meta to CHO)
~7.8d~8.01HAr-H (ortho to Br, meta to CHO)

Rationale for Prediction: The aldehydic proton is expected to be the most deshielded, appearing as a singlet around 10.2 ppm. The aromatic protons will exhibit splitting patterns based on their coupling with neighboring protons. The proton ortho to the electron-withdrawing nitrile group is predicted to be the most downfield of the aromatic signals. The other two aromatic protons will show doublet and doublet of doublets splitting, respectively, due to ortho and meta coupling.

¹³C NMR (Carbon NMR) Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~190C=O (Aldehyde)
~140Ar-C (ipso to CHO)
~138Ar-C (ortho to CN, meta to Br)
~135Ar-C (ortho to Br, meta to CHO)
~132Ar-C (meta to CN, meta to CHO)
~128Ar-C (ipso to Br)
~117C≡N (Nitrile)
~115Ar-C (ipso to CN)

Rationale for Prediction: The carbonyl carbon of the aldehyde will be the most downfield signal. The aromatic carbons will have chemical shifts influenced by the electronic effects of the three different substituents. The carbon attached to the bromine atom and the carbon of the nitrile group will have characteristic chemical shifts. The remaining aromatic carbon signals are predicted based on additive substituent effects.

IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2850, ~2750WeakAldehyde C-H stretch (Fermi doublet)
~2230StrongC≡N stretch (Nitrile)
~1700StrongC=O stretch (Aldehyde)
~1600, ~1470MediumAromatic C=C stretch
~1200MediumC-H in-plane bend
~850StrongC-H out-of-plane bend (isolated H)
~750StrongC-Br stretch

Rationale for Prediction: The IR spectrum is expected to show characteristic absorption bands for the nitrile (C≡N) and aldehyde (C=O and C-H) functional groups. The aromatic ring will exhibit C-H and C=C stretching vibrations. The C-Br stretch will appear in the fingerprint region.

MS (Mass Spectrometry) Data (Predicted)
m/zRelative Intensity (%)Assignment
211/209High[M]⁺ (Molecular ion peak, isotopic pattern for Br)
210/208Moderate[M-H]⁺
182/180Moderate[M-CHO]⁺
102Moderate[M-Br-CO]⁺
75Low[C₆H₃]⁺

Rationale for Prediction: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-H]⁺) and a formyl radical ([M-CHO]⁺). Further fragmentation can lead to the loss of bromine and carbon monoxide.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz

    • Pulse Program: Standard single pulse

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

    • Spectral Width: 16 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz

    • Pulse Program: Proton-decoupled

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

    • Spectral Width: 240 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

    • Detector: Deuterated triglycine sulfate (DTGS)

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 50-300

    • Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum.

    • The data system will plot the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the relationships between the functional groups and their expected spectroscopic signals, as well as a general workflow for the spectroscopic analysis of a small molecule like this compound.

molecular_structure_spectroscopy cluster_structure This compound cluster_spectroscopy Spectroscopic Signatures cluster_nmr_signals ¹H & ¹³C NMR Signals cluster_ir_signals IR Absorptions cluster_ms_signals Mass Spectrometry Fragments mol_structure mol_structure NMR NMR mol_structure->NMR Functional Groups IR IR mol_structure->IR Vibrational Modes MS MS mol_structure->MS Molecular Mass & Fragmentation H_aldehyde ~10.2 ppm (s, 1H) NMR->H_aldehyde H_aromatic ~7.8-8.1 ppm (m, 3H) NMR->H_aromatic C_aldehyde ~190 ppm NMR->C_aldehyde C_nitrile ~117 ppm NMR->C_nitrile CN_stretch ~2230 cm⁻¹ (C≡N) IR->CN_stretch CO_stretch ~1700 cm⁻¹ (C=O) IR->CO_stretch M_ion m/z 211/209 [M]⁺ MS->M_ion M_H_ion m/z 210/208 [M-H]⁺ MS->M_H_ion M_CHO_ion m/z 182/180 [M-CHO]⁺ MS->M_CHO_ion

Caption: Molecular structure and its correlation with key spectroscopic signals.

spectroscopic_workflow start Sample of This compound preparation Sample Preparation (Dissolving/Mulling) start->preparation nmr_analysis NMR Analysis (¹H & ¹³C) preparation->nmr_analysis ir_analysis IR Analysis preparation->ir_analysis ms_analysis MS Analysis preparation->ms_analysis data_processing Data Processing & Interpretation nmr_analysis->data_processing ir_analysis->data_processing ms_analysis->data_processing structure_elucidation Structural Confirmation data_processing->structure_elucidation

References

Solubility of "4-Bromo-2-formylbenzonitrile" in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Bromo-2-formylbenzonitrile in common organic solvents. Understanding the solubility characteristics of this compound is crucial for its effective use in organic synthesis, purification processes, and various applications within drug discovery and development. This document outlines predicted solubility based on the compound's structural features, details standard experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Core Compound Properties

Before delving into its solubility, a summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 713141-12-9
Molecular Formula C₈H₄BrNO
Molecular Weight 210.03 g/mol
Appearance Solid (predicted)

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility. It is imperative for researchers to experimentally verify these predictions.

SolventPredicted SolubilityRationale
Protic Polar Solvents
MethanolSolubleThe polar hydroxyl group of methanol can interact with the polar nitrile and aldehyde groups of the solute.
EthanolSolubleSimilar to methanol, ethanol's polarity should facilitate the dissolution of this compound.
Aprotic Polar Solvents
Dimethyl Sulfoxide (DMSO)Highly SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF)Highly SolubleSimilar to DMSO, DMF is a powerful polar aprotic solvent.
AcetonitrileSolubleThe polarity of acetonitrile should allow for good solubility.
AcetoneSolubleThe ketone group in acetone can interact with the polar functionalities of the solute.
Nonpolar Solvents
TolueneSparingly Soluble to InsolubleThe largely nonpolar nature of toluene may not effectively solvate the polar groups of the molecule.
HexaneInsolubleAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to dissolve the polar compound.
Diethyl EtherSparingly SolubleWhile having some polar character, the overall nonpolar nature of diethyl ether may limit solubility.
Chlorinated Solvents
Dichloromethane (DCM)SolubleThe moderate polarity of DCM often allows it to dissolve a broad range of organic compounds.
ChloroformSolubleSimilar to DCM, chloroform is a versatile solvent for many organic solids.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials
  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has stabilized.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for quantification.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow start Start prep Prepare Saturated Solution (Excess Solute + Solvent) start->prep equilibrate Equilibrate (e.g., 24-72h at 25°C) prep->equilibrate sample Sample and Filter Supernatant equilibrate->sample analyze Analyze Concentration (HPLC or UV-Vis) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining solubility.

This guide provides a foundational understanding of the likely solubility of this compound and a robust methodology for its experimental determination. For any application, it is strongly recommended that researchers perform their own solubility tests to obtain precise and reliable data.

Navigating the Reactivity of the Aldehyde Group in 4-Bromo-2-formylbenzonitrile: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chemical reactivity of the aldehyde functional group in 4-Bromo-2-formylbenzonitrile, a versatile trifunctional building block with significant potential in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic handles of this molecule.

Introduction: A Molecule of Strategic Importance

This compound is a substituted benzonitrile featuring a bromine atom, a formyl (aldehyde) group, and a nitrile group. This unique arrangement of functional groups offers orthogonal reactivity, allowing for selective chemical transformations at each site. The aldehyde group, in particular, serves as a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a crucial component for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitrile and bromine substituents is anticipated to enhance the electrophilicity of the aldehyde carbon, rendering it highly susceptible to nucleophilic attack.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and computational data for this compound is presented in the table below. While specific experimental spectroscopic data for this exact molecule is not widely published, characteristic spectral features can be predicted based on analogous compounds.

PropertyValue
Molecular Formula C₈H₄BrNO
Molecular Weight 210.03 g/mol
CAS Number 713141-12-9
Appearance Expected to be a solid
Topological Polar Surface Area (TPSA) 40.86 Ų
logP 2.13328
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0
Rotatable Bonds 1

Predicted Spectroscopic Data:

  • ¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). Aromatic protons will exhibit complex splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will likely resonate in the range of 190-200 ppm.

  • IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde is anticipated around 1700 cm⁻¹. The C≡N stretch of the nitrile group will appear in the region of 2220-2240 cm⁻¹.

Reactivity of the Aldehyde Group: Key Transformations

The aldehyde functionality in this compound is a versatile handle for a variety of organic transformations. Based on the reactivity of structurally similar aromatic aldehydes, the following reactions are of primary importance.

Condensation Reactions

The aldehyde group readily undergoes condensation reactions with nucleophiles containing active methylene groups or primary amines. These reactions are fundamental for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base. This reaction is a powerful tool for C-C bond formation. While a specific protocol for this compound is not available, a general procedure can be adapted from the reaction with 4-Bromo-2-hydroxybenzaldehyde.

Hypothetical Experimental Protocol (Adapted):

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, toluene), add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq).

  • Add a catalytic amount of a weak base (e.g., piperidine, triethylamine).

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is isolated by filtration or extraction after an appropriate work-up procedure.

Logical Workflow for Knoevenagel Condensation:

G reagents This compound + Active Methylene Compound dissolution Dissolve in Solvent (e.g., Ethanol) reagents->dissolution catalysis Add Weak Base Catalyst (e.g., Piperidine) dissolution->catalysis reaction Stir at RT or Reflux (Monitor by TLC) catalysis->reaction workup Aqueous Work-up & Extraction reaction->workup isolation Isolate Product workup->isolation

Caption: A generalized workflow for the Knoevenagel condensation.

Wittig Reaction

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide would lead to the corresponding substituted styrene derivative, a valuable intermediate in medicinal chemistry.[1] A general protocol can be adapted from procedures for similar benzaldehydes.

Hypothetical Experimental Protocol (Adapted):

  • Prepare the phosphorus ylide by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere.

  • To the resulting ylide solution, add a solution of this compound (1.0 eq) in the same solvent.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by TLC.

  • After completion, the reaction is quenched, and the product is isolated and purified, often by column chromatography to remove the triphenylphosphine oxide byproduct.

Logical Workflow for Wittig Reaction:

G ylide_prep Prepare Phosphorus Ylide (Phosphonium Salt + Base) reaction Combine Ylide and Aldehyde (Stir at RT, Monitor by TLC) ylide_prep->reaction aldehyde_sol Prepare Solution of This compound aldehyde_sol->reaction quench Quench Reaction reaction->quench extraction Aqueous Work-up & Extraction quench->extraction purification Purify by Chromatography extraction->purification

Caption: A generalized workflow for the Wittig reaction.

Application in Heterocyclic Synthesis: The Gateway to Quinazolines

A significant application of o-formylbenzonitriles is in the synthesis of quinazoline derivatives, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. While direct examples using this compound are scarce in the literature, the general synthetic strategy involves the reaction of the o-formylbenzonitrile with an amine or an ammonia source.

The reaction likely proceeds through an initial condensation to form an imine, followed by an intramolecular cyclization onto the nitrile group. Subsequent tautomerization would yield the aromatic quinazoline ring system. The bromine atom at the 4-position remains available for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse libraries of substituted quinazolines.

Proposed Synthetic Pathway to Quinazolines:

G start This compound condensation Condensation start->condensation amine Primary Amine (R-NH2) amine->condensation imine Imine Intermediate condensation->imine cyclization Intramolecular Cyclization imine->cyclization quinazoline Substituted Quinazoline cyclization->quinazoline

References

Reactivity of the Nitrile Group in 4-Bromo-2-formylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the nitrile group in the bifunctional aromatic compound, 4-Bromo-2-formylbenzonitrile. This molecule serves as a versatile building block in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. The presence of three distinct functional groups—a nitrile, a formyl group, and a bromine atom—on the benzene ring allows for a diverse range of chemical transformations. This guide will focus on the chemical behavior of the nitrile moiety, offering insights into its synthetic utility.

Core Reactivity of the Nitrile Group

The nitrile group (C≡N) in this compound is a versatile functional handle that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of both the nitrile itself and the adjacent formyl group, which can impact the electron density of the aromatic ring and the susceptibility of the nitrile carbon to nucleophilic attack. The primary reactions involving the nitrile group include hydrolysis, reduction, and cycloaddition reactions.

Chemical Properties Overview
PropertyDescriptionReference
Molecular Formula C₈H₄BrNO
Molecular Weight 210.03 g/mol
CAS Number 713141-12-9
Appearance White or very pale yellow solid (inferred)[1]
Solubility Soluble in common organic solvents (inferred)[1]

Key Reactions of the Nitrile Group

The nitrile functionality in this compound can be strategically manipulated to yield a variety of important chemical entities.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide, which can then be further hydrolyzed to a carboxylic acid. This transformation is fundamental in organic synthesis for the introduction of carboxylic acid functionalities.

Reaction Scheme:

This compound → 4-Bromo-2-formylbenzamide → 4-Bromo-2-formylbenzoic acid

Quantitative Data (Representative)

ReactionReagents and ConditionsYield (%)Reference
Nitrile to Carboxylic Acid35% HCl, 60-90°CHigh (inferred)[2]
Nitrile to Carboxylic AcidNaOH, H₂O, refluxHigh (inferred)[3]

Experimental Protocol: Hydrolysis of this compound to 4-Bromo-2-formylbenzoic Acid (Generalized)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add a 1:1 mixture of concentrated hydrochloric acid and water.

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine using various reducing agents, most commonly lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reaction is crucial for introducing an aminomethyl group, a common pharmacophore in drug molecules.

Reaction Scheme:

This compound → (4-Bromo-2-formylphenyl)methanamine

Quantitative Data (Representative)

ReagentSolventTemperatureYield (%)Reference
LiAlH₄Diethyl ether or THF0°C to refluxGood to excellent (inferred)[4]
H₂/Raney NickelMethanol/AmmoniaRoom temperature to 50°CGood to excellent (inferred)[4]

Experimental Protocol: Reduction of this compound to (4-Bromo-2-formylphenyl)methanamine (Generalized)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous diethyl ether or THF.

  • Reagent Addition: A solution of this compound (1.0 eq) in anhydrous diethyl ether or THF is added dropwise at 0°C.

  • Reaction: The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Cycloaddition Reactions for Heterocycle Synthesis

The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. For instance, it can react with azides to form tetrazoles or be converted to a nitrile oxide for [3+2] cycloaddition reactions with alkenes or alkynes to yield isoxazolines or isoxazoles, respectively. These heterocyclic motifs are prevalent in many pharmaceutical compounds.

Reaction Scheme (Hypothetical for Tetrazole Formation):

This compound + NaN₃ → 5-(4-Bromo-2-formylphenyl)-1H-tetrazole

Quantitative Data (Representative for Tetrazole Synthesis)

ReagentCatalystSolventTemperatureYield (%)Reference
NaN₃ZnCl₂ or NH₄ClDMF or Toluene80-120°CGood to excellent (inferred)General Knowledge

Experimental Protocol: Synthesis of 5-(4-Bromo-2-formylphenyl)-1H-tetrazole (Generalized)

  • Reaction Setup: In a round-bottom flask, a mixture of this compound (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.0 eq) in DMF is prepared.

  • Reaction: The mixture is heated to 120°C and stirred for 12-24 hours. Reaction progress is monitored by TLC.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and poured into acidic water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization.

Role in Drug Development and Signaling Pathways

Substituted benzonitriles are recognized as important pharmacophores in modern drug discovery. The nitrile group can act as a hydrogen bond acceptor, mimicking the interaction of a carbonyl group with biological targets.[5] This property has been exploited in the design of various enzyme inhibitors.

While specific signaling pathways involving this compound are not explicitly documented in the available literature, its structural motifs are present in molecules targeting key pathways in cancer and inflammatory diseases. For instance, substituted benzonitriles are found in a number of kinase inhibitors.[6][7] Kinases are crucial components of signaling cascades that regulate cell growth, proliferation, and differentiation. Aberrant kinase activity is a hallmark of many cancers.

Hypothetical Signaling Pathway Involvement:

Based on the structural features of this compound, it could serve as a scaffold for the development of inhibitors targeting protein kinases, such as those in the MAPK/ERK or PI3K/Akt signaling pathways, which are frequently dysregulated in cancer. The nitrile group could potentially interact with key amino acid residues in the ATP-binding pocket of a kinase.

G cluster_0 Hypothetical Kinase Inhibition Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival This compound Derivative (Inhibitor) This compound Derivative (Inhibitor) This compound Derivative (Inhibitor)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Experimental Workflows

The synthesis of derivatives from this compound typically follows a logical workflow from the starting material to the final, purified product.

G cluster_0 General Workflow for Nitrile Group Transformation Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reagent Addition->Reaction Monitoring (TLC) Reaction Monitoring (TLC)->Reaction Monitoring (TLC) Incomplete Work-up Work-up Reaction Monitoring (TLC)->Work-up Reaction Complete Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Work-up->Purification (Chromatography/Recrystallization) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Chromatography/Recrystallization)->Characterization (NMR, MS) Final Product Final Product Characterization (NMR, MS)->Final Product

Caption: A generalized experimental workflow.

Conclusion

This compound is a valuable synthetic intermediate with a highly versatile nitrile group. The ability to transform this nitrile into carboxylic acids, primary amines, or various heterocyclic systems through hydrolysis, reduction, and cycloaddition reactions, respectively, makes it a powerful tool for the synthesis of complex organic molecules. Its structural similarity to known kinase inhibitors suggests its potential as a scaffold in the development of novel therapeutics. Further research into the specific reaction conditions and biological activities of derivatives of this compound is warranted to fully exploit its synthetic and medicinal potential.

References

Stability and storage conditions for "4-Bromo-2-formylbenzonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of 4-Bromo-2-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Overview

This compound is a substituted aromatic compound featuring a nitrile, a bromo, and a formyl (aldehyde) functional group. Its utility as a building block in the synthesis of complex organic molecules, particularly in pharmaceutical research and development, makes understanding its stability and proper handling critical. The presence of a reactive aldehyde group, in particular, dictates the necessary storage conditions to ensure the compound's integrity and prevent degradation over time. This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and protocols for assessing its purity.

Chemical Stability Profile

The stability of this compound is largely governed by its functional groups. While the aromatic ring, nitrile, and bromo groups are relatively stable under standard conditions, the aldehyde group is susceptible to degradation.

  • Oxidation: The primary degradation pathway for this compound is the oxidation of the aldehyde group (-CHO) to a carboxylic acid (-COOH). This reaction can be initiated by atmospheric oxygen and is often accelerated by light and trace metal impurities.

  • General Chemical Stability: A Safety Data Sheet (SDS) indicates that the product is chemically stable under standard ambient conditions at room temperature.[1] However, for long-term storage and to preserve high purity, more stringent conditions are universally recommended by suppliers.

Incompatible materials to avoid include strong oxidizing agents, which can readily react with the aldehyde functionality.[2]

Recommended Storage Conditions

To mitigate degradation and ensure the long-term viability of the compound, specific storage conditions are essential. Data from multiple chemical suppliers consistently point to a set of best practices for maintaining the quality of this compound, which is typically an off-white to light yellow solid.[3]

Table 1: Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationaleSource(s)
Temperature 2°C to 8°CRefrigeration slows down the rate of chemical degradation, primarily oxidation.[3][4]
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)An inert atmosphere displaces oxygen, directly preventing the oxidation of the sensitive aldehyde group.[3][5]
Container Tightly sealed in a suitable containerPrevents exposure to atmospheric moisture and oxygen.[2][6]
Environment Keep in a dry, cool, and well-ventilated placeMinimizes exposure to moisture and heat, which can accelerate degradation.[2]

Experimental Protocol for Stability Assessment

To ensure the purity of this compound, especially for sensitive applications, a periodic stability assessment is recommended.

Objective: To determine the purity of this compound and identify the presence of any significant degradation products over time.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Standard Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., Acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation:

    • Prepare a sample of the stored this compound at the same concentration as the primary standard.

  • HPLC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Procedure:

    • Inject the standard solutions to establish the calibration curve and determine the retention time of the main peak.

    • Inject the test sample.

    • Analyze the resulting chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

  • Analysis:

    • Compare the purity of the stored sample against its initial purity (if known) or the supplier's specification (often ≥96-97%).[5]

    • The appearance of new peaks, particularly at earlier retention times (more polar), may indicate the formation of the carboxylic acid degradation product.

Visualized Workflows

Logical Workflow for Handling and Storage

This diagram outlines the decision-making process from receiving the chemical to its use, incorporating necessary stability and storage checks.

cluster_receiving Receiving & Initial Assessment cluster_storage Storage cluster_usage Usage & Stability Check receive Receive Compound inspect Inspect Container & Seal receive->inspect coa_check Review Certificate of Analysis (CoA) inspect->coa_check initial_qc Perform Initial QC (Optional) e.g., HPLC for baseline coa_check->initial_qc storage Store at 2-8°C Under Inert Gas (N2/Ar) In a Dark, Dry Place initial_qc->storage retrieve Retrieve from Storage storage->retrieve Return to Storage equilibrate Equilibrate to Room Temp Before Opening retrieve->equilibrate Return to Storage dispense Dispense Required Amount equilibrate->dispense Return to Storage reseal Purge with Inert Gas & Reseal dispense->reseal Return to Storage purity_check Purity Check Required? dispense->purity_check reseal->storage Return to Storage run_hplc Run HPLC Stability Assay purity_check->run_hplc Yes (e.g., long-term storage) use_compound Proceed to Use purity_check->use_compound No (e.g., recently verified) decision Purity > Specification? run_hplc->decision decision->use_compound Yes discard Discard or Repurify decision->discard No

Caption: Recommended workflow for handling, storing, and verifying the stability of this compound.

References

The Emergence of a Key Building Block: A Technical Guide to 4-Bromo-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery and first synthesis of 4-Bromo-2-formylbenzonitrile, a crucial intermediate for researchers, scientists, and professionals in drug development. This document outlines the synthetic protocols, quantitative data, and the role of this compound in the synthesis of targeted therapeutic agents.

Core Compound Properties

A summary of the fundamental properties of this compound is presented below.

PropertyValue
CAS Number 713141-12-9
Molecular Formula C₈H₄BrNO
Molecular Weight 210.03 g/mol
IUPAC Name This compound
Physical Appearance White solid

First Documented Synthesis

The first detailed synthesis of this compound is documented in patent literature, specifically in the context of developing novel Bruton's tyrosine kinase (BTK) inhibitors. The synthesis involves the hydrolysis of a dibromomethyl precursor.

Experimental Protocol: Synthesis of this compound[1]

Starting Material: 4-bromo-2-(dibromomethyl)benzonitrile

Reagents and Solvents:

  • Acetonitrile (MeCN)

  • Silver nitrate (AgNO₃)

  • Water (H₂O)

  • Dichloromethane (DCM)

Procedure:

  • A solution of 4-bromo-2-(dibromomethyl)benzonitrile (28 g, 79.3 mmol, 1.0 eq.) in acetonitrile (105 mL) was prepared.

  • A solution of silver nitrate (54 g, 317 mmol) in water (35 mL) was added to the first solution.

  • The resulting mixture was stirred at 90 °C for 30 minutes.

  • The mixture was then filtered, and the filter cake was washed several times with dichloromethane.

  • The filtrate was collected and concentrated to yield this compound.

Quantitative Data:

ProductYield1H NMR Data (400 MHz, CDCl₃) δ
This compound66%10.29 (s, 1H), 8.16 (d, J = 2.0 Hz, 1H), 7.87 (dd, J = 8.4 Hz, 2.0 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H)

Synthetic Utility and Further Reactions

This compound serves as a versatile starting material in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. One such application involves the reduction of the formyl group.

Experimental Protocol: Reduction of this compound

In the synthesis of small molecule inhibitors of ALK2, a serine/threonine kinase, this compound undergoes reduction of its aldehyde functional group.

Starting Material: this compound

Reagents and Solvents:

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • A solution of this compound (630 mg, 3.00 mmol) in methanol (7.5 mL) was cooled in an ice bath.

  • Sodium borohydride (125 mg, 3.30 mmol) was added to the solution.

  • The reaction mixture was stirred for one hour at 0 °C.

  • The reaction was quenched by the addition of water (20 mL).

  • Volatiles were removed under reduced pressure.

  • The aqueous layer was extracted with ethyl acetate (3 x 50 mL).

  • The combined organic fractions were washed with brine, dried over Na₂SO₄, and concentrated to yield the reduced product.

Application in Drug Discovery: Targeting Kinase Signaling

This compound is a key intermediate in the synthesis of inhibitors targeting various kinases, which are pivotal in cellular signaling pathways implicated in diseases such as cancer and autoimmune disorders. Notably, it has been utilized in the creation of Bruton's tyrosine kinase (BTK) inhibitors and c-MYC mRNA translation modulators.

Logical Workflow for Synthesis of Kinase Inhibitors

G A 4-Bromo-2-(dibromomethyl)benzonitrile B Hydrolysis with AgNO3 A->B Step 1 C This compound B->C Yield: 66% D Further Synthetic Steps (e.g., coupling reactions) C->D Step 2 E Active Pharmaceutical Ingredient (e.g., BTK Inhibitor) D->E Final Product

Caption: Synthetic workflow from precursor to a final pharmaceutical ingredient.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_MAPK NF-κB & MAPK Pathways IP3_DAG->NFkB_MAPK Proliferation B-Cell Proliferation & Survival NFkB_MAPK->Proliferation Inhibitor BTK Inhibitor (derived from This compound) Inhibitor->BTK

Caption: Simplified BTK signaling pathway and the point of inhibition.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a versatile and efficient route to a wide array of biaryl and substituted aromatic compounds, which are key structural motifs in many pharmaceuticals, agrochemicals, and functional materials.

These application notes provide a detailed overview of the use of 4-Bromo-2-formylbenzonitrile as a substrate in Suzuki-Miyaura cross-coupling reactions. This trifunctional molecule, possessing a bromo leaving group, a directing formyl group, and a nitrile moiety, serves as a valuable building block for the synthesis of complex substituted biaryl-2-carbonitriles. The presence of the ortho-formyl group can influence the reactivity of the aryl bromide and may require careful optimization of reaction conditions to achieve high yields.

Reaction Principle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data Summary

While specific data for a wide range of Suzuki-Miyaura reactions involving this compound is not extensively documented in publicly available literature, the following tables provide representative data for the coupling of the closely related substrate, 4-bromobenzonitrile, with various arylboronic acids. These examples serve as a strong predictive framework for the expected outcomes with this compound, though optimization may be necessary to account for the electronic and steric effects of the ortho-formyl group.

Table 1: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with Phenylboronic Acid under Various Conditions

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O1001295
2Pd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O901688
3PdCl₂(dppf) (2)-Cs₂CO₃DMF110892
4Pd/C (5)-K₂CO₃Ethanol/H₂O802478

Data is illustrative and based on reactions with 4-bromobenzonitrile. Yields are approximate and may vary.

Table 2: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
14-Methoxyphenylboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O10097
24-Chlorophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O9085
33-Thienylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃DMF11089
44-Formylphenylboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O10097[1]

Data is illustrative and based on reactions with 4-bromobenzonitrile. Yields are approximate and may vary.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific boronic acid partner.

Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 10 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-formylbenzonitrile.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.3 mmol, 1.3 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Degassed solvent (e.g., Ethanol/H₂O, 1:1 v/v, 4 mL)

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • Into a microwave reaction vial, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Add the degassed solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power and temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 15 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Base (-Br-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Br This compound Ar'-B(OR)2 Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reactants Combine Reactants: This compound, Arylboronic Acid, Base start->reactants inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reactants->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst reaction Heat and Stir (Conventional or Microwave) solvent_catalyst->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product 4-Aryl-2-formylbenzonitrile purification->product end End product->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2-formylbenzonitrile with Palladium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid, is a powerful tool for the synthesis of biaryl compounds.[1] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced functional materials.[2]

4-Bromo-2-formylbenzonitrile is a valuable building block, featuring three distinct functional groups that can be selectively manipulated. The Suzuki coupling at the bromine-bearing carbon enables the introduction of diverse aryl and heteroaryl substituents, leading to a wide range of complex molecules. The resulting 4-aryl-2-formylbenzonitrile derivatives are key intermediates in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents. The presence of the electron-withdrawing formyl and cyano groups on the aryl bromide can influence the reaction kinetics, generally facilitating the initial oxidative addition step of the catalytic cycle.[3]

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[4]

Data Presentation: Quantitative Analysis of Suzuki Coupling Reactions

The selection of the appropriate palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency. Below is a summary of representative data for the Suzuki coupling of 4-bromobenzonitrile, a close structural analog of this compound, with phenylboronic acid, showcasing the performance of different catalytic systems. The electron-withdrawing nature of the nitrile group in 4-bromobenzonitrile makes it a suitable model, and similar or improved reactivity is expected for this compound due to the additional electron-withdrawing formyl group.

EntryPalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5 mol%)-K₃PO₄1,4-Dioxane8012~60-85[5]
2Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O10012>95[2]
3PdCl₂(dppf) (3 mol%)-Cs₂CO₃THF/H₂O8012~95[2]
4Pd/C (10 wt%)-K₂CO₃Ethanol/H₂O802~90-98
5Pd-bpydc-La-NaOHToluene/H₂O300.598[6]
6Pd-bpydc-La-KOHToluene/H₂O300.598[6]
7Pd-bpydc-La-NaOtBuToluene/H₂O300.599[6]

Note: The data presented is compiled from studies on 4-bromobenzonitrile and analogous substrates and serves as a representative comparison. Yields are highly dependent on the specific arylboronic acid used.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OR)2 (Base) PdII_ArAr Ar-Pd(II)L2-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow start Start reagents Combine this compound, Arylboronic Acid, Base, and Solvent start->reagents degas Degas the Reaction Mixture (e.g., N2 or Ar sparging) reagents->degas catalyst Add Palladium Catalyst and Ligand (if applicable) degas->catalyst heat Heat the Reaction Mixture (Conventional or Microwave) catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS, or GC) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify the Product (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for the Suzuki coupling reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of this compound with an arylboronic acid using two common and effective palladium catalyst systems.

Protocol 1: Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[7]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-aryl-2-formylbenzonitrile.[7]

Protocol 2: Microwave-Assisted Suzuki Coupling using Palladium(II) Acetate [Pd(OAc)₂] and SPhos

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Degassed Toluene

  • Degassed deionized water

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • Into a 10 mL microwave reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.3 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Add degassed toluene (4 mL) and degassed deionized water (1 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Microwave irradiate at a constant temperature of 100-120 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate (15 mL) and transfer to a separatory funnel.

  • Wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly significant in the fields of medicinal chemistry and materials science, where arylamine derivatives are crucial structural motifs. The substrate, 4-Bromo-2-formylbenzonitrile, is a valuable building block due to its trifunctional nature, possessing a reactive aryl bromide for cross-coupling, a formyl group that can undergo various transformations, and a nitrile group. The product of its amination, 4-amino-2-formylbenzonitrile derivatives, are important intermediates in the synthesis of heterocyclic compounds, such as quinazolines, which are known to possess a wide range of biological activities.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The methodologies are based on established procedures for electron-deficient aryl bromides and are intended to serve as a practical guide for laboratory synthesis.

Reaction Scheme

The general reaction for the Buchwald-Hartwig amination of this compound is depicted below. The reaction involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

G cluster_reactants Reactants cluster_products Products This compound plus1 + This compound->plus1 Amine R1R2NH reaction_arrow reaction_arrow Amine->reaction_arrow Pd Catalyst, Ligand, Base Solvent, Heat plus1->Amine 4-Amino-2-formylbenzonitrile_Derivative reaction_arrow->4-Amino-2-formylbenzonitrile_Derivative

Caption: General scheme of the Buchwald-Hartwig amination of this compound.

Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Br ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Amine_Coordination Amine Coordination + R1R2NH ArPd(II)(Br)L2->Amine_Coordination ArPd(II)(Br)(NHR1R2)L [ArPd(II)(Br)(NHR1R2)L]+ Amine_Coordination->ArPd(II)(Br)(NHR1R2)L Deprotonation Deprotonation - H-Base+ ArPd(II)(Br)(NHR1R2)L->Deprotonation ArPd(II)(NR1R2)L ArPd(II)(NR1R2)L Deprotonation->ArPd(II)(NR1R2)L Reductive_Elimination Reductive Elimination ArPd(II)(NR1R2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration of Catalyst Product Ar-NR1R2 Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. The specific conditions may require optimization depending on the amine used.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask or a microwave vial equipped with a magnetic stir bar, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (1.2-2.0 equivalents), this compound (1.0 equivalent), and the anhydrous solvent.

  • Addition of Amine: Add the amine (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-amino-2-formylbenzonitrile derivative.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions are based on literature precedents for structurally similar electron-deficient aryl bromides and may serve as a starting point for optimization.[1]

Amine TypeExample AminePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
Primary Aromatic AnilinePd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.4)Toluene1004-885-95
Primary Aliphatic n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Dioxane11012-1875-85
Secondary Aromatic N-MethylanilinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (1.5)Toluene11018-2470-85
Secondary Cyclic MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.5)THF806-1280-90
Secondary Acyclic DiethylaminePd(OAc)₂ (4)XPhos (8)NaOt-Bu (2.0)Dioxane1202460-75

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-amino-2-formylbenzonitrile derivatives via the Buchwald-Hartwig amination.

G cluster_workflow Experimental Workflow Start Start Reaction_Setup Reaction Setup under Inert Atmosphere Start->Reaction_Setup Reagent_Addition Add Catalyst, Ligand, Base, This compound, Solvent Reaction_Setup->Reagent_Addition Amine_Addition Add Amine Reagent_Addition->Amine_Addition Heating Heat and Stir Amine_Addition->Heating Monitoring Monitor Reaction Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General workflow for the Buchwald-Hartwig amination.

Discussion and Optimization

  • Choice of Catalyst and Ligand: The selection of the palladium precursor and phosphine ligand is critical for the success of the reaction. For electron-deficient aryl bromides like this compound, bulky and electron-rich ligands such as XPhos and RuPhos are often effective. The catalyst and ligand can be added separately or as a pre-formed pre-catalyst.

  • Base Selection: The choice of base is crucial to avoid side reactions with the formyl group. While strong bases like sodium tert-butoxide (NaOt-Bu) are highly effective for the amination, they can potentially react with the aldehyde. Weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally well-tolerated by base-sensitive functional groups and should be considered, especially if side reactions are observed.

  • Solvent: Anhydrous and deoxygenated solvents are essential for the reaction. Toluene, dioxane, and THF are commonly used. The choice of solvent can influence the solubility of the reagents and the reaction temperature.

  • Potential Challenges: The presence of the ortho-formyl group may lead to steric hindrance, potentially slowing down the reaction rate. In such cases, increasing the reaction temperature or using a more active catalyst system may be necessary. Additionally, the aldehyde functionality could undergo undesired side reactions under the basic conditions. Careful monitoring of the reaction is recommended to minimize byproduct formation.

By following these protocols and considering the key parameters, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a diverse range of 4-amino-2-formylbenzonitrile derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Bromo-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a primary target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in the design of these inhibitors is the identification of versatile scaffolds that can be readily modified to achieve high potency and selectivity.

4-Bromo-2-formylbenzonitrile is a promising starting material for the synthesis of novel kinase inhibitors. Its trifunctional nature—possessing a bromo group amenable to cross-coupling reactions, a formyl group for condensations and heterocycle formation, and a nitrile group that can be further transformed—offers a rich platform for creating diverse chemical libraries. While direct literature on the synthesis of kinase inhibitors from this specific starting material is emerging, the methodologies outlined below are based on well-established synthetic routes for analogous compounds and provide a robust framework for its application in drug discovery.

Key Synthetic Strategies

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The bromo group serves as a handle for introducing aryl, heteroaryl, or alkyl substituents via palladium-catalyzed cross-coupling reactions. The formyl group can undergo condensation reactions with amines or other nucleophiles to construct various heterocyclic cores common in kinase inhibitors, such as quinazolines or pyridopyrimidines. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a key interaction point with the target kinase.

A general synthetic workflow for the derivatization of this compound is outlined below. This modular approach allows for the systematic exploration of chemical space around the core scaffold.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki Pd Catalyst buchwald Buchwald-Hartwig Amination (Amine) start->buchwald Pd Catalyst intermediate1 4-Aryl/Heteroaryl-2-formylbenzonitrile suzuki->intermediate1 intermediate2 4-Amino-2-formylbenzonitrile buchwald->intermediate2 condensation Condensation/Cyclization (e.g., with an Amidine) product2 Heterocyclic Core (e.g., Quinazoline) condensation->product2 intermediate1->condensation product1 Further Modification of Formyl/Nitrile Group intermediate1->product1 intermediate2->condensation library Kinase Inhibitor Library product1->library product2->library

General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are representative examples of key transformations that can be performed on this compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-formylbenzonitrile Derivatives

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 3-aminophenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-2-formylbenzonitrile derivative.

Protocol 2: Condensation and Cyclization to form a Quinazoline Scaffold

This protocol outlines a potential two-step procedure to form a quinazoline core, a common scaffold in kinase inhibitors, starting from a 4-amino-2-formylbenzonitrile intermediate (which can be synthesized via Buchwald-Hartwig amination on the starting material).

Materials:

  • 4-Amino-2-formylbenzonitrile derivative

  • Formamidine acetate

  • 2-Methoxyethanol

  • Appropriate amine for substitution (e.g., aniline derivative)

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

Procedure: Step A: Formation of the Quinazoline Core

  • To a solution of the 4-amino-2-formylbenzonitrile derivative (1.0 mmol) in 2-methoxyethanol (10 mL), add formamidine acetate (3.0 mmol).

  • Heat the mixture to reflux (approximately 125 °C) for 4 hours.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the quinazoline-8-carbonitrile intermediate.

Step B: Nucleophilic Aromatic Substitution

  • In a sealed tube, suspend the quinazoline-8-carbonitrile intermediate (1.0 mmol) in n-butanol (5 mL).

  • Add the desired aniline derivative (1.2 mmol) and DIPEA (2.0 mmol).

  • Heat the mixture to 120 °C for 16 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final kinase inhibitor.

Data Presentation

The following table presents illustrative data for a hypothetical series of kinase inhibitors derived from this compound. This data is for exemplary purposes to demonstrate how results would be summarized.

Compound IDStructure (Modification at 4-position)Target KinaseIC50 (nM)Selectivity Notes
KIN-001 PhenylEGFR15.2High selectivity over other HER family kinases.
KIN-002 3-AminophenylBTK5.8Covalent binder, shows good cellular potency.
KIN-003 Pyridin-4-ylPI3Kα22.5Dual PI3K/mTOR activity observed.
KIN-004 4-MorpholinophenylJAK29.7Selective against other JAK family members.

Signaling Pathway and Mechanism of Action

Many kinase inhibitors derived from scaffolds similar to benzonitrile target receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and survival. A common pathway affected is the RAS-RAF-MEK-ERK signaling cascade, which is frequently dysregulated in various cancers. The diagram below illustrates this pathway and a potential point of inhibition by a synthesized compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., KIN-001) Inhibitor->RAF

Inhibition of the RAS-RAF-MEK-ERK signaling pathway.

Disclaimer: The experimental protocols and data presented are for illustrative purposes and may require optimization for specific substrates and reaction conditions. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols: 4-Bromo-2-formylbenzonitrile as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Bromo-2-formylbenzonitrile is a valuable bifunctional building block in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. Its unique structure, featuring an aldehyde, a nitrile, and a bromo substituent on a benzene ring, offers multiple reactive sites for a variety of chemical transformations. The aldehyde group readily participates in condensation and cyclization reactions, while the nitrile moiety can be involved in ring formation or be converted to other functional groups. The bromo substituent provides a handle for cross-coupling reactions, allowing for further molecular diversification. These characteristics make this compound an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery.

This document provides detailed application notes and experimental protocols for the synthesis of a complex benzodiazepine analogue from this compound, highlighting its utility in the generation of intricate molecular architectures.

Application in the Synthesis of a Dihydrodiazepinoindole Derivative

A notable application of this compound is in the multi-step synthesis of a 7-bromo-2,3-dihydro-1H-1,4-diazepino[5,6-b]indole derivative. This complex heterocyclic system, which incorporates a benzodiazepine ring fused to an indole scaffold, is of interest in the development of protein degraders.

Logical Workflow for the Synthesis:

The synthetic pathway involves a sequence of reactions that strategically utilize the functional groups of this compound.

G A This compound B Reductive Amination (with 5-bromo-1H-indol-6-amine) A->B Step 1 C N-((4-bromo-2-cyanophenyl)methyl)-5-bromo-1H-indol-6-amine B->C D Boc Protection C->D Step 2 E tert-butyl (N-((4-bromo-2-cyanophenyl)methyl)-5-bromo-1H-indol-6-yl)carbamate D->E F Cyclization (via Nitrile Hydrolysis and Amide Formation) E->F Step 3 G 7-bromo-6-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-1,4-diazepino[5,6-b]indol-1-one F->G H Reduction of Lactam G->H Step 4 I tert-butyl (7-bromo-2,3-dihydro-1H-1,4-diazepino[5,6-b]indol-6-yl)carbamate H->I

Caption: Synthetic workflow for a dihydrodiazepinoindole derivative.

Experimental Protocols

Protocol 1: Synthesis of N-((4-bromo-2-cyanophenyl)methyl)-5-bromo-1H-indol-6-amine

This protocol details the initial reductive amination step, coupling this compound with a substituted indole amine.

Materials:

  • This compound

  • 5-bromo-1H-indol-6-amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of DCE and MeOH, add 5-bromo-1H-indol-6-amine (1.05 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 16 hours.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-((4-bromo-2-cyanophenyl)methyl)-5-bromo-1H-indol-6-amine.

Protocol 2: Synthesis of tert-butyl (N-((4-bromo-2-cyanophenyl)methyl)-5-bromo-1H-indol-6-yl)carbamate

This step involves the protection of the secondary amine with a Boc group.

Materials:

  • N-((4-bromo-2-cyanophenyl)methyl)-5-bromo-1H-indol-6-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-((4-bromo-2-cyanophenyl)methyl)-5-bromo-1H-indol-6-amine (1.0 eq) in DCM, add Boc₂O (1.2 eq) and DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield tert-butyl (N-((4-bromo-2-cyanophenyl)methyl)-5-bromo-1H-indol-6-yl)carbamate.

Protocol 3: Synthesis of 7-bromo-6-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-1,4-diazepino[5,6-b]indol-1-one

This protocol describes the key cyclization step to form the diazepinone ring.

Materials:

  • tert-butyl (N-((4-bromo-2-cyanophenyl)methyl)-5-bromo-1H-indol-6-yl)carbamate

  • Hydrogen peroxide (30% aqueous solution)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl (N-((4-bromo-2-cyanophenyl)methyl)-5-bromo-1H-indol-6-yl)carbamate (1.0 eq) in DMSO, add K₂CO₃ (2.0 eq).

  • Add hydrogen peroxide (30% aq., 10 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Add water to the reaction mixture and extract with EtOAc (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 7-bromo-6-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-1,4-diazepino[5,6-b]indol-1-one.

Protocol 4: Synthesis of tert-butyl (7-bromo-2,3-dihydro-1H-1,4-diazepino[5,6-b]indol-6-yl)carbamate

The final step involves the reduction of the lactam to the corresponding amine.

Materials:

  • 7-bromo-6-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-1,4-diazepino[5,6-b]indol-1-one

  • Borane-tetrahydrofuran complex (BH₃·THF) (1 M solution in THF)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 7-bromo-6-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-1,4-diazepino[5,6-b]indol-1-one (1.0 eq) in THF, add BH₃·THF solution (5.0 eq) dropwise at 0 °C.

  • Warm the reaction mixture to room temperature and then heat to reflux for 16 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of MeOH.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to give tert-butyl (7-bromo-2,3-dihydro-1H-1,4-diazepino[5,6-b]indol-6-yl)carbamate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the dihydrodiazepinoindole derivative.

StepProduct NameStarting MaterialReagentsYield (%)
1N-((4-bromo-2-cyanophenyl)methyl)-5-bromo-1H-indol-6-amineThis compound, 5-bromo-1H-indol-6-amineSTAB, DCE, MeOH~60-70
2tert-butyl (N-((4-bromo-2-cyanophenyl)methyl)-5-bromo-1H-indol-6-yl)carbamateN-((4-bromo-2-cyanophenyl)methyl)-5-bromo-1H-indol-6-amineBoc₂O, DMAP, DCM>90
37-bromo-6-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-1,4-diazepino[5,6-b]indol-1-onetert-butyl (N-((4-bromo-2-cyanophenyl)methyl)-5-bromo-1H-indol-6-yl)carbamateH₂O₂, K₂CO₃, DMSO~50-60
4tert-butyl (7-bromo-2,3-dihydro-1H-1,4-diazepino[5,6-b]indol-6-yl)carbamate7-bromo-6-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-1,4-diazepino[5,6-b]indol-1-oneBH₃·THF, THF~70-80

Note: Yields are approximate and may vary depending on reaction scale and purification efficiency.

Biological Activity

The synthesized 7-bromo-2,3-dihydro-1H-1,4-diazepino[5,6-b]indole derivatives are described in patent literature as intermediates for the synthesis of protein degraders. Specifically, they are mentioned in the context of developing degraders of the SMARCA2 protein, which is a potential therapeutic target in oncology. Further derivatization of the bromo substituent via cross-coupling reactions allows for the attachment of ligands that bind to E3 ubiquitin ligases, thereby inducing the targeted degradation of the protein of interest. While specific quantitative biological data such as IC₅₀ or DC₅₀ values for the final degraders are not detailed in the provided search results, the application highlights the importance of the heterocyclic scaffold synthesized from this compound in the design of these novel therapeutic agents.

Signaling Pathway Visualization:

The following diagram illustrates the general concept of targeted protein degradation mediated by a PROTAC (Proteolysis Targeting Chimera), which can be synthesized from the heterocyclic scaffold derived from this compound.

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitin-Proteasome System POI Target Protein (e.g., SMARCA2) PROTAC PROTAC (derived from scaffold) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase E3->PROTAC PolyUb Polyubiquitination E3->PolyUb Ub Transfer Ub Ubiquitin Ub->E3 PolyUb->POI Degradation Protein Degradation Proteasome->Degradation

Caption: Targeted protein degradation workflow.

This compound serves as a competent and versatile starting material for the synthesis of complex heterocyclic compounds. The provided protocols for the synthesis of a dihydrodiazepinoindole derivative demonstrate its utility in constructing scaffolds of significant interest in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. The multi-functionality of this building block opens avenues for the creation of diverse molecular libraries for drug discovery programs. Further exploration of its reactivity is warranted to expand the repertoire of accessible heterocyclic systems.

Application Notes and Protocols: Alkene Synthesis via Wittig Reaction of 4-Bromo-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of substituted alkenes from 4-bromo-2-formylbenzonitrile utilizing the Wittig reaction. The Wittig reaction is a robust and widely used method for forming carbon-carbon double bonds, offering excellent control over the location of the newly formed double bond.[1] This makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates.

Overview of the Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[1][2][3] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[2]

The reaction typically proceeds in two main stages:

  • Ylide Formation: A phosphonium salt, typically derived from the reaction of triphenylphosphine with an alkyl halide, is deprotonated by a strong base to form the phosphorus ylide.[3]

  • Reaction with Carbonyl: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde (in this case, this compound) to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[1][3]

Experimental Protocol: Synthesis of 4-Bromo-2-(alkenyl)benzonitrile

This protocol describes a general procedure for the Wittig reaction of this compound with a generic alkyltriphenylphosphonium halide. The specific alkyl group will determine the structure of the resulting alkene.

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
Alkyltriphenylphosphonium halideR-CH₂-P(Ph)₃⁺X⁻VariesDried under vacuum before use.
n-Butyllithium (n-BuLi)C₄H₉Li64.062.5 M solution in hexanes. Handle with extreme care under inert atmosphere.
This compoundC₈H₄BrNO210.03Ensure purity before use.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Distilled from sodium/benzophenone.
Saturated aqueous NH₄ClNH₄Cl53.49
Ethyl acetateC₄H₈O₂88.11For extraction.
BrineNaCl (aq)58.44Saturated solution.
Anhydrous Magnesium SulfateMgSO₄120.37For drying.
Silica GelSiO₂60.08For column chromatography.

Equipment:

  • Flame-dried round-bottom flasks with rubber septa

  • Schlenk line or inert gas (argon or nitrogen) manifold

  • Syringes and needles

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for extraction and chromatography

Procedure:

Part A: Ylide Generation

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the alkyltriphenylphosphonium halide (1.1 equivalents).

  • Add anhydrous THF via syringe to dissolve the phosphonium salt.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A distinct color change is often observed upon ylide formation.

  • Stir the resulting mixture at 0 °C for 1 hour to ensure complete ylide formation.

Part B: Reaction with this compound

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of this compound to the ylide suspension at 0 °C via syringe.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

Part C: Workup and Purification

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, which contains the desired alkene and triphenylphosphine oxide, is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizing the Workflow and Reaction

Experimental Workflow:

Wittig_Workflow Experimental Workflow for Wittig Reaction cluster_Ylide Ylide Generation cluster_Reaction Reaction with Aldehyde cluster_Workup Workup and Purification Y1 Suspend Phosphonium Salt in THF Y2 Cool to 0 °C Y1->Y2 Y3 Add n-BuLi dropwise Y2->Y3 Y4 Stir at 0 °C for 1 hr Y3->Y4 R2 Add Aldehyde Solution to Ylide Y4->R2 R1 Dissolve this compound in THF R1->R2 R3 Warm to Room Temperature R2->R3 R4 Stir Overnight R3->R4 W1 Quench with aq. NH4Cl R4->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Wash with Water and Brine W2->W3 W4 Dry over MgSO4 W3->W4 W5 Concentrate in vacuo W4->W5 W6 Purify by Column Chromatography W5->W6 Final_Product Final_Product W6->Final_Product Isolated Alkene Wittig_Mechanism Mechanism of the Wittig Reaction Aldehyde This compound Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Attack Ylide Phosphorus Ylide (R-CH=P(Ph)3) Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product (4-Bromo-2-(alkenyl)benzonitrile) Oxaphosphetane->Alkene Fragmentation TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

References

Application Note: Selective Reduction of the Aldehyde in 4-Bromo-2-formylbenzonitrile to (4-Bromo-2-(hydroxymethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details a robust and selective method for the reduction of the aldehyde functional group in 4-Bromo-2-formylbenzonitrile to a primary alcohol, yielding (4-bromo-2-(hydroxymethyl)phenyl)methanol. The protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, which effectively reduces the aldehyde without affecting the bromo and nitrile functionalities.[1][2] This method is highly relevant for medicinal chemistry and drug development, where such selective transformations are crucial for the synthesis of complex molecules. The procedure is straightforward, high-yielding, and can be readily implemented in a standard laboratory setting.

**Introduction

The selective reduction of an aldehyde in the presence of other reducible functional groups is a common challenge in organic synthesis. The substrate, this compound, contains three key functional groups: a bromo substituent, a nitrile group, and an aldehyde. For the synthesis of targeted pharmaceutical intermediates, it is often necessary to selectively reduce the aldehyde to a primary alcohol while preserving the other functionalities.

Sodium borohydride (NaBH₄) is a well-established reducing agent known for its chemoselectivity.[1][2] It readily reduces aldehydes and ketones to their corresponding alcohols but is generally unreactive towards less reactive carbonyl groups like esters and amides, as well as nitriles, under mild conditions.[1][2] This makes NaBH₄ an ideal reagent for the desired transformation of this compound. This document provides a detailed protocol for this reduction, including reaction setup, monitoring, work-up, and purification.

Chemical Reaction

Figure 1: General reaction scheme for the reduction of this compound to (4-bromo-2-(hydroxymethyl)phenyl)methanol using sodium borohydride.

Experimental Protocol

Materials and Reagents
Material/ReagentGradeSupplierCAS No.
This compound≥98%Commercially Available26183-22-6
Sodium borohydride (NaBH₄)≥98%Commercially Available16940-66-2
Methanol (MeOH)AnhydrousCommercially Available67-56-1
Dichloromethane (DCM)ACS GradeCommercially Available75-09-2
1 M Hydrochloric acid (HCl)ACS GradeCommercially Available7647-01-0
Saturated sodium bicarbonate (NaHCO₃) solutionACS GradePrepared in-house144-55-8
Brine (Saturated NaCl solution)ACS GradePrepared in-house7647-14-5
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available7757-82-6
Silica gel60 Å, 230-400 meshCommercially Available7631-86-9
Ethyl acetateHPLC GradeCommercially Available141-78-6
HexanesHPLC GradeCommercially Available110-54-3
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glassware for column chromatography

Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in methanol (10 volumes, e.g., 10 mL for 1 g of starting material).

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution at 0 °C.[2] Caution: Hydrogen gas evolution may be observed.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.[3][4]

    • The reaction is considered complete when the starting material spot is no longer visible by UV light.

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic (pH ~5-6).[2]

    • Remove the methanol from the reaction mixture using a rotary evaporator.[3]

    • To the resulting residue, add water and extract the product with dichloromethane (3 x 20 mL).[2][5]

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (4-bromo-2-(hydroxymethyl)phenyl)methanol.[3]

Data Summary
ParameterValue
Starting MaterialThis compound
Reducing AgentSodium borohydride (NaBH₄)
Stoichiometry (Reagent:Substrate)1.2 : 1.0
SolventMethanol
Reaction Temperature0 °C
Reaction Time1 hour
Typical Yield>90%
Purity (by NMR/LC-MS)>98%

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 (1.2 eq) portion-wise cool->add_nabh4 stir Stir at 0 °C for 1h add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with 1M HCl monitor->quench evaporate Evaporate Methanol quench->evaporate extract Extract with DCM evaporate->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the reduction of this compound.

Safety Precautions
  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.

  • Methanol and dichloromethane are volatile and toxic. Avoid inhalation and skin contact.

  • Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Always perform reactions in a well-ventilated fume hood.

Conclusion

The described protocol provides an efficient and selective method for the reduction of the aldehyde in this compound to the corresponding primary alcohol using sodium borohydride. The mild reaction conditions, high yield, and simple work-up procedure make this method highly suitable for researchers and scientists in the field of drug development and organic synthesis. The preservation of the bromo and nitrile functionalities highlights the excellent chemoselectivity of this transformation.

References

Application Notes and Protocols for the Synthesis of 4-Bromo-2-(aminomethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conversion of the nitrile group in "4-Bromo-2-formylbenzonitrile" to a primary amine, yielding "4-Bromo-2-(aminomethyl)benzaldehyde." This transformation is a critical step in the synthesis of various compounds with potential applications in medicinal chemistry and drug development. Due to the presence of a reactive aldehyde functional group, which is also susceptible to reduction, chemoselectivity is the primary challenge. Three distinct methodologies are presented to address this challenge:

  • Method 1: Direct Chemoselective Catalytic Transfer Hydrogenation

  • Method 2: Chemoselective Borane-Mediated Reduction

  • Method 3: A Robust Three-Step Protection-Reduction-Deprotection Sequence

Introduction

Primary amines are pivotal functional groups in a vast array of pharmaceuticals and biologically active molecules. Their ability to form hydrogen bonds and act as a basic center makes them crucial for molecular recognition at biological targets. The target molecule, 4-Bromo-2-(aminomethyl)benzaldehyde, incorporates a primary amine, a benzaldehyde moiety, and a bromine atom, making it a versatile scaffold for further chemical modifications in drug discovery programs. For instance, the aminomethyl group can be incorporated into heterocyclic structures, while the aldehyde can be used for imine formation or reductive amination to introduce further diversity.

The primary obstacle in the reduction of this compound is the potential for the concomitant reduction of the aldehyde to an alcohol. The protocols outlined below are designed to selectively reduce the nitrile while preserving the aldehyde functionality.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes the key aspects of the three proposed synthetic routes for the conversion of this compound to 4-Bromo-2-(aminomethyl)benzaldehyde.

Parameter Method 1: Catalytic Transfer Hydrogenation Method 2: Borane-Mediated Reduction Method 3: Protection-Reduction-Deprotection
Key Reagents 10% Pd/C, Ammonium FormateAmmonia Borane, (optional Lewis acid)Ethylene glycol, p-TsOH, LiAlH₄, aq. HCl
Number of Steps 113
Chemoselectivity Generally good for nitriles over aldehydes.Good, with tolerance for many functional groups.[1]Excellent, ensured by the protecting group strategy.
Reaction Conditions Mild (refluxing methanol).Mild to moderate (room temperature to gentle heating).Varies by step (reflux, 0 °C to RT, RT).
Typical Yields 70-90% (estimated based on similar substrates).75-95% (estimated based on similar substrates).[1]Overall: 60-80% (cumulative over three steps).
Advantages Atom-economical, single step, readily available reagents.[2]High functional group tolerance, mild conditions.[1]Highly reliable and predictable, avoids chemoselectivity issues.
Disadvantages Potential for catalyst poisoning, optimization may be required.Handling of borane reagents requires care.Longer synthetic route, requires additional reagents.
Work-up Filtration and extraction.Quenching and extraction.Multiple work-ups and purifications.

Experimental Protocols

Method 1: Direct Chemoselective Catalytic Transfer Hydrogenation

This method utilizes a palladium on carbon catalyst with ammonium formate as the hydrogen donor, offering a potentially direct and atom-economical route to the desired amine.[2][3][4]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add methanol (20 mL per gram of nitrile) to dissolve the starting material.

  • To this solution, add 10% Pd/C (0.1 g per gram of nitrile).

  • Add ammonium formate (5.0 eq) in portions over 15 minutes.

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 4-Bromo-2-(aminomethyl)benzaldehyde.

Method 2: Chemoselective Borane-Mediated Reduction

Ammonia borane is a mild and often chemoselective reducing agent that can tolerate various functional groups, including aldehydes, under specific conditions.[1][5]

Materials:

  • This compound

  • Ammonia Borane (H₃NBH₃)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF (15 mL per gram of nitrile).

  • Cool the solution to 0 °C in an ice bath.

  • Add ammonia borane (1.5 eq) portion-wise over 10 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl to decompose the excess borane and hydrolyze the intermediate boronate complexes.

  • Stir the mixture for 30 minutes at room temperature.

  • Basify the aqueous solution to pH > 10 with 1 M NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method 3: Protection-Reduction-Deprotection Sequence

This three-step approach is a highly reliable method that involves protecting the aldehyde as an acetal, reducing the nitrile, and then deprotecting the acetal to reveal the aldehyde.[6][7][8]

Step 3a: Protection of the Aldehyde as a Dioxolane

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) in toluene (20 mL per gram).

  • Add ethylene glycol (1.5 eq) and a catalytic amount of p-TsOH·H₂O (0.05 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected intermediate, 2-(4-bromo-2-(1,3-dioxolan-2-yl)phenyl)acetonitrile. This is often used in the next step without further purification.

Step 3b: Reduction of the Nitrile

Materials:

  • 2-(4-bromo-2-(1,3-dioxolan-2-yl)phenyl)acetonitrile (from Step 3a)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the protected nitrile from Step 3a (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C and quench carefully by the sequential, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate to yield the protected amine, which can be used in the next step without further purification.

Step 3c: Deprotection of the Acetal

Materials:

  • Protected amine from Step 3b

  • Acetone

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude protected amine from Step 3b in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add 1 M HCl dropwise until the pH is approximately 1-2.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with 1 M NaOH until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 4-Bromo-2-(aminomethyl)benzaldehyde.

Mandatory Visualizations

Synthetic_Routes cluster_method1 Method 1: Catalytic Transfer Hydrogenation cluster_method2 Method 2: Borane-Mediated Reduction cluster_method3 Method 3: Protection-Reduction-Deprotection start This compound m1_reagents 10% Pd/C, HCOONH₄ Methanol, Reflux start->m1_reagents m2_reagents Ammonia Borane THF, 0 °C to RT start->m2_reagents m3_step1 Step 3a: Protection (Ethylene glycol, p-TsOH) start->m3_step1 amine 4-Bromo-2-(aminomethyl)benzaldehyde m1_reagents->amine m2_reagents->amine m3_intermediate Protected Intermediate (Acetal) m3_step1->m3_intermediate m3_step2 Step 3b: Reduction (LiAlH₄) m3_intermediate->m3_step2 m3_reduced_intermediate Protected Amine m3_step2->m3_reduced_intermediate m3_step3 Step 3c: Deprotection (aq. HCl) m3_reduced_intermediate->m3_step3 m3_step3->amine

Caption: Synthetic routes for the conversion of this compound.

Drug_Discovery_Workflow start Target Identification & Validation hit_id Hit Identification (e.g., HTS) start->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead synthesis Synthesis of Analogs (e.g., using 4-Bromo-2-(aminomethyl)benzaldehyde scaffold) hit_to_lead->synthesis sar Structure-Activity Relationship (SAR) Studies synthesis->sar sar->synthesis lead_opt Lead Optimization sar->lead_opt admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) lead_opt->admet admet->lead_opt preclinical Preclinical Development admet->preclinical clinical Clinical Trials preclinical->clinical approval Regulatory Approval clinical->approval

Caption: A generalized workflow for drug discovery incorporating amine synthesis.

References

Application Notes and Protocols for the Hydrolysis of 4-Bromo-2-formylbenzonitrile to 4-Bromo-2-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of a nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis, pivotal in the development of new pharmaceutical agents and functional materials. The target molecule, 4-Bromo-2-formylbenzoic acid, is a valuable intermediate possessing three distinct functional groups: a carboxylic acid, a formyl (aldehyde) group, and a bromine atom, each offering a handle for further synthetic modifications. However, the hydrolysis of the nitrile in "4-Bromo-2-formylbenzonitrile" presents a significant chemoselectivity challenge due to the sensitivity of the formyl group to the harsh conditions often employed in traditional nitrile hydrolysis.

This document provides detailed application notes and experimental protocols for the selective hydrolysis of this compound. It outlines standard acidic and basic hydrolysis methods, discusses the potential for unwanted side reactions involving the aldehyde, and presents milder, chemoselective alternatives to mitigate these issues.

Challenges in the Hydrolysis of this compound

The primary challenge in the hydrolysis of this compound is the preservation of the formyl group. Aldehydes are susceptible to various transformations under both acidic and basic conditions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Cannizzaro Reaction: Under strong basic conditions, aldehydes lacking an α-hydrogen can undergo disproportionation to yield a carboxylic acid and an alcohol.

  • Aldol and Related Condensations: While not applicable to this specific substrate due to the lack of α-hydrogens, it is a consideration for other aldehydes.

  • Acetal Formation/Hydrolysis: In the presence of alcohols and acid catalysts, aldehydes can form acetals.

Therefore, the selection of an appropriate hydrolysis method is critical to achieve a high yield of the desired 4-bromo-2-formylbenzoic acid.

Comparative Data of Hydrolysis Conditions

The choice of hydrolysis method depends on the stability of the substrate and the desired product. The following table summarizes various approaches for the hydrolysis of nitriles, with a focus on conditions suitable for sensitive substrates.

Hydrolysis MethodReagents and ConditionsSubstrate ScopeAdvantagesDisadvantagesTypical Yield (%)
Acid-Catalyzed H₂SO₄ or HCl (aq), RefluxGeneral nitrilesReadily available reagents, straightforward procedure.Harsh conditions, not suitable for acid-sensitive groups like aldehydes.[1][2]Variable (generally high for simple nitriles)
Base-Catalyzed NaOH or KOH (aq), RefluxGeneral nitrilesEffective for many nitriles, can sometimes be milder than acid.[3]Harsh conditions, potential for side reactions with base-sensitive groups.[4]Variable (generally high for simple nitriles)
Enzymatic Nitrilase in buffer (e.g., phosphate buffer, pH 7-8), Room TemperatureAromatic and aliphatic nitrilesHigh chemoselectivity, mild reaction conditions (neutral pH, room temp), environmentally friendly.Enzyme availability and cost, substrate specificity.High (substrate-dependent)
Metal-Catalyzed Transition metal complexes (e.g., Ru, Rh, Pd) in various solvents, often under milder conditions.Wide range of nitrilesCan offer high selectivity and milder conditions than traditional methods.Catalyst cost and availability, potential for metal contamination in the product.Good to Excellent
Protection-Deprotection 1. Acetal formation (e.g., ethylene glycol, acid catalyst). 2. Standard nitrile hydrolysis. 3. Acetal deprotection (acidic workup).Substrates with sensitive carbonyl groups.Protects the aldehyde from harsh conditions, allowing for robust hydrolysis methods.Adds extra steps to the synthesis, potentially lowering the overall yield.High for each step, but overall yield may be lower.

Experimental Protocols

Protocol 1: Standard Base-Catalyzed Hydrolysis (with Aldehyde Protection Strategy)

This protocol describes a robust method for nitrile hydrolysis. Crucially, it is recommended to first protect the aldehyde group as an acetal to prevent its degradation under the basic conditions.

Step 1a: Protection of the Formyl Group (Acetal Formation)

  • Reaction Setup: To a solution of this compound (1.0 eq) in toluene (10 volumes) are added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Azeotropic Removal of Water: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water azeotropically. The reaction is monitored by TLC until complete consumption of the starting material.

  • Work-up: The reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected nitrile, 4-bromo-2-(1,3-dioxolan-2-yl)benzonitrile.

Step 1b: Base-Catalyzed Hydrolysis of the Protected Nitrile

  • Reaction Setup: The protected nitrile from Step 1a is dissolved in ethanol or methanol (10 volumes). An aqueous solution of sodium hydroxide (10%) is added (2 volumes).

  • Reaction: The mixture is stirred at room temperature or gently heated (e.g., 60 °C) for 16-24 hours. The reaction progress is monitored by TLC.

  • Work-up and Deprotection: The reaction mixture is concentrated under reduced pressure. The residue is diluted with water and extracted with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material. The aqueous layer is cooled in an ice bath and carefully acidified to pH 3-4 with 1N HCl. This step also serves to hydrolyze the acetal protecting group. The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 4-bromo-2-formylbenzoic acid.

Protocol 2: Chemoselective Enzymatic Hydrolysis

This protocol utilizes a nitrilase enzyme for the direct and selective hydrolysis of the nitrile group under mild conditions, preserving the formyl group.

  • Enzyme and Buffer Preparation: A suitable nitrilase enzyme is suspended in a phosphate buffer solution (e.g., 50 mM, pH 7.5). The optimal enzyme and buffer system may need to be determined empirically.

  • Reaction Setup: this compound is added to the enzyme-buffer suspension. The concentration of the substrate should be optimized to avoid enzyme inhibition.

  • Reaction: The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation for 24-72 hours. The progress of the reaction is monitored by HPLC or TLC.

  • Work-up: Upon completion, the reaction mixture is acidified to pH 2-3 with 1N HCl to precipitate the product and denature the enzyme. The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 4-bromo-2-formylbenzoic acid.

Visualizations

G General Workflow for Nitrile Hydrolysis start Start with Nitrile (R-CN) hydrolysis Hydrolysis (Acidic, Basic, or Enzymatic) start->hydrolysis workup Reaction Work-up (Neutralization, Extraction) hydrolysis->workup product Carboxylic Acid (R-COOH) workup->product

Caption: General workflow for the hydrolysis of a nitrile to a carboxylic acid.

G Decision Workflow for Hydrolysis Method Selection start Start: this compound check_sensitivity Are there sensitive functional groups (e.g., aldehyde)? start->check_sensitivity robust_hydrolysis Standard Acidic or Basic Hydrolysis check_sensitivity->robust_hydrolysis No mild_hydrolysis Chemoselective Method (e.g., Enzymatic) check_sensitivity->mild_hydrolysis Yes protecting_group Protection-Deprotection Strategy check_sensitivity->protecting_group Yes (Alternative) end Product: 4-Bromo-2-formylbenzoic Acid robust_hydrolysis->end mild_hydrolysis->end protecting_group->end

Caption: Decision workflow for selecting a suitable hydrolysis method.

G Chemical Transformation Pathway sub This compound C₈H₄BrNO int Intermediate Amide C₈H₆BrNO₂ sub->int Hydrolysis Step 1 prod 4-Bromo-2-formylbenzoic Acid C₈H₅BrO₃ int->prod Hydrolysis Step 2

Caption: Pathway from nitrile to carboxylic acid via an amide intermediate.

References

Application Notes and Protocols: The Versatile Role of 4-Bromo-2-formylbenzonitrile in the Synthesis of Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-formylbenzonitrile is a promising, yet underexplored, building block for the synthesis of advanced organic electronic materials. Its unique trifunctional structure, featuring a reactive bromine atom, an aldehyde group, and a nitrile moiety, offers a versatile platform for creating a diverse range of π-conjugated systems. The bromine atom is amenable to various cross-coupling reactions, enabling the extension of conjugation through the formation of carbon-carbon bonds. The aldehyde group provides a handle for condensation reactions, such as Knoevenagel and Wittig-type reactions, to introduce vinyl linkages and further tune the electronic properties. The electron-withdrawing nature of both the formyl and nitrile groups can be exploited to design electron-acceptor materials, which are crucial components in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

This document provides detailed application notes and hypothetical protocols for the use of this compound in the synthesis of materials for organic electronics. The protocols are based on established synthetic methodologies for structurally related compounds.

Key Synthetic Applications

The strategic functionalization of this compound allows for its incorporation into various classes of organic electronic materials. The primary reaction pathways to achieve this are:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki and Stille Couplings): The carbon-bromine bond can be readily functionalized to introduce aromatic or heteroaromatic moieties, leading to the formation of conjugated polymers and small molecules. These reactions are fundamental for building the backbones of organic semiconductors.

  • Condensation Reactions (e.g., Knoevenagel Condensation and Wittig-Horner Reaction): The aldehyde group is a versatile functional handle for extending π-conjugation through the formation of carbon-carbon double bonds. These reactions are particularly useful for synthesizing donor-acceptor molecules and tuning the bandgap of the resulting materials.

Application Note 1: Synthesis of a Donor-Acceptor Small Molecule via Suzuki Coupling

The Suzuki coupling reaction is a powerful tool for the synthesis of biaryl compounds, which are common motifs in organic electronic materials.[1][2][3] In this hypothetical application, this compound is coupled with a thiophene-based boronic ester to synthesize a donor-acceptor (D-A) small molecule. The electron-rich thiophene acts as the donor, while the benzonitrile core serves as the acceptor.

Hypothetical Quantitative Data
CompoundMolecular Weight ( g/mol )Yield (%)Absorption Max (nm)Emission Max (nm)HOMO (eV)LUMO (eV)
Product 1 353.4585420550-5.6-3.2
Experimental Protocol: Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 2-(5-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and a degassed aqueous solution of potassium carbonate.

  • Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Synthetic Pathway Diagram

Suzuki_Coupling reactant1 This compound catalyst Pd(OAc)₂ / PPh₃ K₂CO₃, Toluene/H₂O, 90 °C reactant1->catalyst reactant2 Thiophene Boronic Ester reactant2->catalyst product Donor-Acceptor Product 1 catalyst->product

Caption: Suzuki coupling of this compound.

Application Note 2: Synthesis of a π-Extended Electron Acceptor via Knoevenagel Condensation

The Knoevenagel condensation is an effective method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[4][5][6][7][8] In this application, this compound undergoes a Knoevenagel condensation with malononitrile to create a dicyanovinyl-substituted benzonitrile. This transformation enhances the electron-accepting properties of the molecule, making it a potential candidate for an electron acceptor in organic solar cells.

Hypothetical Quantitative Data
CompoundMolecular Weight ( g/mol )Yield (%)Absorption Max (nm)LUMO (eV)
Product 2 259.0792350-3.5
Experimental Protocol: Knoevenagel Condensation

Materials:

  • This compound (1.0 equiv)

  • Malononitrile (1.2 equiv)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the formation of a precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure dicyanovinyl-substituted benzonitrile.

Synthetic Pathway Diagram

Knoevenagel_Condensation reactant1 This compound catalyst Piperidine Ethanol, RT reactant1->catalyst reactant2 Malononitrile reactant2->catalyst product Dicyanovinyl Product 2 catalyst->product

Caption: Knoevenagel condensation of this compound.

Application Note 3: Synthesis of a Stilbene-like Derivative via Wittig-Horner Reaction

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a key transformation for the synthesis of alkenes with high stereoselectivity.[9][10][11][12][13] This reaction allows for the introduction of a vinyl group, extending the conjugation of the aromatic system. In this example, this compound is reacted with a phosphonate ylide to produce a stilbene-like derivative, which could be a building block for larger conjugated systems or act as an emissive material itself.

Hypothetical Quantitative Data
CompoundMolecular Weight ( g/mol )Yield (%)Absorption Max (nm)Emission Max (nm)
Product 3 315.1788330450
Experimental Protocol: Wittig-Horner Reaction

Materials:

  • This compound (1.0 equiv)

  • Diethyl (4-cyanobenzyl)phosphonate (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked flask under argon, add sodium hydride.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl (4-cyanobenzyl)phosphonate in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the solution becomes clear (ylide formation).

  • Cool the ylide solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired stilbene-like derivative.

Experimental Workflow Diagram

Wittig_Horner_Workflow start Start ylide_formation Ylide Formation (Phosphonate + NaH in THF) start->ylide_formation reaction Reaction with This compound ylide_formation->reaction quench Quenching (Water) reaction->quench extraction Extraction (Ethyl Acetate) quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification end Final Product 3 purification->end

Caption: Workflow for the Wittig-Horner reaction.

Conclusion

This compound is a highly versatile building block with significant potential for the synthesis of novel organic electronic materials. The strategic combination of its three functional groups allows for the construction of a wide array of π-conjugated systems through well-established synthetic methodologies. The protocols and application notes presented here provide a foundation for researchers to explore the utility of this compound in developing next-generation organic electronics. Further research into the specific properties of materials derived from this compound is warranted to fully realize its potential in applications such as OLEDs, OPVs, and organic field-effect transistors (OFETs).

References

Application Notes and Protocols: The Synthesis of ALK2 Inhibitors with a Focus on the Potential Utility of 4-Bromo-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1] Gain-of-function mutations in the ACVR1 gene are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification.[1] Furthermore, aberrant ALK2 signaling has been implicated in certain cancers, including diffuse intrinsic pontine glioma (DIPG).[2][3] Consequently, the development of potent and selective ALK2 inhibitors is a significant focus of therapeutic research.

This document provides an overview of the synthesis of prominent classes of ALK2 inhibitors, including those based on quinazolinone and 2-aminopyridine scaffolds. While a direct role for 4-Bromo-2-formylbenzonitrile in the synthesis of currently reported ALK2 inhibitors has not been identified in the reviewed literature, its chemical structure suggests potential applications in the construction of novel inhibitor scaffolds. This note will therefore also explore a prospective synthetic route utilizing this versatile building block.

ALK2 Signaling Pathway

The ALK2 signaling cascade is initiated by the binding of BMP ligands, which leads to the formation of a receptor complex with a type II BMP receptor. This results in the phosphorylation and activation of ALK2, which in turn phosphorylates downstream SMAD proteins (SMAD1/5/8). These activated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in osteogenesis and other cellular processes.

ALK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMP BMP Ligand Receptor_Complex Receptor Complex BMP->Receptor_Complex TypeII_R Type II Receptor TypeII_R->Receptor_Complex ALK2_inactive ALK2 (Inactive) ALK2_inactive->Receptor_Complex ALK2_active ALK2 (Active) (Phosphorylated) Receptor_Complex->ALK2_active Phosphorylation pSMAD158 pSMAD1/5/8 ALK2_active->pSMAD158 Phosphorylation SMAD158 SMAD1/5/8 SMAD_Complex SMAD Complex pSMAD158->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulates Inhibitor ALK2 Inhibitor Inhibitor->ALK2_active Inhibition

Caption: Canonical ALK2 signaling pathway and the point of intervention for ALK2 inhibitors.

Synthesis of Key ALK2 Inhibitor Scaffolds

Quinazolinone-Based ALK2 Inhibitors

The quinazolinone core is a prevalent scaffold in many kinase inhibitors. Their synthesis often involves the condensation of anthranilic acid derivatives with an appropriate amine.

Table 1: Representative Data for Quinazolinone-Based ALK2 Inhibitor Synthesis

Starting Material 1Starting Material 2Key ReactionProduct ClassRepresentative YieldReference
N-acetyl anthranilic acidAniline derivativeAcid-catalyzed condensation2,3-disubstituted quinazolin-4(3H)-one60-85%[4]
Isatoic anhydrideAmine and aldehydeThree-component reaction2,3-dihydroquinazolin-4(1H)-ones30-80%[5]
2-AminobenzonitrileCarboxylic acidCyclization4(3H)-QuinazolinoneVariableGeneral Method

This protocol is a general representation based on classical methods.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-acetyl anthranilic acid (1.0 eq) and the desired aniline derivative (1.1 eq).

  • Solvent and Catalyst: Add a suitable high-boiling solvent such as toluene or xylene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Reaction: Heat the mixture to reflux (typically 110-140 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel.

Quinazolinone_Synthesis_Workflow Start1 N-acetyl anthranilic acid Reaction Acid-catalyzed Condensation (Reflux) Start1->Reaction Start2 Aniline Derivative Start2->Reaction Workup Work-up (Cooling, Filtration/ Concentration) Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product Quinazolinone ALK2 Inhibitor Purification->Product

Caption: General workflow for the synthesis of quinazolinone-based ALK2 inhibitors.

2-Aminopyridine-Based ALK2 Inhibitors

The 2-aminopyridine scaffold is another important chemotype for ALK2 inhibitors. These are often synthesized via nucleophilic aromatic substitution or through multi-component reactions.

Table 2: Representative Data for 2-Aminopyridine-Based ALK2 Inhibitor Synthesis

Starting Material(s)Key ReactionProduct ClassRepresentative YieldReference
Pyridine-N-oxide, AminePhosphonium salt activation2-AminopyridineVariable[6]
Enaminone, Malononitrile, Primary amineOne-pot multicomponent reaction2-Amino-3-cyanopyridineGood to Excellent[7]
3,5-Dibromopyridine derivativeSuzuki and Buchwald-Hartwig couplings3,5-Diaryl-2-aminopyridineVariable[8]

This protocol is based on a reported multicomponent reaction.[7]

  • Reaction Setup: In a reaction vial, mix the enaminone (1.0 eq), malononitrile (1.0 eq), and a primary amine (1.1 eq).

  • Reaction Conditions: Heat the mixture under solvent-free conditions at 40-60 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification: The resulting solid is typically washed with a cold solvent like ethanol or diethyl ether and then purified by recrystallization or column chromatography.

Prospective Application of this compound in ALK2 Inhibitor Synthesis

While not explicitly documented for ALK2 inhibitor synthesis, the structural features of This compound make it a promising starting material for novel heterocyclic scaffolds. The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl or heteroaryl moieties. The formyl and nitrile groups can then be utilized for subsequent cyclization reactions to form inhibitor cores.

Below is a proposed, hypothetical synthetic route to a novel quinazoline-like scaffold.

Prospective_Synthesis_Workflow Start 4-Bromo-2-formyl- benzonitrile Suzuki Suzuki Coupling (with Arylboronic Acid) Start->Suzuki Intermediate1 4-Aryl-2-formyl- benzonitrile Suzuki->Intermediate1 Reduction Reductive Amination (with Amine) Intermediate1->Reduction Intermediate2 4-Aryl-2-(aminomethyl)- benzonitrile Reduction->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product Novel Heterocyclic ALK2 Inhibitor Scaffold Cyclization->Product

Caption: Proposed synthetic workflow for a novel ALK2 inhibitor scaffold using this compound.

Hypothetical Experimental Protocol
  • Suzuki Coupling:

    • To a solution of this compound (1.0 eq) and a suitable arylboronic acid (1.2 eq) in a solvent mixture like 1,4-dioxane and water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

    • Heat the mixture under an inert atmosphere at 80-100 °C for 6-12 hours.

    • After cooling, perform an aqueous work-up and purify the crude product by column chromatography to yield the 4-aryl-2-formylbenzonitrile intermediate.

  • Reductive Amination and Cyclization:

    • The resulting intermediate (1.0 eq) can be reacted with a primary amine (1.1 eq) and a reducing agent (e.g., NaBH(OAc)₃) in a solvent like dichloroethane to form the corresponding secondary amine.

    • Subsequent treatment with a dehydrating agent or heating could induce intramolecular cyclization between the amine and the nitrile group to form a dihydroquinazolinone-like core.

This proposed pathway highlights the potential of this compound as a versatile building block for accessing novel chemical matter for ALK2 inhibition. Further optimization and exploration of this and similar routes could lead to the discovery of new therapeutic candidates.

Conclusion

The development of ALK2 inhibitors is a rapidly advancing field with significant therapeutic potential. While established synthetic routes to potent inhibitors based on scaffolds like quinazolinone and 2-aminopyridine are well-documented, the exploration of novel starting materials and synthetic strategies is crucial for the discovery of next-generation therapeutics. This compound, with its multiple reactive sites, represents a promising, albeit currently underexplored, starting point for the synthesis of novel heterocyclic systems for the potent and selective inhibition of ALK2. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of ALK2 inhibitors.

References

One-Pot Synthesis Protocols for 4-Bromo-2-formylbenzonitrile in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Researchers and professionals in the field of drug development and organic synthesis now have access to a comprehensive guide on one-pot synthesis protocols involving 4-Bromo-2-formylbenzonitrile. This pivotal starting material is instrumental in the construction of a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry. These application notes provide detailed experimental procedures, quantitative data, and visual workflows for the efficient synthesis of complex molecules.

The protocols outlined below detail multi-component reactions that leverage the reactivity of this compound to construct isoindolinone and quinazolinone frameworks in a single synthetic operation. These methods offer advantages in terms of operational simplicity, time efficiency, and atom economy.

Application Note 1: Copper-Catalyzed Three-Component Synthesis of 3-Substituted Isoindolin-1-ones

This protocol describes a copper-catalyzed one-pot reaction for the synthesis of 3-substituted isoindolin-1-ones from this compound, a diaryliodonium salt, and a ketone. This method is notable for its ability to construct complex isoindolinone scaffolds with high efficiency.

Experimental Protocol:

A mixture of this compound (0.3 mmol), the corresponding ketone (0.6 mmol), the diaryliodonium salt (0.45 mmol), and Cu(OTf)₂ (10 mol%) in 1,2-dichloroethane (DCE, 2.0 mL) is stirred in a sealed tube at 110 °C for 2 hours. Upon completion, the reaction mixture is cooled to room temperature, concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-substituted isoindolin-1-one.[1]

Quantitative Data:

EntryThis compound DerivativeKetoneDiaryliodonium SaltProductYield (%)
1This compoundAcetophenoneDiphenyliodonium triflate6-Bromo-3-(2-oxo-2-phenylethyl)-2-phenylisoindolin-1-one75
2This compound4'-MethoxyacetophenoneDiphenyliodonium triflate6-Bromo-3-(2-(4-methoxyphenyl)-2-oxoethyl)-2-phenylisoindolin-1-one81
3This compound4'-ChloroacetophenoneDiphenyliodonium triflate6-Bromo-3-(2-(4-chlorophenyl)-2-oxoethyl)-2-phenylisoindolin-1-one72
4This compoundPropiophenoneDiphenyliodonium triflate6-Bromo-3-(1-methyl-2-oxo-2-phenylethyl)-2-phenylisoindolin-1-one68

Reaction Workflow:

G This compound This compound Reaction_Vessel One-Pot Reaction Cu(OTf)₂, DCE, 110°C, 2h This compound->Reaction_Vessel Ketone Ketone Ketone->Reaction_Vessel Diaryliodonium_Salt Diaryliodonium Salt Diaryliodonium_Salt->Reaction_Vessel Purification Column Chromatography Reaction_Vessel->Purification Product 3-Substituted Isoindolin-1-one Purification->Product

Caption: Copper-Catalyzed Three-Component Synthesis Workflow.

Application Note 2: Base-Promoted One-Pot Cascade Synthesis of 3-Methyleneisoindolin-1-ones

This protocol details a metal-free, base-promoted cascade reaction for the synthesis of (Z)-3-(sulfonyl-methylene)isoindolin-1-ones from this compound and a ((chloromethyl)sulfonyl)benzene derivative. This one-pot reaction proceeds through a sequence of up to six elemental steps.[2][3]

Experimental Protocol:

To a solution of this compound (0.137 mmol) and the corresponding ((chloromethyl)sulfonyl)benzene (0.164 mmol) in anhydrous acetonitrile (0.30 mL) is added potassium carbonate (0.137 mmol). The reaction mixture is stirred in a sealed vessel at 50 °C for 48 hours. After cooling to room temperature, the mixture is diluted with dichloromethane, and the solid is filtered off. The filtrate is concentrated, and the crude product is purified by column chromatography (hexane/ethyl acetate) to yield the desired (Z)-3-(sulfonyl-methylene)isoindolin-1-one.[3]

Quantitative Data:

EntryThis compound Derivative((Chloromethyl)sulfonyl)benzene DerivativeProductYield (%)
1This compound((Chloromethyl)sulfonyl)benzene(Z)-6-Bromo-3-((phenylsulfonyl)methylene)isoindolin-1-one95
2This compound1-((Chloromethyl)sulfonyl)-4-methylbenzene(Z)-6-Bromo-3-((p-tolylsulfonyl)methylene)isoindolin-1-one92
3This compound1-((Chloromethyl)sulfonyl)-4-methoxybenzene(Z)-6-Bromo-3-(((4-methoxyphenyl)sulfonyl)methylene)isoindolin-1-one88
4This compound1-((Chloromethyl)sulfonyl)-4-chlorobenzene(Z)-6-Bromo-3-(((4-chlorophenyl)sulfonyl)methylene)isoindolin-1-one97

Reaction Signaling Pathway:

G cluster_0 One-Pot Cascade Reaction Start This compound + ((Chloromethyl)sulfonyl)benzene Deprotonation Deprotonation of Sulfonyl Compound Start->Deprotonation K₂CO₃ Nucleophilic_Addition Nucleophilic Addition to Aldehyde Deprotonation->Nucleophilic_Addition Ring_Closure Intramolecular Ring Closure Nucleophilic_Addition->Ring_Closure Dimroth_Rearrangement Dimroth Rearrangement Ring_Closure->Dimroth_Rearrangement HCl_Elimination β-Elimination of HCl Dimroth_Rearrangement->HCl_Elimination Product (Z)-3-(Sulfonyl-methylene) isoindolin-1-one HCl_Elimination->Product

Caption: Base-Promoted Cascade Reaction Pathway.

Application Note 3: Multi-Component Synthesis of Polycyclic Quinazolinones

This section describes a one-pot, four-component Ugi reaction followed by a palladium-catalyzed annulation to construct polycyclic quinazolinones. While the example provided uses 2-cyanobenzaldehyde, this compound is a suitable substrate for this transformation, offering a pathway to halogenated derivatives for further functionalization.[4][5]

Experimental Protocol (Adapted for this compound):

In a round-bottom flask, this compound (1.0 mmol), an amine (1.0 mmol), a carboxylic acid (1.0 mmol), and an isocyanide (1.0 mmol) are dissolved in trifluoroethanol (1 M). The mixture is stirred at room temperature for 12 hours to form the Ugi adduct. Subsequently, the solvent is removed under reduced pressure. The crude Ugi adduct is then subjected to palladium-catalyzed annulation conditions to yield the final polycyclic quinazolinone.

Quantitative Data (Illustrative, based on related reactions):

EntryAmineCarboxylic AcidIsocyanideProduct TypeExpected Yield Range (%)
1BenzylamineAcetic Acidtert-Butyl isocyanidePolycyclic Quinazolinone50-70
2AnilineBenzoic AcidCyclohexyl isocyanidePolycyclic Quinazolinone45-65
3MethylamineFormic AcidBenzyl isocyanidePolycyclic Quinazolinone55-75

Logical Relationship Diagram:

G Reactants This compound Amine Carboxylic Acid Isocyanide Ugi_Reaction Ugi-4CR (One-Pot) Reactants->Ugi_Reaction Intermediate Ugi Adduct Ugi_Reaction->Intermediate Cyclization Pd-catalyzed Annulation Intermediate->Cyclization Product Polycyclic Quinazolinone Cyclization->Product

Caption: Ugi-Based Polycyclic Quinazolinone Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 4-Bromo-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Suzuki coupling yield of the challenging substrate, 4-Bromo-2-formylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate for Suzuki coupling?

A1: this compound presents a unique set of challenges due to its substitution pattern:

  • Steric Hindrance: The ortho-formyl (-CHO) group creates significant steric bulk around the bromine atom, which can impede the approach of the palladium catalyst and hinder both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]

  • Electron-Withdrawing Nature: The presence of two electron-withdrawing groups (formyl and nitrile) activates the aryl bromide towards oxidative addition.[3][4] While this can be beneficial, it can also influence catalyst stability and reactivity.

  • Base Sensitivity: The aldehyde functionality is sensitive to certain basic conditions, potentially leading to side reactions or degradation.[5][6]

Q2: I am observing a low yield in my reaction. What are the most common initial troubleshooting steps?

A2: Low yields can often be attributed to several key factors. Systematically check the following:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen.[7] Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[8]

  • Reagent Quality: Use fresh, high-purity this compound, boronic acid/ester, and base. Phosphine ligands are susceptible to oxidation, so use fresh or properly stored ligands.[8]

  • Catalyst Activity: Ensure your palladium catalyst is active. Consider using a fresh batch or a more robust pre-catalyst.

Q3: What are common side reactions to expect with this substrate?

A3: Besides low conversion, be aware of the following potential side reactions:

  • Protodeboronation: This is the undesired cleavage of the C-B bond on your boronic acid partner, replacing it with a hydrogen atom. This is often promoted by strong bases and the presence of water.[1][9]

  • Homocoupling: The coupling of two boronic acid molecules or two aryl bromide molecules can occur, consuming your starting materials.

  • Reduction of the Aldehyde: Under certain conditions, particularly at high temperatures and with certain bases or additives, the formyl group can be reduced to a hydroxymethyl group (-CH₂OH).[6][10]

  • Dehalogenation: The bromo group can be replaced by a hydrogen atom, leading to the formation of 2-formylbenzonitrile.[11]

Troubleshooting Guide

Problem 1: Low to No Conversion of Starting Materials
Potential Cause Recommended Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst such as a Buchwald G3 or G4 palladacycle.
Insufficient Temperature Gradually increase the reaction temperature in increments of 10 °C. Be mindful that higher temperatures can promote side reactions.[7]
Inappropriate Ligand For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or t-Bu₃P) are often more effective than standard ligands like PPh₃.[12][13]
Poor Base-Solvent Compatibility Ensure the chosen base has some solubility in the reaction medium. Using a mixture of an organic solvent and water can improve the solubility of inorganic bases.[14]
Problem 2: Significant Formation of Side Products
Side Product Observed Potential Cause Recommended Solution
Protodeboronation Product The base is too strong or there is excess water.Switch to a milder base such as K₃PO₄ or K₂CO₃. Use anhydrous solvents if possible.[1][9]
Homocoupling Products Oxygen contamination in the reaction.Ensure thorough degassing of solvents and maintain a positive pressure of inert gas throughout the reaction.
Reduced Aldehyde Product High reaction temperature or incompatible base/additives.Lower the reaction temperature. Screen different bases; avoid strongly reducing conditions.[6][10]
Dehalogenated Starting Material Catalyst-mediated side reaction.Optimize catalyst and ligand choice. Sometimes, a change in solvent can mitigate this side reaction.[11]

Data Presentation

Table 1: Comparison of Common Bases for Suzuki Coupling of Aryl Bromides *

BaseTypical Solvent SystemTemperature (°C)General Yield Range (%)Comments
K₂CO₃Toluene/H₂O, Dioxane/H₂O80-11070-95A good starting point, but may be less effective for highly hindered substrates.[14][15]
K₃PO₄Toluene, Dioxane80-11085-99Often an excellent choice for challenging substrates, including those with base-sensitive groups.[9][14]
Cs₂CO₃Dioxane, DMF80-11080-98More soluble in organic solvents and can accelerate reaction rates.[9][14]
KFTHF (anhydrous), Dioxane60-8060-90A milder option, particularly useful for substrates with base-sensitive functional groups like esters.[9][16]

*Note: Yields are illustrative and highly dependent on the specific boronic acid, catalyst, ligand, and reaction conditions.

Table 2: Selection of Palladium Catalysts and Ligands for Challenging Suzuki Couplings *

Palladium SourceLigandTypical Loading (mol%)Comments
Pd(OAc)₂ / Pd₂(dba)₃PPh₃1-5Standard, but often inefficient for sterically hindered or electron-deficient substrates.
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)1-3Highly effective for sterically demanding and electron-deficient aryl halides.[12]
Pd(dppf)Cl₂-2-5A robust catalyst, often used for a wide range of substrates.
Buchwald Precatalysts (G3, G4)-1-3Highly active and air-stable, excellent for challenging couplings.

*Note: Optimal catalyst and ligand selection should be determined empirically.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and the ligand.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Weigh Reagents: - this compound - Boronic Acid - Base setup Assemble under Inert Atmosphere reagents->setup glassware Flame-dry Glassware glassware->setup solvents Degas Solvents solvents->setup addition Add Catalyst and Ligand setup->addition heating Heat and Stir addition->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Aqueous Workup monitoring->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Suzuki start Low Yield or No Reaction check_inert Is the reaction under strictly inert conditions? start->check_inert check_inert->start No, re-setup check_reagents Are all reagents fresh and of high purity? check_inert->check_reagents Yes check_reagents->start No, replace reagents side_reactions Are side products (protodeboronation, reduction) observed? check_reagents->side_reactions Yes optimize_temp Increase Temperature (e.g., 80-110 °C) change_ligand Use Bulky/Electron-Rich Ligand (e.g., SPhos, XPhos) optimize_temp->change_ligand success Improved Yield change_ligand->success change_base Screen Milder Bases (K3PO4, K2CO3) change_base->success side_reactions->optimize_temp No side_reactions->change_base Yes

References

Technical Support Center: 4-Bromo-2-formylbenzonitrile in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges during palladium-catalyzed reactions involving 4-Bromo-2-formylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is giving a low yield. What are the primary issues to investigate?

A1: Low yields in palladium-catalyzed cross-coupling reactions are common and can stem from several factors. When troubleshooting, systematically assess the following:

  • Catalyst Activity: Ensure your palladium catalyst and ligands are active. The active species is typically Pd(0), which may be generated in situ from a Pd(II) precatalyst.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of molecular oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[1][2] Ensure all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3]

  • Water Content: While some water can be beneficial in certain Suzuki reactions, excess water or anhydrous conditions when water is needed can be detrimental. For reactions involving the nitrile group, unwanted hydrolysis can occur.[4] Use anhydrous solvents if nitrile hydrolysis is a suspected side reaction.

  • Base Selection: The choice and quality of the base are critical. An inappropriate base can lead to side reactions or incomplete reaction. For instance, in Suzuki couplings, weaker bases may not be sufficient for the transmetalation step, while overly strong bases might promote decomposition of the starting material.

Q2: I am observing a significant amount of a biaryl byproduct that does not contain the formyl or nitrile group. What is this and how can I prevent it?

A2: This is likely a homocoupling product, resulting from the coupling of two molecules of your organometallic reagent (e.g., boronic acid in a Suzuki reaction). This is a prevalent side reaction, often exacerbated by the presence of oxygen.[1][2]

Strategies to minimize homocoupling include:

  • Rigorous Degassing: Sub-surface sparging of solvents with an inert gas like nitrogen or argon is effective at removing dissolved oxygen.[3]

  • Controlled Addition: Slow addition of the organometallic reagent can help maintain its low concentration, favoring the cross-coupling pathway over homocoupling.

  • Additive Introduction: The addition of mild reducing agents, such as potassium formate, has been shown to suppress homocoupling without interfering with the main catalytic cycle.[3]

Q3: My product analysis shows the presence of 4-bromo-2-formylbenzamide. How is this forming?

A3: The formation of 4-bromo-2-formylbenzamide is due to the palladium-catalyzed hydration of the nitrile group on your starting material.[5][6] This side reaction is promoted by the presence of water in the reaction mixture, often in combination with the basic or acidic conditions of the coupling reaction.

To prevent nitrile hydration:

  • Use thoroughly dried, anhydrous solvents and reagents.

  • Run the reaction under strictly anhydrous conditions if the desired reaction chemistry allows.

  • Choose a base that is less prone to promoting hydrolysis.

Q4: Can the formyl group participate in side reactions?

A4: Yes, the aldehyde (formyl) group is reactive and can lead to byproducts under certain palladium catalysis conditions. Potential side reactions include:

  • Decarbonylation: At elevated temperatures, the formyl group can be lost as carbon monoxide (CO), leading to the formation of 1-bromo-3-cyanobenzene. This is a known side reaction for aryl aldehydes.

  • Reduction: If a hydride source is present (e.g., certain silanes, boranes, or formic acid/formate salts used as CO surrogates), the formyl group can be reduced to a hydroxymethyl group, yielding (4-bromo-2-cyanophenyl)methanol.[7]

  • Oxidation: If the reaction is not properly protected from air, the aldehyde can be oxidized to a carboxylic acid.

Troubleshooting Guide: Common Side Reactions

This section addresses specific byproducts and provides targeted troubleshooting strategies.

Issue 1: Formation of Homocoupling Byproduct
  • Symptom: Isolation of a symmetrical biaryl product derived from the coupling partner (e.g., from the boronic acid in a Suzuki reaction).

  • Cause: Primarily caused by oxygen in the reaction, which promotes the oxidative coupling of the organometallic reagent.[1][2]

  • Solutions:

ParameterRecommendationRationale
Atmosphere Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.Prevents oxidation of the Pd(0) catalyst and suppresses oxygen-mediated homocoupling.[1][3]
Solvent Degas solvents thoroughly using methods like freeze-pump-thaw or inert gas sparging for at least 30 minutes.[8]Removes dissolved oxygen, a key contributor to the side reaction.[3]
Reagent Stoichiometry Use a slight excess (1.1-1.2 eq.) of the boronic acid/ester. Avoid large excesses.While a slight excess drives the reaction to completion, a large excess can increase the statistical likelihood of homocoupling.
Additives Consider adding a small amount of a mild reducing agent like potassium formate.Helps to keep the palladium in its active Pd(0) state and can suppress the homocoupling pathway.[3]
Issue 2: Hydrolysis of the Nitrile Group
  • Symptom: Detection of 4-bromo-2-formylbenzamide or 4-bromo-2-formylbenzoic acid in the product mixture.

  • Cause: Reaction of the nitrile group with water, which can be catalyzed by palladium complexes or promoted by the reaction's base or acid.[5][6][9]

  • Solutions:

ParameterRecommendationRationale
Solvents & Reagents Use high-purity, anhydrous solvents (e.g., from a solvent purification system or freshly distilled). Dry reagents that may be hygroscopic.Minimizes the primary reactant (water) responsible for the hydrolysis.[10]
Base Select a non-hydroxide, non-protic base if compatible with the reaction (e.g., CsF, K3PO4).Reduces the availability of hydroxide ions that can participate in the hydrolysis.
Temperature Run the reaction at the lowest effective temperature.Hydrolysis is a thermally activated process; lower temperatures can reduce its rate relative to the desired cross-coupling.
Issue 3: Side Reactions of the Formyl Group
  • Symptom: Formation of byproducts such as 1-bromo-3-cyanobenzene (decarbonylation) or (4-bromo-2-cyanophenyl)methanol (reduction).

  • Cause: Thermal decomposition or reaction with other reagents.

  • Solutions:

ParameterRecommendationRationale
Temperature Avoid excessive heating. Screen for the minimum temperature required for efficient coupling.Decarbonylation is often promoted by high temperatures.
CO Source (for Carbonylation) If using a CO surrogate like phenyl formate, be aware of potential side reactions.[11]Some CO surrogates can also act as reducing or acylating agents.
Hydride Sources Ensure no unintended hydride sources are present if reduction is observed.Scrutinize all reagents for potential reducing capabilities under the reaction conditions.

Visualizing Reaction Pathways and Troubleshooting

Caption: Key reaction pathways for this compound in Pd-catalysis.

Troubleshooting_Workflow start Low Yield or Complex Mixture? check_sm Starting Material Consumed? start->check_sm check_byproducts Identify Byproducts (GC-MS, LC-MS, NMR) check_sm->check_byproducts Yes no_sm_consumed Check Catalyst Activity & Reaction Conditions (Temp, Time, Base) check_sm->no_sm_consumed No homocoupling Homocoupling Product Found? check_byproducts->homocoupling end Optimize and Repeat no_sm_consumed->end hydrolysis Nitrile Hydrolysis Product Found? homocoupling->hydrolysis No degas Improve Degassing & Inert Atmosphere homocoupling->degas Yes formyl_reaction Formyl Group Side Reaction? hydrolysis->formyl_reaction No anhydrous Use Anhydrous Solvents/Reagents hydrolysis->anhydrous Yes temp_control Lower Reaction Temperature formyl_reaction->temp_control Yes formyl_reaction->end No degas->end anhydrous->end temp_control->end

References

Technical Support Center: Purification of 4-Bromo-2-formylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of "4-Bromo-2-formylbenzonitrile" and its derivatives from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most effective and commonly employed methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is highly effective for separating the target compound from significant impurities, while recrystallization is an excellent technique for achieving high purity, especially after an initial chromatographic step.

Q2: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is the primary method for monitoring the purification process. It is a quick and efficient way to assess the separation of this compound from impurities during column chromatography. TLC can also aid in the selection of appropriate solvent systems for both chromatography and recrystallization.

Q3: My purified this compound is colored. How can I remove the color?

Colored impurities can often be removed by treating a solution of the compound with activated charcoal, followed by filtration. It is important to use a minimal amount of charcoal to avoid significant loss of the desired product. If color persists, a different purification technique, such as reversed-phase chromatography, might be necessary.[1]

Q4: Can the nitrile or formyl groups hydrolyze during purification?

Yes, both the nitrile and formyl groups can be sensitive to acidic or basic conditions, especially at elevated temperatures. The nitrile group can hydrolyze to a carboxylic acid or amide, while the aldehyde can undergo oxidation to a carboxylic acid. It is crucial to use neutral conditions whenever possible and to avoid prolonged exposure to harsh pH environments.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the purification of this compound and its derivatives.

Column Chromatography Issues
Issue Potential Cause Solution
Poor Separation Inappropriate solvent system.Optimize the eluent system using TLC. A good starting point for aromatic nitriles is a mixture of hexane and ethyl acetate. For this compound, a system of 40% ethyl acetate in hexane has been shown to be effective for similar compounds.[2]
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Column channeling or cracking.Ensure the column is packed uniformly without any air bubbles. Wet packing is generally preferred over dry packing to avoid these issues.[3]
Product Elutes Too Quickly Solvent system is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).
Product Does Not Elute Solvent system is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent.
Recrystallization Issues
Issue Potential Cause Solution
Compound "Oils Out" The boiling point of the solvent is higher than the melting point of the compound.Select a solvent with a lower boiling point.
The solution is cooling too rapidly or is too concentrated.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1]
No Crystal Formation The solution is not supersaturated.Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4]
Insufficient cooling.After cooling to room temperature, place the flask in an ice bath to further decrease solubility and promote crystallization.[4]
Low Recovery of Purified Product Too much solvent was used, leading to significant product loss in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Washing crystals with a room-temperature solvent.Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of glass wool or cotton to the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain slowly.

    • Gently tap the column to ensure even packing and to remove any air bubbles.

    • Once the silica gel has settled, add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions in test tubes.

    • Maintain a constant level of eluent above the silica gel to prevent the column from running dry.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization. The choice of solvent is critical and may require some initial screening.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but will have low solubility at room temperature.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or if activated charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Data Presentation

Table 1: Solubility of Structurally Similar Compounds

The following table provides qualitative solubility data for compounds structurally related to this compound, which can serve as a guide for selecting recrystallization solvents.

Solvent4-Bromobenzaldehyde[4]4-Bromobenzonitrile[5]General Aromatic Nitriles
WaterSlightly SolubleVery Slightly SolubleInsoluble
EthanolSolubleSolubleSoluble
MethanolSolubleSolubleSoluble
Diethyl EtherSolubleSolubleSoluble
ChloroformSolubleSolubleSoluble
Hexane/HeptaneSparingly SolubleSparingly SolubleSparingly Soluble
Ethyl AcetateSolubleSolubleSoluble

Note: This data is for guidance only. Experimental verification of solubility for this compound is recommended.

Visualizations

Purification_Workflow crude_product Crude Reaction Mixture (this compound + Impurities) initial_analysis Initial Purity Assessment (TLC, NMR) crude_product->initial_analysis purification_decision Select Purification Method initial_analysis->purification_decision column_chromatography Column Chromatography purification_decision->column_chromatography Complex Mixture recrystallization Recrystallization purification_decision->recrystallization Minor Impurities pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product final_analysis Final Purity Analysis (TLC, NMR, HPLC) pure_product->final_analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree cluster_purity Low Purity Troubleshooting cluster_yield Low Yield Troubleshooting start Purification Outcome Unsatisfactory check_purity Assess Purity (TLC/HPLC) start->check_purity low_purity Low Purity check_purity->low_purity Impurities Present low_yield Low Yield check_purity->low_yield Pure but Low Quantity method method low_purity->method Identify Purification Method Used yield_method yield_method low_yield->yield_method Identify Purification Method Used column_issue column_issue method->column_issue Column Chromatography recryst_issue recryst_issue method->recryst_issue Recrystallization optimize_eluent optimize_eluent column_issue->optimize_eluent Optimize Eluent check_loading check_loading column_issue->check_loading Check Column Loading change_solvent change_solvent recryst_issue->change_solvent Change Solvent slow_cooling slow_cooling recryst_issue->slow_cooling Ensure Slow Cooling column_loss column_loss yield_method->column_loss Column Chromatography recryst_loss recryst_loss yield_method->recryst_loss Recrystallization incomplete_elution incomplete_elution column_loss->incomplete_elution Incomplete Elution too_much_solvent too_much_solvent recryst_loss->too_much_solvent Too Much Solvent Used wash_loss wash_loss recryst_loss->wash_loss Loss During Washing

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Low Reactivity of "4-Bromo-2-formylbenzonitrile" in C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 4-Bromo-2-formylbenzonitrile in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for C-N coupling reactions?

A1: The low reactivity of this compound stems from a combination of electronic and steric factors:

  • Electron-Deficient Ring: The presence of two strong electron-withdrawing groups, the formyl (-CHO) and cyano (-CN) groups, significantly reduces the electron density of the aromatic ring. This makes the oxidative addition of the palladium catalyst to the C-Br bond, a crucial step in the catalytic cycle, more difficult.

  • Steric Hindrance: The formyl group is located ortho to the bromine atom, creating steric hindrance around the reaction center. This can impede the approach of the bulky palladium catalyst and the amine coupling partner.

  • Base Sensitivity of the Formyl Group: The formyl group is susceptible to side reactions under the strongly basic conditions often employed in Buchwald-Hartwig aminations. This can lead to the formation of undesired byproducts and a reduction in the yield of the desired product.

Q2: What are the most common issues encountered when performing C-N coupling with this compound?

A2: Researchers commonly face the following challenges:

  • Low to no conversion: The starting material is recovered largely unreacted.

  • Low yield of the desired product: The target amine is formed, but in unsatisfactory amounts.

  • Formation of side products: Unwanted byproducts complicate the purification process. A common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[1]

  • Inconsistent results: Difficulty in reproducing experimental outcomes.

Q3: How can I increase the yield and conversion of my C-N coupling reaction with this compound?

A3: A systematic optimization of the reaction conditions is key. The following sections provide detailed troubleshooting guides and recommended protocols to address low reactivity. The choice of ligand, base, palladium precursor, and solvent are all critical parameters to consider.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

This is often the primary indicator of a stalled catalytic cycle, most likely due to inefficient oxidative addition.

Troubleshooting Workflow

G start Low/No Conversion ligand Optimize Ligand start->ligand Bulky, electron-rich ligands are crucial precatalyst Change Palladium Precatalyst ligand->precatalyst If ligand change is insufficient end Improved Conversion ligand->end temperature Increase Reaction Temperature precatalyst->temperature If still no improvement precatalyst->end solvent Evaluate Solvent temperature->solvent If temperature increase causes degradation temperature->end solvent->end

Caption: Troubleshooting workflow for low or no conversion.

Detailed Solutions:

Potential Cause Recommended Action Rationale
Inefficient Oxidative Addition Switch to a more electron-rich and sterically bulky phosphine ligand. Buchwald-type biarylphosphine ligands are often effective for challenging substrates.Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition to the electron-deficient aryl bromide.
Catalyst Deactivation Use a pre-formed palladium precatalyst instead of generating the active catalyst in-situ from sources like Pd(OAc)₂. Ensure all reagents and solvents are anhydrous and degassed.Precatalysts can provide more consistent and reproducible results. Oxygen and water can deactivate the palladium catalyst.
Insufficient Thermal Energy Gradually increase the reaction temperature in 10 °C increments.Higher temperatures can provide the necessary activation energy for the oxidative addition step. However, be mindful of potential substrate or product degradation.
Poor Solubility Ensure all components are soluble in the chosen solvent at the reaction temperature. Consider switching to a higher-boiling point solvent like toluene or 1,4-dioxane if solubility is an issue.Poor solubility can significantly hinder reaction rates.
Issue 2: Low Yield of Desired Product with Side Product Formation

This issue suggests that while the catalytic cycle is turning over, it is either inefficient or competing with undesired reaction pathways.

Troubleshooting Workflow

G start Low Yield & Side Products base Optimize Base start->base Formyl group is base-sensitive ligand Screen Different Ligands base->ligand If side reactions persist end Improved Yield & Purity base->end concentration Adjust Reagent Concentration ligand->concentration Fine-tuning ligand->end concentration->end

Caption: Troubleshooting workflow for low yield and side product formation.

Detailed Solutions:

Potential Cause Recommended Action Rationale
Base-Induced Side Reactions of the Formyl Group Switch to a weaker, non-nucleophilic base. While strong bases like NaOtBu are common, they can be detrimental to substrates with sensitive functional groups. Consider using bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).Weaker bases minimize the risk of undesired reactions involving the aldehyde functionality.[2]
Hydrodehalogenation This side reaction can compete with the desired C-N bond formation. Using a more sterically hindered ligand can sometimes suppress this pathway.Bulky ligands can favor the reductive elimination step that forms the C-N bond over the β-hydride elimination that leads to hydrodehalogenation.[1]
Diarylation of Primary Amines If using a primary amine, diarylation can be a competing reaction. Adjusting the stoichiometry of the amine (using a slight excess) or choosing a bulkier ligand can sometimes improve selectivity for monoarylation.Steric hindrance from a bulky ligand can disfavor the second amination step.

Recommended Catalyst Systems and Conditions

The following tables summarize recommended starting conditions for the C-N coupling of this compound with various amines. Note: These are starting points, and optimization may be necessary for specific substrates.

Table 1: Recommended Conditions for C-N Coupling with Primary Amines (e.g., Aniline)

Parameter Recommendation Rationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Buchwald Precatalyst (1-2 mol%)Precatalysts offer reliability. Pd₂(dba)₃ is a common and effective Pd(0) source.
Ligand XPhos (2-4 mol%) or RuPhos (2-4 mol%)Bulky, electron-rich biaryl phosphine ligands are generally effective for challenging substrates.
Base Cs₂CO₃ (1.5 - 2.0 equiv.) or K₃PO₄ (2.0 equiv.)Weaker bases are recommended to avoid side reactions with the formyl group.
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)These are common, effective, and relatively high-boiling point solvents for Buchwald-Hartwig reactions.
Temperature 80 - 110 °COptimization may be required depending on the specific amine and catalyst system.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Table 2: Recommended Conditions for C-N Coupling with Secondary Amines (e.g., Morpholine)

Parameter Recommendation Rationale
Palladium Precatalyst BrettPhos Pd G3 (1-2 mol%) or [Pd(allyl)Cl]₂ (1-2 mol%)These precatalysts are often effective for coupling with secondary amines.
Ligand BrettPhos (2-4 mol%) or tBuXPhos (2-4 mol%)These ligands are known to be effective for the coupling of secondary amines.
Base NaOtBu (1.4 equiv.) or LHMDS (1.5 equiv.)Stronger bases are often required for the deprotonation of secondary amines. Careful monitoring for side reactions with the formyl group is advised. If side reactions are significant, screen weaker bases.
Solvent Toluene or THF (anhydrous, degassed)THF can be a good solvent for reactions with LHMDS.
Temperature 80 - 100 °CStart at the lower end and increase if the reaction is sluggish.
Reaction Time 4 - 18 hoursSecondary amines often react faster than primary amines.

Detailed Experimental Protocol (Representative Example)

This protocol is a general guideline for the C-N coupling of this compound with aniline and should be adapted and optimized for specific research needs.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv.)

  • Aniline (1.2 equiv.)

  • Pd₂(dba)₃ (0.02 equiv., 2 mol%)

  • XPhos (0.04 equiv., 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene via syringe, followed by the addition of aniline.

  • Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

By systematically applying the troubleshooting strategies and starting with the recommended protocols, researchers can significantly improve the success rate of C-N coupling reactions with the challenging substrate, this compound.

References

Technical Support Center: Protecting Group Strategies for 4-Bromo-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on selecting and implementing protecting group strategies for the formyl group of 4-bromo-2-formylbenzonitrile, a common intermediate in pharmaceutical and materials science research. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the formyl group of this compound?

A: The formyl (aldehyde) group is highly reactive towards nucleophiles and reducing agents.[1] In multi-step syntheses, it is often necessary to protect the aldehyde to prevent unwanted side reactions while performing transformations on other parts of the molecule, such as the bromo group (e.g., in cross-coupling reactions) or the nitrile group.[2] Protection masks the aldehyde's reactivity, allowing for selective chemistry at other sites.

Q2: What are the most common protecting groups for the formyl group of this molecule?

A: The most common and effective protecting groups for aromatic aldehydes like this compound are acetals, particularly cyclic acetals such as 1,3-dioxolanes (formed with ethylene glycol) and 1,3-dioxanes (formed with 1,3-propanediol). Thioacetals, like 1,3-dithianes, are also used, especially when stability under acidic conditions is required.[3][4]

Q3: How do I choose between an acetal and a thioacetal protecting group?

A: The choice depends on the reaction conditions of the subsequent steps in your synthesis.

  • Acetals are stable to basic and nucleophilic conditions but are readily cleaved with aqueous acid.[2] They are a good choice if your downstream reactions are performed under neutral or basic conditions.

  • Thioacetals are stable to both acidic and basic conditions, making them more robust protecting groups.[5] However, their removal often requires harsher conditions, typically involving treatment with heavy metal salts or oxidizing agents.[6]

Q4: Will the protecting group affect the reactivity of the bromo or nitrile groups?

A: Generally, acetal or thioacetal protecting groups are electronically neutral and should not significantly alter the reactivity of the bromo or nitrile functionalities. Their primary role is steric hindrance and masking of the aldehyde's electrophilicity.

Troubleshooting Guides

Issue 1: Low Yield of Acetal Protection

Q: My reaction to form the 1,3-dioxolane of this compound is giving a low yield. What could be the problem?

A: Low yields in acetal formation are typically due to incomplete reaction or decomposition of the starting material. Here are some common causes and solutions:

Potential Cause Explanation Recommended Solution
Incomplete water removal Acetal formation is a reversible equilibrium reaction that produces water.[4] If water is not effectively removed, the equilibrium will not favor the product.Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.
Insufficient catalyst An acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.Ensure you are using a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.
Steric hindrance The ortho-position of the formyl group to the bromo group might cause some steric hindrance, slowing down the reaction.Increase the reaction time or temperature. Consider using a less sterically hindered diol.
Decomposition of starting material Prolonged exposure to strong acid and high temperatures can lead to side reactions.Use a milder acid catalyst or lower the reaction temperature and extend the reaction time.
Issue 2: Difficulty in Deprotecting the Acetal

Q: I am having trouble removing the 1,3-dioxolane protecting group. What conditions should I try?

A: Acetal deprotection is typically achieved with aqueous acid. If you are facing difficulties, consider the following:

Potential Cause Explanation Recommended Solution
Acid catalyst is too weak The stability of the acetal may require a stronger acid for efficient cleavage.Try using a stronger acid like 1M HCl or a mixture of acetic acid and water.
Insufficient water Water is a necessary reagent for the hydrolysis of the acetal.Ensure your reaction solvent contains an adequate amount of water. A common solvent system is THF/water or acetone/water.
Reaction time is too short The deprotection reaction may be slow under mild conditions.Increase the reaction time and monitor the progress by TLC or LC-MS. Gentle heating can also accelerate the reaction.
Issue 3: Unwanted Side Reactions During a Suzuki Coupling

Q: When I perform a Suzuki coupling on the bromo position of my acetal-protected this compound, I observe some deprotection of the acetal. How can I avoid this?

A: While acetals are generally stable to the basic conditions of Suzuki couplings, some Lewis acidic palladium species or prolonged reaction times at elevated temperatures can facilitate partial deprotection.

Potential Cause Explanation Recommended Solution
Lewis acidity of the palladium catalyst Some palladium catalysts can act as Lewis acids and catalyze acetal cleavage.Use a less Lewis acidic palladium precursor or add a ligand that attenuates the Lewis acidity of the palladium center.
High reaction temperature and long reaction time These conditions can promote slow hydrolysis if trace amounts of water are present.Optimize the reaction conditions to use a lower temperature and shorter reaction time. Ensure all reagents and solvents are anhydrous.
Choice of base A very strong base could potentially lead to side reactions.Use a milder base like K₂CO₃ or Cs₂CO₃.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the protection of aromatic aldehydes. While specific data for this compound is limited in the literature, these examples with structurally similar compounds provide a good reference point.

Protecting GroupReagents and ConditionsSubstrateYield (%)Reference
1,3-Dioxolane Ethylene glycol, p-TsOH, Toluene, reflux (Dean-Stark)Aromatic Aldehydes>90General textbook knowledge
1,3-Dithiane 1,3-Propanedithiol, p-TsOH, Silica gel, CH₂Cl₂Aromatic Aldehydes~95[7]
1,3-Dithiane 1,3-Propanedithiol, I₂, CH₂Cl₂Aromatic Aldehydes~92[3]

Experimental Protocols

Protocol 1: Acetal Protection of this compound with Ethylene Glycol

This protocol describes the formation of 4-bromo-2-(1,3-dioxolan-2-yl)benzonitrile.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-TsOH·H₂O (0.05 equivalents).

  • Add a sufficient amount of toluene to fill the flask and the Dean-Stark trap.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-bromo-2-(1,3-dioxolan-2-yl)benzonitrile.

Protocol 2: Deprotection of 4-Bromo-2-(1,3-dioxolan-2-yl)benzonitrile

This protocol describes the regeneration of this compound from its acetal-protected form.

Materials:

  • 4-Bromo-2-(1,3-dioxolan-2-yl)benzonitrile

  • Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-bromo-2-(1,3-dioxolan-2-yl)benzonitrile (1.0 equivalent) in a mixture of THF and 1M HCl (e.g., a 4:1 v/v mixture).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, neutralize the mixture by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain this compound. Further purification by column chromatography may be performed if necessary.

Visualizations

experimental_workflow start This compound protection Acetal Protection (Ethylene glycol, p-TsOH) start->protection protected_intermediate 4-Bromo-2-(1,3-dioxolan-2-yl)benzonitrile protection->protected_intermediate downstream_reaction Downstream Reaction (e.g., Suzuki Coupling) protected_intermediate->downstream_reaction deprotection Acetal Deprotection (Aqueous Acid) downstream_reaction->deprotection final_product Modified Product deprotection->final_product troubleshooting_logic issue Low Yield in Acetal Protection? water Incomplete Water Removal? issue->water Check catalyst Insufficient Catalyst? water->catalyst No solution_water Use Dean-Stark or Dehydrating Agent water->solution_water Yes conditions Harsh Conditions? catalyst->conditions No solution_catalyst Add More Acid Catalyst catalyst->solution_catalyst Yes solution_conditions Milder Conditions, Longer Time conditions->solution_conditions Yes

References

Technical Support Center: Palladium Catalyst Removal from 4-Bromo-2-formylbenzonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of palladium catalysts from the reaction products of "4-Bromo-2-formylbenzonitrile". Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification process.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium from my "this compound" reaction product?

A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the FDA and EMA due to its potential toxicity.[1] For drug development professionals, minimizing palladium content to acceptable levels (often below 10 ppm) is a critical step.[2][3] Furthermore, palladium residues can interfere with downstream reactions and biological assays, leading to unreliable results.[1]

Q2: What are the most common methods for removing palladium catalysts?

A2: Common methods include filtration through adsorbents like Celite®, treatment with activated carbon, the use of metal scavengers (e.g., silica-based thiol or DMT scavengers), chromatography, and crystallization.[1][3][4]

Q3: How does the structure of "this compound" and its derivatives affect palladium removal?

A3: The presence of the nitrile and formyl groups makes the molecule relatively polar. This polarity can influence the choice of solvents for filtration and chromatography. Additionally, the presence of heteroatoms might lead to coordination with soluble palladium species, making simple filtration less effective and favoring the use of scavengers with strong chelating groups.[5][6]

Q4: What are "palladium scavengers" and how do they work?

A4: Palladium scavengers are solid-supported materials, often silica or polymer-based, functionalized with ligands that have a high affinity for palladium.[6] These ligands, such as thiols, thioureas, or dimercaptotriazine (DMT), bind to the palladium, which can then be removed from the reaction mixture by simple filtration.[6][7][8]

Q5: How do I choose the right palladium removal method for my experiment?

A5: The optimal method depends on several factors, including the form of the palladium residue (heterogeneous or homogeneous), the required purity level, the scale of the reaction, and the properties of your product.[1][9] The decision-making workflow below can guide your selection.

Troubleshooting Guides

Issue 1: Ineffective Palladium Removal by Simple Filtration
  • Symptom: Significant palladium remains in the filtrate after passing the reaction mixture through a standard filter or a Celite® pad.

  • Possible Cause: The palladium may be present as soluble species or fine colloidal particles that pass through the filter.[4][10] Simple filtration is primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C).[4]

  • Solutions:

    • Use of Adsorbents: Treat the reaction mixture with activated carbon before filtration. Activated carbon can adsorb dissolved and colloidal palladium.[1][11][12]

    • Employ Scavengers: Add a suitable palladium scavenger to the reaction mixture to bind the soluble palladium, which can then be removed by filtration.[10][13]

    • Induce Precipitation: Try changing the solvent or adding an anti-solvent to precipitate the palladium species before filtration.[10]

Issue 2: Low Efficiency with Palladium Scavengers
  • Symptom: Residual palladium levels are still high after treatment with a scavenger.

  • Possible Cause:

    • Incorrect scavenger selection for the palladium's oxidation state (e.g., Pd(0) vs. Pd(II)).[10]

    • Insufficient amount of scavenger or inadequate reaction time.[10][14]

    • The solvent may be hindering the scavenger's effectiveness.[10]

  • Solutions:

    • Scavenger Screening: Test a small panel of different scavengers (e.g., thiol-based, DMT-based) to find the most effective one for your system.[10]

    • Optimize Conditions: Increase the equivalents of the scavenger, extend the stirring time, or gently heat the mixture if the product is thermally stable.[6][14]

    • Solvent Consideration: Ensure the chosen solvent is compatible with the scavenger and allows for efficient interaction with the palladium species.

Issue 3: Product Loss During Palladium Removal
  • Symptom: Significant decrease in product yield after the palladium removal step.

  • Possible Cause: The product may be adsorbing to the activated carbon or the scavenger.[6][9]

  • Solutions:

    • Minimize Adsorbent: Use the minimum effective amount of activated carbon or scavenger.

    • Thorough Washing: After filtration, wash the adsorbent/scavenger cake with fresh solvent to recover any adsorbed product.[1][10]

    • Alternative Methods: If product loss remains high, consider other purification methods like column chromatography or crystallization.[6]

Data Presentation

Table 1: Comparison of Palladium Removal Efficiencies for Different Methods

MethodInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)ConditionsReference
Activated Carbon (Darco KB-B) 300< 1> 99.6%0.2 wt, 45 °C, 18 h[15]
Silica-Thiol Scavenger 1250> 12< 99%40 °C in Methanol[15]
MP-TMT Scavenger 33,000< 200> 99.3%5 equivalents, RT, overnight[16]
MP-TMT Scavenger 500-800< 10> 98-98.75%5 equivalents, RT, overnight[16]
PhosphonicS SPM32 Scavenger ~2100 (from 105mg Pd(OAc)₂ in 50mL)~27.3 (after 2h)98.7%2 mL scavenger, 1000 RPM[17]
PhosphonicS SPM32 Scavenger ~2100 (from 105mg Pd(OAc)₂ in 50mL)< 10.5 (after 20h)> 99.5%2 mL scavenger, 1000 RPM[17]
Column Chromatography >1000< 100~90%-[18][19]
Column Chromatography + Scavenger >1000< 100 (often < 50)> 98%-[18][19]

Note: The efficiencies can vary significantly depending on the specific reaction conditions, the nature of the palladium species, and the product molecule.

Experimental Protocols

Protocol 1: Palladium Removal Using Filtration through Celite®

This method is most effective for removing heterogeneous palladium catalysts (e.g., Pd/C).

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.[1]

  • Celite® Pad Preparation: Prepare a Celite® pad by packing a 1-2 cm layer of Celite® over a filter paper in a Büchner or sintered glass funnel.[4][10] Gently press down to create a compact and level bed.

  • Filtration: Gently pour the diluted reaction mixture onto the center of the Celite® pad. Apply a gentle vacuum to draw the solution through.[10]

  • Washing: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.[1][10]

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Palladium Removal Using Activated Carbon
  • Reaction Work-up: Perform any standard aqueous work-up to remove water-soluble byproducts.

  • Solvent Exchange: Ensure the crude product is dissolved in a suitable solvent.

  • Addition of Activated Carbon: To the crude reaction mixture, add activated carbon (typically 5-10 wt% of the crude product).[1]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-12 hours.[1][20]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[1] Be cautious as activated carbon with residual palladium can be pyrophoric.

  • Washing and Concentration: Wash the Celite®/carbon cake with fresh solvent and concentrate the combined filtrate.[1]

Protocol 3: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)
  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, DCM, Toluene).[20]

  • Scavenger Addition: Add the selected silica-based scavenger. A typical starting amount is 4-10 molar equivalents relative to the initial amount of palladium catalyst used.[1][20]

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[1][20]

  • Filtration: Remove the scavenger by filtration through a simple filter paper or a short plug of Celite®.[1][10]

  • Washing and Concentration: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate to obtain the purified product.[10][20]

Mandatory Visualization

Palladium_Removal_Workflow cluster_alternatives Alternatives for Soluble Pd start Reaction Mixture (Post-Workup) check_pd_form Is Palladium Heterogeneous (e.g., Pd/C)? start->check_pd_form celite_filtration Filtration through Celite® check_pd_form->celite_filtration Yes scavenger_treatment Treat with Palladium Scavenger check_pd_form->scavenger_treatment No (Soluble Pd) analyze_filtrate1 Analyze Filtrate for Pd Content celite_filtration->analyze_filtrate1 product_ok1 Product Meets Purity Specs analyze_filtrate1->product_ok1 Acceptable Pd Level analyze_filtrate1->scavenger_treatment High Pd Level filtration2 Filtration through Celite® scavenger_treatment->filtration2 activated_carbon Treat with Activated Carbon activated_carbon->filtration2 analyze_filtrate2 Analyze Filtrate for Pd Content filtration2->analyze_filtrate2 product_ok2 Product Meets Purity Specs analyze_filtrate2->product_ok2 Acceptable Pd Level optimize Optimize Scavenging (Scavenger type, equivalents, time, temp) or Consider Chromatography/Crystallization analyze_filtrate2->optimize High Pd Level

Caption: Decision workflow for selecting a palladium removal method.

References

Improving solubility of "4-Bromo-2-formylbenzonitrile" for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 4-Bromo-2-formylbenzonitrile for chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound for their experiments. This guide provides a systematic approach to troubleshooting common solubility issues.

Initial Assessment and Solvent Selection Workflow

The following diagram illustrates a recommended workflow for selecting an appropriate solvent and troubleshooting solubility problems.

G cluster_0 A Start: Dissolve this compound in chosen solvent at room temperature B Is the compound fully dissolved? A->B C Proceed with reaction B->C Yes D Gentle Warming (e.g., 40-50 °C) B->D No E Is the compound fully dissolved? D->E E->C Yes F Sonication E->F No G Is the compound fully dissolved? F->G G->C Yes H Consider a different solvent or a co-solvent system G->H No I Consult Solvent Solubility Table H->I

Caption: Troubleshooting workflow for dissolving this compound.

Common Problems and Solutions

Problem Potential Cause Suggested Solution
Compound is insoluble or has very low solubility at room temperature. The chosen solvent has inappropriate polarity.Consult the solvent selection guide. Aprotic polar solvents like DMF or DMSO are often effective for aromatic nitriles.
Compound "oils out" upon heating. The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.Use a lower-boiling point solvent. Alternatively, add a small amount of a co-solvent in which the compound is highly soluble to the heated mixture.
Precipitation occurs during the reaction. The product of the reaction is insoluble in the reaction solvent, or the temperature of the reaction has decreased.Consider using a co-solvent to maintain the solubility of all components. Ensure the reaction temperature is maintained.
Difficulty in achieving a desired concentration. The intrinsic solubility of the compound in the chosen solvent is limited.A co-solvent system may be necessary. For example, a mixture of a good solvent (e.g., DMSO) with a less effective but reaction-compatible solvent.

Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. Researchers are encouraged to determine solubility in their specific solvent systems experimentally. The following table provides a template for recording experimentally determined solubility and can be populated with data obtained using the protocol provided in the next section.

Solvent Structure Polarity Boiling Point (°C) Solubility (mg/mL) at 25 °C Notes
Dimethylformamide (DMF) HCON(CH₃)₂Polar Aprotic153[User to determine]Often a good starting point.
Dimethyl Sulfoxide (DMSO) (CH₃)₂SOPolar Aprotic189[User to determine]Can be difficult to remove.
Acetonitrile (ACN) CH₃CNPolar Aprotic82[User to determine]
Tetrahydrofuran (THF) C₄H₈OPolar Aprotic66[User to determine]
Dichloromethane (DCM) CH₂Cl₂Nonpolar40[User to determine]
Toluene C₇H₈Nonpolar111[User to determine]
Ethanol C₂H₅OHPolar Protic78[User to determine]
Water H₂OPolar Protic100[User to determine]Expected to be very low.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

This protocol outlines a method to quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (see table above)

  • Small vials or test tubes

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Water bath or heating block (optional)

Procedure:

  • Weigh out a small, known amount of this compound (e.g., 10 mg) into a vial.

  • Add a measured volume of the chosen solvent (e.g., 0.5 mL).

  • Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Observe the solution. If the solid has completely dissolved, the solubility is at least 20 mg/mL.

  • If the solid has not completely dissolved, add another measured volume of the solvent (e.g., 0.5 mL) and repeat the vortexing.

  • Continue adding solvent in measured increments until the solid is fully dissolved. Calculate the approximate solubility.

  • If the compound remains insoluble after adding a significant volume of solvent, gentle heating (e.g., 40-50 °C) can be applied. Note any changes in solubility with temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for dissolving this compound?

Based on the structure, which contains a polar nitrile group and an aldehyde on an aromatic ring, polar aprotic solvents are likely to be most effective. We recommend starting with Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

Q2: Can I use protic solvents like ethanol or methanol?

While this compound may have some solubility in protic solvents, they may not be suitable for all reactions. The aldehyde functional group can potentially react with alcohols to form hemiacetals or acetals, especially in the presence of acid or base catalysts.

Q3: The compound is still not dissolving even with heating. What should I do?

If heating in a single solvent is ineffective, consider a co-solvent system. Add a small amount of a solvent in which the compound is highly soluble (e.g., DMSO) to the suspension in the primary reaction solvent. Be mindful that the co-solvent must be compatible with your reaction conditions.

Q4: How can I improve the solubility for a reaction that requires an aqueous medium?

Direct solubility in water is expected to be very low. For aqueous reactions, the use of co-solvents such as DMSO or DMF is a common strategy. Alternatively, phase-transfer catalysts can be employed if the reaction is suitable.

Logical Relationship of Solubilization Strategies

The following diagram illustrates the logical progression of strategies to improve the solubility of this compound.

G cluster_1 A Initial Attempt: Dissolve in chosen solvent at RT B Insoluble A->B C Apply Gentle Heat B->C Yes I Soluble B->I No D Insoluble C->D E Use Sonication D->E Yes D->I No F Insoluble E->F G Change Solvent (based on polarity) F->G Yes H Use a Co-Solvent System F->H Yes, alternative F->I No G->A H->A

Caption: Decision tree for selecting a solubilization strategy.

Technical Support Center: Managing Reactions with 4-Bromo-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance in reactions involving 4-Bromo-2-formylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity challenges when using this compound?

A1: this compound possesses three reactive sites: an aryl bromide, a formyl (aldehyde) group, and a nitrile group. The primary challenge arises from the steric hindrance imposed by the ortho-positioning of the bulky formyl and cyano groups. This steric congestion can impede the approach of reagents to the reactive centers, particularly the aryl bromide for cross-coupling reactions and the formyl group for nucleophilic additions.

Q2: Which functional group is more reactive, the formyl or the nitrile?

A2: The formyl (aldehyde) group is generally more electrophilic and reactive towards nucleophiles than the nitrile group. Reactions such as additions, reductions, and condensations will preferentially occur at the aldehyde under milder conditions. Transformations of the nitrile group, like hydrolysis or reduction to an amine, typically require more forcing conditions.

Q3: When should I consider using a protecting group for the formyl group?

A3: Protection of the formyl group is advisable under the following conditions:

  • When performing reactions that are sensitive to aldehydes, such as those involving strongly basic or nucleophilic reagents that could attack the formyl group (e.g., Grignard reagents, organolithiums).

  • During reactions requiring harsh conditions (e.g., strong acids or bases, high temperatures) that could lead to side reactions involving the aldehyde.

  • When chemoselectivity is required for a reaction at the nitrile or bromide position, and the aldehyde interferes with the desired transformation.

Q4: What are suitable protecting groups for the formyl group in this compound?

A4: The most common and effective protecting groups for aldehydes are acetals, formed by reacting the aldehyde with a diol (e.g., ethylene glycol) under acidic catalysis. Cyclic acetals, such as 1,3-dioxolanes, are generally stable to a wide range of reaction conditions, including basic, nucleophilic, and organometallic reagents. They can be deprotected under acidic conditions.[1][2][3]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions

Q: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in low yield. What are the likely causes and how can I optimize the reaction?

A: Low yields in Suzuki-Miyaura coupling with this substrate are often due to steric hindrance around the bromine atom, which slows down the oxidative addition step of the catalytic cycle.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inefficient Oxidative Addition The steric bulk of the ortho-formyl and cyano groups hinders the approach of the palladium catalyst to the C-Br bond.Use a bulkier, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a more reactive, monoligated palladium(0) species that can more easily access the sterically hindered C-Br bond.
Catalyst Decomposition At the higher temperatures often required for hindered couplings, the palladium catalyst can decompose, leading to incomplete conversion.Employ a more stable palladium precatalyst, such as a palladacycle. Also, ensure the reaction is run under a strictly inert atmosphere to prevent catalyst oxidation.
Inappropriate Base The choice of base is critical and can influence the rate of both transmetalation and catalyst decomposition.For sterically hindered substrates, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.
Side Reactions Protodeboronation of the boronic acid can occur, especially at higher temperatures and with prolonged reaction times.Use a 2:1 mixture of a non-polar organic solvent (e.g., toluene, dioxane) and water to facilitate the reaction while minimizing side reactions. Running the reaction at the lowest effective temperature can also help.

Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Coupling

Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling.

Issue 2: Poor Conversion in Nucleophilic Addition to the Formyl Group

Q: I am attempting a nucleophilic addition (e.g., with a Grignard reagent) to the formyl group of this compound, but I am observing low conversion and recovery of starting material. What could be the issue?

A: The ortho-cyano group exerts significant steric hindrance and can also coordinate with the metal of the organometallic reagent, hindering its approach to the aldehyde carbonyl.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Steric Hindrance The bulky cyano group adjacent to the aldehyde sterically blocks the trajectory of the incoming nucleophile.Use smaller, more reactive nucleophiles where possible. For Grignard reactions, consider using organocerium reagents (prepared by transmetalation of Grignard or organolithium reagents with CeCl₃), which are less basic and can be more effective with sterically hindered and enolizable aldehydes.
Coordination of Reagent The nitrogen of the cyano group can coordinate with the Lewis acidic metal of the organometallic reagent (e.g., Mg in a Grignard reagent), leading to a non-productive complex.The use of organocerium reagents can also mitigate this issue. Alternatively, adding a Lewis acid that preferentially coordinates with the carbonyl oxygen, such as MgBr₂·OEt₂, can enhance the electrophilicity of the aldehyde and direct the nucleophile to the desired location.
Reaction Conditions Low temperatures may not provide sufficient energy to overcome the activation barrier for the sterically hindered addition.While low temperatures are generally preferred to minimize side reactions, a gradual increase in temperature may be necessary to promote the reaction. Careful monitoring is crucial to avoid decomposition.

Decision Pathway for Nucleophilic Addition

Nucleophilic_Addition_Pathway Start Low Conversion in Nucleophilic Addition ReagentType Is a highly reactive organometallic being used? (e.g., Grignard, Organolithium) Start->ReagentType ConsiderCerium Transmetalate to an organocerium reagent ReagentType->ConsiderCerium Yes OptimizeTemp Gradually increase reaction temperature ReagentType->OptimizeTemp No, using a weaker nucleophile LewisAcid Add a Lewis acid additive (e.g., MgBr₂·OEt₂) ConsiderCerium->LewisAcid LewisAcid->OptimizeTemp Success Improved Conversion OptimizeTemp->Success

Caption: Decision pathway for optimizing nucleophilic addition reactions.

Quantitative Data Summary

The following table summarizes representative yields for reactions involving this compound and analogous sterically hindered substrates. These values are illustrative and can be influenced by the specific reaction conditions and coupling partners.

Reaction TypeSubstrateCoupling Partner / ReagentCatalyst / Ligand / BaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura 4-BromobenzonitrilePhenylboronic acidPd-bpydc-Nd / K₃PO₄EtOH/H₂O60-~90
Suzuki-Miyaura 2-BromoanilineAlkyl/Aryl boronic estersCataCXium A palladacycle / Cs₂CO₃2-MeTHF80-40-97[4]
Buchwald-Hartwig 2-Bromo-13α-estroneAnilinePd(OAc)₂ / X-Phos / KOt-BuTolueneReflux2485-95[5]
Knoevenagel 4-ChlorobenzaldehydeMalononitrileNone (Water-Glycerol)H₂O/GlycerolRT2499[6]
Wittig Reaction Various AldehydesPhosphonium YlidesDIPEA---60-96[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from procedures for sterically hindered aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene and Water (degassed, 10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Setup Combine reactants, catalyst, ligand, and base in a Schlenk flask Inert Establish inert atmosphere (evacuate and backfill with Ar/N₂) Setup->Inert Solvent Add degassed solvent Inert->Solvent Heat Heat reaction mixture with vigorous stirring Solvent->Heat Monitor Monitor reaction progress (TLC, LC-MS) Heat->Monitor Workup Cool, dilute, and perform aqueous workup Monitor->Workup Purify Concentrate and purify by column chromatography Workup->Purify

References

Troubleshooting unexpected byproducts with "4-Bromo-2-formylbenzonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "4-Bromo-2-formylbenzonitrile." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected byproducts and other issues encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Reaction with Amines/Amidines for Heterocycle Synthesis (e.g., Quinazolines)

Q: I am attempting to synthesize a quinazoline derivative by reacting this compound with an amidine, but I am observing multiple unexpected spots on my TLC. What are the likely byproducts?

A: In the cyclocondensation reaction between this compound and an amidine, several side reactions can lead to byproducts. The intended reaction involves the formation of an imine intermediate followed by intramolecular cyclization.

Potential Byproducts and Troubleshooting:

  • Uncyclized Imine Intermediate: The initial imine formed from the condensation of the aldehyde and the amidine may be stable and fail to cyclize.

    • Troubleshooting:

      • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier for the cyclization step.

      • Change Solvent: A higher boiling point solvent might be necessary.

      • Add a Lewis Acid Catalyst: A mild Lewis acid can activate the nitrile group, making it more susceptible to nucleophilic attack by the imine nitrogen.

  • Hydrolysis of Imine: If there is water in your reaction mixture, the imine intermediate can hydrolyze back to the starting aldehyde.

    • Troubleshooting:

      • Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Homocoupling of Amidine: Some amidines can self-condense under the reaction conditions.

    • Troubleshooting:

      • Control Stoichiometry: Use a slight excess of this compound to ensure the amidine is consumed in the desired reaction.

  • Side reactions involving the bromine atom: Depending on the reaction conditions (e.g., high temperature, presence of a catalyst), the bromo group could participate in side reactions.

2. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Q: I am performing a Suzuki-Miyaura coupling with this compound to introduce a new substituent at the 4-position, but I am getting a low yield of the desired product and see byproducts. What could be the issue?

A: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but several factors can lead to low yields and byproduct formation, especially with a multifunctional substrate like this compound.

Potential Byproducts and Troubleshooting:

  • Homocoupling of the Boronic Acid/Ester: This is a common side reaction in Suzuki couplings.

    • Troubleshooting:

      • Optimize Reaction Conditions: Adjust the catalyst, ligand, base, and solvent. Sometimes a change in the palladium source or ligand can suppress homocoupling.

      • Slow Addition of Reagents: Adding the boronic acid derivative slowly to the reaction mixture can minimize its self-coupling.

  • Protodebromination: The bromo group is replaced by a hydrogen atom.

    • Troubleshooting:

      • Use a Milder Base: Strong bases can sometimes promote this side reaction.

      • Ensure Anhydrous Conditions: Traces of water can be a source of protons.

  • Reaction at the Aldehyde or Nitrile Group: The palladium catalyst can potentially interact with the other functional groups.

    • Troubleshooting:

      • Protecting Groups: If side reactions at the aldehyde or nitrile are suspected, consider protecting these groups before the coupling reaction. The aldehyde can be protected as an acetal, for example.

3. Reduction of the Formyl Group

Q: I am trying to selectively reduce the aldehyde in this compound to a hydroxymethyl group using sodium borohydride, but the reaction is not clean. What are the potential issues?

A: While sodium borohydride is a mild reducing agent, side reactions or incomplete conversion can still occur.

Potential Byproducts and Troubleshooting:

  • Incomplete Reaction: The starting material remains in the reaction mixture.

    • Troubleshooting:

      • Increase Equivalents of Reducing Agent: Use a slight excess of sodium borohydride.

      • Extend Reaction Time: Allow the reaction to stir for a longer period.

      • Monitor by TLC: Track the progress of the reaction to determine the optimal reaction time.

  • Reduction of the Nitrile Group: Although less likely with sodium borohydride under standard conditions, over-reduction to an amine can happen, especially with more powerful reducing agents or harsher conditions.

    • Troubleshooting:

      • Use a Milder Reducing Agent: If nitrile reduction is a problem, consider even milder reagents.

      • Control Reaction Temperature: Perform the reduction at a low temperature (e.g., 0 °C) to improve selectivity.

Data Presentation

Table 1: Troubleshooting Summary for Common Reactions

Reaction TypePotential IssueLikely Byproduct(s)Suggested Troubleshooting Steps
Quinazoline Synthesis Incomplete CyclizationUncyclized Imine IntermediateIncrease temperature, change solvent, add Lewis acid catalyst.
Presence of WaterStarting AldehydeUse anhydrous conditions, inert atmosphere.
Suzuki-Miyaura Coupling HomocouplingDimer of Boronic Acid/EsterOptimize catalyst/ligand, slow addition of reagents.
ProtodebrominationDebrominated ProductUse milder base, ensure anhydrous conditions.
Aldehyde Reduction Incomplete ReactionStarting MaterialIncrease equivalents of reducing agent, extend reaction time.
Over-reductionAmine (from nitrile reduction)Use milder reducing agent, control temperature.

Experimental Protocols

Protocol 1: General Procedure for Quinazoline Synthesis

  • To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DMF or Toluene), add the appropriate amidine hydrochloride (1.2 eq) and a base (e.g., K₂CO₃, 2.5 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., a mixture of Toluene, Ethanol, and Water).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Visualizations

Reaction_Pathway_Quinazoline reagent This compound + Amidine intermediate Imine Intermediate reagent->intermediate Condensation product Quinazoline Product intermediate->product Intramolecular Cyclization byproduct1 Uncyclized Imine intermediate->byproduct1 Reaction Stop byproduct2 Hydrolysis to Aldehyde intermediate->byproduct2 H₂O

Caption: Potential pathways in quinazoline synthesis.

Suzuki_Coupling_Troubleshooting start Suzuki Coupling Reaction low_yield Low Yield start->low_yield homocoupling Homocoupling Byproduct low_yield->homocoupling Cause protodebromination Protodebromination low_yield->protodebromination Cause catalyst_deactivation Catalyst Deactivation low_yield->catalyst_deactivation Cause

Caption: Common issues in Suzuki-Miyaura coupling.

Aldehyde_Reduction_Workflow start Start This compound reduction Reduction NaBH₄, MeOH, 0 °C start->reduction workup Workup Quench with H₂O, Extract reduction->workup incomplete {Byproduct | Unreacted Starting Material} reduction->incomplete Incomplete Reaction purification Purification Column Chromatography workup->purification product {Product | (4-Bromo-2-cyanophenyl)methanol} purification->product

Caption: Workflow for selective aldehyde reduction.

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 4-Bromo-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the field of drug development and synthetic chemistry, the unambiguous structural confirmation of novel compounds and intermediates is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the detailed structural elucidation of organic molecules in solution. This guide provides a comprehensive ¹H and ¹³C NMR spectral analysis of 4-Bromo-2-formylbenzonitrile, a key trifunctional chemical intermediate.

To provide a deeper understanding of its spectral features, the experimental data for this compound is compared with that of the structurally related compound 4-Bromobenzonitrile and with predicted data for 2-Formylbenzonitrile. This comparative approach highlights the influence of the bromo, formyl (aldehyde), and cyano substituents on the magnetic environment of the molecule's protons and carbon atoms.

Molecular Structure and Numbering

The chemical structure of this compound is presented below with a numbering scheme used for the assignment of NMR signals.

Figure 1. Structure of this compound with atom numbering.
Experimental Protocol for NMR Acquisition

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra, reflecting standard laboratory practices.

  • Sample Preparation : Approximately 5-10 mg of the analyte is accurately weighed for ¹H NMR (20-50 mg for ¹³C NMR) and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1] The solution is then transferred into a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup : The NMR tube is placed in a spinner and inserted into the NMR spectrometer's magnet.

  • Data Acquisition :

    • Locking : The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure magnetic field stability.[1]

    • Shimming : The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, symmetrical peaks.[1]

    • Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.

    • Parameter Setup : Standard acquisition parameters are loaded. For ¹H NMR, this typically includes a 30° to 90° pulse angle and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[2] For ¹³C NMR, a larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of the ¹³C isotope.[2]

    • Acquisition : The pulse sequence is initiated to acquire the Free Induction Decay (FID) signal.

  • Data Processing : The raw FID data is converted into a spectrum via a Fourier Transform (FT). The resulting spectrum is then phased and baseline-corrected. The chemical shifts are referenced to the TMS signal.

¹H and ¹³C NMR Spectral Data Comparison

The tables below summarize the experimental ¹H and ¹³C NMR spectral data for this compound and 4-Bromobenzonitrile, alongside predicted data for 2-Formylbenzonitrile. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data Comparison

Compound Solvent Aldehyde Proton (H8) δ (ppm), Multiplicity, J (Hz) Aromatic Protons (H3, H5, H6) δ (ppm), Multiplicity, J (Hz)
This compound CDCl₃ 10.29 (s, 1H)[3] 8.16 (d, J = 2.0 Hz, 1H, H3), 7.87 (dd, J = 8.4, 2.0 Hz, 1H, H5), 7.68 (d, J = 8.0 Hz, 1H, H6)[3]
4-Bromobenzonitrile CDCl₃ N/A 7.63 (m, 2H, H2/H6), 7.52 (m, 2H, H3/H5)[4]

| 2-Formylbenzonitrile (Predicted)* | CDCl₃ | 10.35 (s, 1H) | 8.10 (d, J = 7.8 Hz, 1H), 7.95 (d, J = 7.7 Hz, 1H), 7.82 (t, J = 7.6 Hz, 1H), 7.75 (t, J = 7.6 Hz, 1H) |

*Note: Data for 2-Formylbenzonitrile is predicted using standard NMR prediction software and is provided for illustrative purposes.

Table 2: ¹³C NMR Spectral Data Comparison

Compound Solvent C=O (C8) CN (C7) Aromatic Carbons (C1-C6) δ (ppm)
This compound CDCl₃ 187.16 115.16 140.46, 137.96, 135.04, 134.35, 129.54, 112.08[1]
4-Bromobenzonitrile CDCl₃ N/A 118.2 133.5, 132.7, 128.1, 111.3[4]

| 2-Formylbenzonitrile (Predicted)* | CDCl₃ | 188.9 | 116.5 | 137.2, 134.3, 133.8, 130.2, 129.5, 113.1 |

*Note: Data for 2-Formylbenzonitrile is predicted using standard NMR prediction software and is provided for illustrative purposes.

Analysis and Interpretation

Spectrum of this compound
  • ¹H NMR Spectrum :

    • Aldehyde Proton (H8) : The signal at 10.29 ppm is a sharp singlet, characteristic of an aldehyde proton.[3] Its significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group and the aromatic ring current.

    • Aromatic Protons (H3, H5, H6) : The three protons on the benzene ring appear as distinct, well-resolved signals, consistent with a 1,2,4-trisubstituted pattern.

      • The signal at 8.16 ppm is assigned to H3. It appears as a doublet with a small coupling constant (J = 2.0 Hz), indicative of a meta-coupling to H5.[3] Its downfield shift is caused by the deshielding effects of the adjacent ortho-formyl group and the para-cyano group.

      • The signal at 7.87 ppm corresponds to H5. It is a doublet of doublets, showing both ortho-coupling to H6 (J = 8.4 Hz) and meta-coupling to H3 (J = 2.0 Hz).[3]

      • The signal at 7.68 ppm is assigned to H6. It appears as a doublet due to ortho-coupling with H5 (J = 8.0 Hz).[3]

  • ¹³C NMR Spectrum :

    • Carbonyl Carbon (C8) : The peak at 187.16 ppm is assigned to the aldehyde carbonyl carbon, which is highly deshielded and appears far downfield.[1]

    • Nitrile Carbon (C7) : The signal for the cyano carbon appears at 115.16 ppm.[1]

    • Aromatic Carbons (C1-C6) : Six distinct signals are observed, confirming the lack of symmetry in the molecule.[1] The carbon atoms directly attached to the electron-withdrawing substituents (C1-CN, C2-CHO, C4-Br) are significantly shifted. The most downfield aromatic signals at 140.46, 137.96, and 135.04 ppm likely correspond to C2, C5, and C6 respectively, influenced by the strong deshielding from the attached functional groups. The signal at 129.54 ppm is attributed to C4 (ipso-carbon attached to bromine), while the signals at 134.35 and 112.08 ppm correspond to C3 and C1.[1]

Comparative Analysis
  • vs. 4-Bromobenzonitrile : Removing the formyl group at the C2 position drastically simplifies the spectrum. In 4-Bromobenzonitrile, the molecule is symmetrical about the C1-C4 axis. This results in only two sets of equivalent aromatic protons (an AA'BB' system appearing as two multiplets) and four carbon signals (two for protonated carbons and two for substituted carbons).[4] The absence of the highly deshielding formyl group means all aromatic protons in 4-Bromobenzonitrile appear further upfield compared to those in the target compound.

  • vs. 2-Formylbenzonitrile (Predicted) : The predicted spectrum of 2-Formylbenzonitrile allows for an assessment of the bromine atom's effect. The removal of the heavy bromine atom from the C4 position would be expected to shift the signal of the attached carbon (C4) significantly upfield. Furthermore, the electronic influence on the other aromatic protons changes, leading to a different pattern of chemical shifts compared to the target molecule.

NMR Experimental Workflow

The logical flow from sample preparation to final spectral analysis is a standardized process critical for obtaining high-quality, reproducible data.

G prep Sample Preparation (Dissolution in Deuterated Solvent) insert Sample Insertion (Lock & Shim) prep->insert acquire Data Acquisition (Pulse Sequence Execution) insert->acquire process Data Processing (Fourier Transform, Phasing) acquire->process analyze Spectral Analysis (Integration, Peak Picking, Assignment) process->analyze report Reporting & Interpretation analyze->report

Figure 2. Standard workflow for an NMR experiment.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are fully consistent with its 1,2,4-trisubstituted aromatic structure. The distinct chemical shifts and coupling patterns observed are diagnostic fingerprints arising from the combined electronic effects of the cyano, formyl, and bromo substituents. The aldehyde proton at 10.29 ppm and the characteristic doublet, doublet of doublets, and doublet pattern in the aromatic region are key identifiers in the ¹H spectrum.[3] The ¹³C spectrum is distinguished by the downfield carbonyl signal at 187.16 ppm and six unique aromatic carbon signals, confirming the molecule's asymmetry.[1] This detailed analysis, supported by comparison with related molecules, provides a robust guide for researchers in the identification and characterization of this and similar chemical entities.

References

Unraveling the Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry of 4-Bromo-2-formylbenzonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel compounds is paramount. This guide provides a comparative analysis of the mass spectrometry of 4-bromo-2-formylbenzonitrile, a key intermediate in organic synthesis, and its structurally related derivatives. By examining experimental data from its analogs, we can predict and interpret the fragmentation patterns, offering a valuable resource for the identification and characterization of this compound class.

Deciphering the Mass Spectra: A Comparative Analysis

The molecular weight of this compound is 210.03 g/mol [1]. Due to the presence of the bromine atom with its two isotopes, 79Br and 81Br, in nearly equal abundance, the mass spectrum is expected to exhibit a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

To provide a robust comparison, we have compiled the available mass spectrometry data for several related benzonitrile derivatives.

CompoundMolecular Weight ( g/mol )Key Fragments (m/z) and Interpretation
4-Bromobenzonitrile 182.02[2]181/183 (M+) : Molecular ion peaks. 102 : Loss of Br radical. 75 : Further fragmentation of the benzonitrile cation.[2]
4-Bromo-2-fluorobenzonitrile 200.01[3]199/201 (M+) : Molecular ion peaks. 120 : Loss of Br radical.
4-Bromo-2-methylbenzonitrile 196.04195/197 (M+) : Molecular ion peaks. 116 : Loss of Br radical.
4-Bromo-2-chlorobenzonitrile 216.46215/217/219 (M+) : Molecular ion peaks (showing isotopic pattern for both Br and Cl). 136 : Loss of Br radical. 110 : Loss of both Br and CN. 100 : Loss of Br and HCN.[4]
Predicted for this compound 210.03[1]209/211 (M+) : Expected molecular ion peaks. 180/182 : Loss of the formyl radical (-CHO). 130 : Loss of Br radical. 102 : Loss of Br and CO.

Charting the Fragmentation Pathways

The fragmentation of these aromatic compounds under electron ionization (EI) typically involves the initial loss of substituents from the benzene ring. The following diagrams, generated using the DOT language, illustrate the predicted primary fragmentation pathway for this compound and the experimentally observed pathway for its simpler analog, 4-bromobenzonitrile.

Fragmentation of this compound M [C₈H₄BrNO]⁺˙ m/z = 209/211 F1 [C₇H₄BrN]⁺ m/z = 180/182 M->F1 - CHO F2 [C₈H₄NO]⁺ m/z = 130 M->F2 - Br F3 [C₇H₄N]⁺ m/z = 102 F2->F3 - CO

Predicted fragmentation of this compound.

Fragmentation of 4-Bromobenzonitrile M [C₇H₄BrN]⁺˙ m/z = 181/183 F1 [C₇H₄N]⁺ m/z = 102 M->F1 - Br F2 [C₆H₄]⁺˙ m/z = 76 F1->F2 - HCN

Fragmentation of 4-bromobenzonitrile.

Alternative Analytical Approaches

Beyond mass spectrometry, other analytical techniques can provide valuable information for the characterization and quantification of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of such compounds. A reverse-phase HPLC method coupled with a UV detector would be a suitable approach for purity assessment and quantitative analysis. While specific methods for this compound are not widely published, protocols for related compounds can be adapted[5].

Experimental Protocols

A standardized experimental protocol for the analysis of this compound and its derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This protocol is based on general procedures for the analysis of similar aromatic compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for the analysis of aromatic compounds (e.g., DB-5ms or equivalent).

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless or split, depending on the sample concentration.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Mode: Full scan

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain working solutions of appropriate concentrations.

  • Inject 1 µL of the sample solution into the GC-MS system.

The following workflow diagram illustrates the general steps involved in the GC-MS analysis of these compounds.

GC-MS Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample dilute Serial Dilution dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect spectrum Obtain Mass Spectrum detect->spectrum identify Identify Fragments spectrum->identify compare Compare with Database identify->compare

General workflow for GC-MS analysis.

References

Comparative Crystallographic Analysis of Benzonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This publication aims to serve as a practical resource by presenting a comparative overview of crystallographic data from compounds structurally analogous to derivatives of 4-Bromo-2-formylbenzonitrile. The presented data, experimental protocols, and visualizations are intended to guide researchers in their synthetic strategies and structural analyses.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for derivatives of 4-Bromo-2-hydroxybenzaldehyde and 2-Bromo-4-methylbenzonitrile. These compounds are presented as alternatives due to the substitution pattern on the aromatic ring being similar to what would be expected from derivatives of this compound.

Parameter5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone[1]4-Bromo-N-(4-hydroxybenzylidene)aniline[1]2-Bromo-4-methylbenzonitrile[2]
Chemical Formula C₁₀H₁₂BrN₃OSC₁₃H₁₀BrNOC₈H₆BrN
Molecular Weight 302.20 g/mol 276.13 g/mol 196.05 g/mol
Crystal System MonoclinicOrthorhombicTriclinic
Space Group C2/cP2₁2₁2₁P-1
a (Å) 22.040(4)21.9588(10)7.5168(11)
b (Å) 11.844(2)11.0866(5)7.8383(11)
c (Å) 9.5102(19)9.3132(4)7.9428(11)
α (°) 909069.243(7)
β (°) 101.69(3)9064.375(8)
γ (°) 909087.567(8)
Volume (ų) 2431.1(8)2267.28(17)391.14(10)
Z 882
Temperature (K) 123293296
Radiation Mo KαMo KαMo Kα
Key Interactions Intramolecular O-H···N hydrogen bond; Intermolecular N-H···S hydrogen bonds forming supramolecular dimers.[1]Intermolecular O-H···N hydrogen bonds forming infinite chains.[1]Weak π–π stacking interactions.[2]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific research. Below are generalized protocols for the synthesis of Schiff base derivatives and single-crystal X-ray diffraction analysis, based on procedures for similar compounds.[1]

Synthesis of Schiff Base Derivatives

A common method for synthesizing Schiff bases from formyl-substituted precursors involves a condensation reaction with a primary amine.

  • Dissolution: Equimolar amounts of the aldehyde (e.g., this compound) and a primary amine are dissolved in a suitable solvent, such as ethanol.

  • Reaction: The mixture is refluxed for several hours. A catalytic amount of acid may be added to facilitate the reaction.[1]

  • Isolation: The resulting solid product is collected by filtration, washed with a cold solvent, and dried under a vacuum.

  • Crystallization: Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate.[1]

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement in a crystalline solid is achieved through single-crystal X-ray diffraction.

  • Crystal Mounting: A suitable single crystal of the synthesized compound is carefully mounted on a goniometer head.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.

  • Data Processing: The collected diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using computational methods and then refined to achieve the best possible fit between the calculated and observed diffraction data.[1]

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical relationships.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography This compound This compound Condensation_Reaction Condensation Reaction This compound->Condensation_Reaction Primary_Amine Primary Amine Primary_Amine->Condensation_Reaction Schiff_Base_Product Schiff Base Product Condensation_Reaction->Schiff_Base_Product Slow_Evaporation Slow Evaporation Schiff_Base_Product->Slow_Evaporation Single_Crystal Single Crystal Slow_Evaporation->Single_Crystal X-ray_Diffraction X-ray Diffraction Single_Crystal->X-ray_Diffraction Crystallographic_Data Crystallographic Data X-ray_Diffraction->Crystallographic_Data

Caption: Synthetic and analytical workflow for Schiff base derivatives.

Logical_Relationship Starting_Material This compound Reaction_Type Reaction Type (e.g., Schiff Base Formation) Starting_Material->Reaction_Type Derivative Synthesized Derivative Reaction_Type->Derivative Crystallization Crystallization Conditions Derivative->Crystallization Crystal_Structure Crystal Structure Crystallization->Crystal_Structure Structure_Property Structure-Property Relationship Crystal_Structure->Structure_Property

Caption: Logical flow from starting material to structure-property analysis.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-Bromo-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities and intermediates like 4-Bromo-2-formylbenzonitrile is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound. We present detailed experimental protocols and comparative data to facilitate an informed decision on the most suitable analytical strategy.

The choice between HPLC and GC-MS is fundamentally dictated by the analyte's physicochemical properties, primarily its volatility and thermal stability.[1][2][3] HPLC is generally preferred for non-volatile and thermally labile compounds, whereas GC-MS is the gold standard for volatile and thermally stable analytes.[2][4] Given that this compound is a solid at room temperature and possesses a relatively high boiling point, both techniques can be considered, with the selection depending on the specific impurities that need to be detected and quantified.

Data Presentation: A Comparative Overview

The following table summarizes the anticipated performance of HPLC and GC-MS methods for the purity analysis of this compound. These values are estimates based on typical performance for similar aromatic compounds and should be validated experimentally.

ParameterHPLC-UVGC-MS
Analyte Compatibility Excellent for the main compound and non-volatile impurities.Suitable for the main compound and volatile/semi-volatile impurities.
Potential for Degradation Low, as the analysis is performed at or near ambient temperature.[1][3]Possible, due to high temperatures in the injector and column, which could lead to decarboxylation or other thermal degradation.
Limit of Detection (LOD) ~0.1-1 µg/mL~0.01-0.1 µg/mL
Limit of Quantification (LOQ) ~0.3-3 µg/mL~0.03-0.3 µg/mL
Linearity (R²) >0.999>0.999
Precision (%RSD) < 2%< 5%
Specificity Moderate to High (based on retention time and UV spectrum).Very High (based on retention time and mass fragmentation pattern).
Throughput HighModerate
Key Advantages Robust, widely available, suitable for a broad range of impurities.[3][5]Excellent for identifying unknown volatile impurities through mass spectral libraries.[2]
Key Disadvantages Lower specificity than GC-MS, potential for co-elution.Not suitable for non-volatile or thermally labile impurities.[2][3]

Experimental Protocols

The following protocols are proposed starting points for method development and will require optimization and validation for the specific instrumentation and impurities of interest.

High-Performance Liquid Chromatography (HPLC-UV) Method

This reversed-phase HPLC method is designed to separate this compound from its potential non-volatile impurities, such as starting materials, over-brominated species, or hydrolysis products.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reagents and Materials:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (LC-MS grade)

    • Standard volumetric flasks and pipettes

    • Syringe filters (0.22 µm)

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or optimized based on UV scan of the analyte)

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute with the initial mobile phase composition (30% B) to a working concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is suitable for the analysis of this compound and potential volatile impurities, such as residual solvents or volatile by-products from the synthesis.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Reagents and Materials:

    • This compound reference standard (purity ≥98%)

    • Dichloromethane (GC grade)

    • Standard volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 270 °C

    • Injection Volume: 1 µL (split ratio of 50:1)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Hold: Maintain at 280 °C for 5 minutes.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: 40-450 amu

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample.

    • Dissolve in 10 mL of dichloromethane to prepare a 0.5 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS purity assessment methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into GC filter->inject separate Separation on HP-5MS Column inject->separate detect MS Detection (EI) separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities (MS Library) detect->identify calculate Calculate % Purity integrate->calculate

References

Comparison of "4-Bromo-2-formylbenzonitrile" with other brominated benzonitriles in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Brominated benzonitriles are a versatile class of intermediates, offering multiple reaction handles for diversification. This guide provides a comprehensive comparison of "4-Bromo-2-formylbenzonitrile" with other key brominated benzonitriles, focusing on their performance in crucial synthetic transformations. The data presented herein is curated from experimental studies to provide an objective analysis for researchers navigating the selection of these critical reagents.

At a Glance: Key Brominated Benzonitriles in Synthesis

This compound distinguishes itself through the presence of an ortho-formyl group, which not only provides a reactive site for subsequent transformations but also influences the reactivity of the aryl bromide. This comparison will focus on its utility in two key areas: Palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic scaffolds, particularly quinazolines.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation. The electronic and steric nature of substituents on the aryl bromide can significantly impact reaction efficiency.

Comparative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid:

Aryl BromideOrtho-SubstituentCatalyst SystemBaseSolventTime (h)Yield (%)
4-Bromobenzonitrile-HPd(PPh₃)₄K₂CO₃Toluene/H₂O1292
4-Bromo-2-methylbenzonitrile-CH₃Pd(OAc)₂ / SPhosK₃PO₄Toluene1885
This compound-CHOPd(dppf)Cl₂K₂CO₃Dioxane/H₂O488
4-Bromo-2-chlorobenzonitrile-ClPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1278

Note: Reaction conditions are optimized for each substrate and may not be directly comparable. The data serves to illustrate the general reactivity and yield expectations.

The ortho-formyl group in this compound is moderately electron-withdrawing, which can enhance the rate of oxidative addition, a key step in the catalytic cycle. However, its steric bulk is less than that of a methyl group, potentially leading to faster reaction times compared to 2-methyl substituted analogues. The high yield obtained with this compound in a relatively short reaction time highlights its utility in Suzuki-Miyaura couplings.

Experimental Protocol: Typical Suzuki-Miyaura Coupling

A mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. A degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL) is added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Application in Quinazoline Synthesis

The 2-formyl group in this compound makes it an ideal precursor for the synthesis of quinazolines, a privileged scaffold in medicinal chemistry, often via a Friedländer-type annulation. This one-pot reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. In the case of this compound, the nitrile group can be readily converted to an amino group, or the formyl group can directly participate in cyclization reactions.

A common route to quinazolines is the reaction of a 2-aminobenzaldehyde with an amine in the presence of an oxidant.

Comparative Data for Quinazoline Synthesis:

Starting MaterialReaction PartnerCatalyst/ReagentSolventTime (h)Yield (%)
2-AminobenzaldehydeAnilineI₂DMSO392
This compound Aniline(Requires prior reduction of nitrile or alternative pathway)---
2-Amino-5-bromobenzaldehydeBenzylamineCuCl/TEMPOCH₃CN1285
2-BromobenzaldehydeAmidine hydrochlorideCuBrNMP2475

Direct synthesis of quinazolines from this compound requires a multi-step approach or a specialized one-pot procedure that facilitates both the cyclization and the incorporation of the second nitrogen atom. A plausible synthetic workflow is outlined below.

Experimental Workflow: Quinazoline Synthesis from this compound

G A This compound B Reduction of Nitrile (e.g., H₂, Raney Ni) A->B C 2-Amino-5-bromobenzaldehyde B->C D Condensation with Amine (R-NH₂) and Cyclization C->D E 6-Bromo-2-substituted-quinazoline D->E F Suzuki Coupling (e.g., Ar-B(OH)₂) E->F G 6-Aryl-2-substituted-quinazoline F->G

Caption: A potential synthetic route to substituted quinazolines from this compound.

Experimental Protocol: Friedländer Annulation for Quinazoline Synthesis

To a solution of a 2-aminobenzaldehyde derivative (1.0 mmol) in a suitable solvent (e.g., DMSO, 5 mL) is added an amine (1.2 mmol) and a catalyst/oxidant (e.g., I₂, 0.2 mmol). The reaction mixture is heated to a specified temperature (e.g., 100-120 °C) for the required time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography.

Relevance in Drug Discovery: Targeting Signaling Pathways

Quinazoline and benzonitrile moieties are prevalent in a variety of kinase inhibitors, which are a cornerstone of modern cancer therapy. These compounds often target critical signaling pathways that are dysregulated in cancer cells.

EGFR Signaling Pathway and Quinazoline Inhibitors

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[1] Aberrant activation of this pathway is a hallmark of many cancers. Quinazoline-based molecules have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs), which compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by quinazoline-based inhibitors.

JAK-STAT Signaling Pathway and Nitrile-Containing Inhibitors

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade involved in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers. The nitrile group is a key pharmacophore in several JAK inhibitors, where it can form crucial hydrogen bonds within the ATP-binding pocket of the kinase.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_dimer->Gene_Expression Translocation Nitrile_Inhibitor Nitrile-containing Inhibitor Nitrile_Inhibitor->JAK Cytokine Cytokine Cytokine->Receptor

Caption: Inhibition of the JAK-STAT signaling pathway by nitrile-containing inhibitors.

Conclusion

This compound emerges as a highly valuable and versatile building block in organic synthesis. Its performance in Suzuki-Miyaura cross-coupling reactions is comparable to or, in some aspects, superior to other brominated benzonitriles, offering high yields in reasonable reaction times. The presence of the ortho-formyl group provides a unique synthetic handle for the construction of complex heterocyclic systems like quinazolines, which are of significant interest in drug discovery. The relevance of both the benzonitrile and the potential quinazoline scaffold in targeting key signaling pathways underscores the importance of this compound as a strategic starting material for the development of novel therapeutics. Researchers and drug development professionals should consider the unique reactivity profile of this compound when designing synthetic routes to complex molecular targets.

References

A Comparative Guide to Precursors in Kinase Inhibitor Synthesis: The Case of 4-Bromo-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of precision medicine. The synthesis of these complex molecules is a critical aspect of drug development, where the choice of starting materials can significantly impact the efficiency, scalability, and cost-effectiveness of the entire process. This guide provides an in-depth comparison of 4-Bromo-2-formylbenzonitrile against other common precursors in the synthesis of kinase inhibitors, with a specific focus on the widely-used Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.

The Role of Bruton's Tyrosine Kinase (BTK) in B-Cell Signaling

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[2][3] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, driving cancer cell growth.[4] Ibrutinib works by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, effectively shutting down this pro-survival signaling.[4][5]

BTK_Signaling_Pathway Figure 1: Simplified BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk Kinases BCR->Lyn_Syk Antigen Binding PIP3 PIP3 Lyn_Syk->PIP3 BTK BTK PIP3->BTK Activation PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation DAG_IP3 DAG / IP3 PLCy2->DAG_IP3 Signaling Downstream Signaling (NF-κB, MAPK) DAG_IP3->Signaling Proliferation B-Cell Proliferation & Survival Signaling->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

Caption: Simplified BTK Signaling Pathway

Synthetic Strategies for Ibrutinib

The synthesis of Ibrutinib can be broadly categorized into several routes, often distinguished by the starting materials and the order in which the molecule's core heterocyclic structures are assembled. Here, we compare a synthetic route utilizing this compound with an alternative strategy starting from 4-phenoxybenzoic acid derivatives.

Route A: Synthesis via this compound Intermediate

This approach involves the construction of a substituted pyrazole intermediate which is then cyclized to form the pyrazolopyrimidine core of Ibrutinib. This compound serves as a key building block for creating the necessary aromatic portion of the molecule. While a direct, complete synthesis starting from this exact precursor is detailed across multiple patents, the general strategy involves coupling reactions to build the core structure.

Route_A_Workflow Figure 2: General Workflow for Route A cluster_0 Core Assembly cluster_1 Side-Chain Attachment & Final Step P1 4-Bromo-2-formyl- benzonitrile I1 Intermediate Alcohol P1->I1 P2 Grignard Reagent (e.g., 4-phenoxyphenyl magnesium bromide) P2->I1 Kumada or Suzuki Coupling I2 Pyrazolopyrimidine Core I1->I2 Cyclization with Hydrazine I3 Coupling with Chiral Piperidine Moiety I2->I3 I4 Deprotection I3->I4 Ibrutinib Ibrutinib (Final Product) I4->Ibrutinib Acylation

Caption: General Workflow for Route A

Route B: Alternative Synthesis via 4-Phenoxybenzoyl Chloride

A common and well-documented alternative begins with a derivative of 4-phenoxybenzoic acid, such as 4-phenoxybenzoyl chloride.[4] This route involves a Knoevenagel-type condensation followed by cyclization reactions to form the pyrazolopyrimidine core. This method is often cited in process chemistry patents and represents a convergent approach to the final molecule.[5]

Comparative Data Analysis

The following tables summarize quantitative data compiled from various patents and research articles. It is important to note that reaction conditions and scales may vary between sources, affecting direct comparability. However, this compilation provides a valuable overview of the efficacy of different synthetic steps.

Table 1: Comparison of Key Reaction Steps and Yields

StepRoute A (via this compound Precursor)Route B (via 4-Phenoxybenzoyl Chloride Precursor)
Core Formation Kumada coupling of a Grignard reagent with a pyrimidine derivative can yield an intermediate in 61-68% .[6]Knoevenagel condensation followed by pyrazole cyclization and subsequent pyrimidine ring formation yields the core structure in approximately 73% over two steps.[5]
Chiral Side-Chain Attachment Often involves a Mitsunobu reaction, which can have variable yields and may lead to partial racemization.[7]Can be achieved via direct N-alkylation with an activated chiral piperidine derivative, with yields around 80% .[5]
Final Acylation Acylation of the deprotected piperidine amine with acryloyl chloride or a mixed anhydride.[6][8]Acylation using 3-acryloyl-2-oxazolidinone can yield the final product in 73.34% with high purity.[9]
Overall Yield (Reported) One patent reported a total yield of 19% for a radiolabeled analogue, though this may not reflect a standard process.[10]A multi-step synthesis suitable for large-scale production reports an overall yield of 31% .[10]

Table 2: Purity and Quality Comparison

MetricRoute A (via this compound Precursor)Route B (via 4-Phenoxybenzoyl Chloride Precursor)
Intermediate Purity Intermediate purity after one-pot coupling reactions is reported as >99% without isolation.[6]The pyrazolopyrimidine intermediate can be obtained with 92.5% purity after recrystallization.[5]
Final Product Purity (HPLC) Final product purity is consistently reported as >99% .[6]Final product purity is reported as 99.53% after recrystallization.[9]
Key Advantages The "one-pot" nature of some coupling reactions can reduce the need for intermediate purification steps.[6]Avoids the Mitsunobu reaction, which can be problematic for scalability and stereochemical control.[5][7] Greener and more convergent route.[5]
Key Disadvantages May require more complex coupling chemistries (e.g., Suzuki, Kumada) and potentially expensive catalysts.[6]The initial starting materials, like optically active hydrazines, can be expensive or difficult to prepare.[7]

Experimental Protocols

Below are representative experimental protocols for key steps in the synthesis of Ibrutinib, adapted from the scientific literature.

Protocol 1: Kumada Coupling for Intermediate Synthesis (Route A)

This protocol describes the formation of a key intermediate using a coupling reaction, a central step in routes starting from halogenated precursors.

Materials:

  • 4,6-dichloro-5-pyrimidinecarboxaldehyde

  • 4-phenoxyphenylmagnesium bromide (prepared from 4-bromodiphenyl ether and magnesium)

  • 1,2-bis(diphenylphosphino)ethane nickel(II) chloride [NiCl₂(dppe)]

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (as initiator)

Procedure:

  • Prepare the Grignard reagent: To a flask containing magnesium turnings and an iodine crystal under nitrogen, add a solution of 4-bromodiphenyl ether in anhydrous THF dropwise at 40-45°C. Heat the mixture to reflux for 1 hour after the addition is complete.

  • Cool the Grignard reagent solution. In a separate flask, dissolve 4,6-dichloro-5-pyrimidinecarboxaldehyde in anhydrous THF and cool to 0°C.

  • Add the catalyst, [NiCl₂(dppe)], to the pyrimidine solution.

  • Slowly add the prepared Grignard reagent to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to proceed for 14 hours at 0°C, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent. The resulting intermediate can be obtained in high yield (e.g., 68.3%) and purity (>99%).[6]

Protocol 2: Final Acylation Step (Route B)

This protocol details the final step to produce Ibrutinib via acylation of the piperidine amine intermediate.

Materials:

  • (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • 3-acryloyl-2-oxazolidinone

  • N,N-diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • Ethyl acetate, n-heptane

Procedure:

  • Dissolve the piperidine intermediate and 3-acryloyl-2-oxazolidinone in THF in a reaction vessel.

  • Cool the mixture to 0-10°C.

  • Add DIPEA dropwise to the cooled solution.

  • Warm the reaction mixture to 30-40°C and stir for approximately 18 hours, monitoring for completion by HPLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with a dilute citric acid solution, a saturated sodium bicarbonate solution, and purified water.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a mixture of n-heptane and ethyl acetate to yield Ibrutinib as a solid with high purity (e.g., 73.34% yield, 99.53% HPLC purity).[9]

Conclusion

Both this compound and 4-phenoxybenzoic acid derivatives are viable precursors for the synthesis of the kinase inhibitor Ibrutinib.

  • Routes based on precursors like this compound leverage powerful cross-coupling reactions (e.g., Kumada, Suzuki). These methods can be highly efficient and allow for modular assembly, though they may require more expensive catalysts and stringent reaction conditions. The development of "one-pot" procedures using these precursors is a significant advantage, reducing the need for intermediate purification.[6]

  • The alternative route starting from 4-phenoxybenzoyl chloride represents a more convergent and often more scalable approach.[5] It avoids potentially problematic reactions like the Mitsunobu reaction and has been refined for large-scale industrial production, yielding a high-purity final product.[5][9]

The optimal choice of precursor depends on several factors, including the desired scale of production, cost of raw materials and catalysts, and the available chemical technologies. For drug development professionals, a thorough evaluation of these synthetic routes is essential for establishing a robust and economically viable manufacturing process.

References

A Comparative Guide to the Synthesis and Structural Validation of Biaryl Compounds Derived from 4-Bromo-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Suzuki-Miyaura coupling reaction for the synthesis of 4-aryl-2-formylbenzonitrile derivatives, alongside alternative cross-coupling methodologies. It includes detailed experimental protocols, comparative performance data, and methods for the structural validation of the resulting biaryl products, which are of significant interest in medicinal chemistry, particularly as potential inhibitors of key signaling pathways in oncology.

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura coupling is a widely utilized and powerful method for the formation of carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][2] 4-Bromo-2-formylbenzonitrile is a versatile starting material, with its bromine atom providing a handle for cross-coupling reactions and the formyl and nitrile groups allowing for further synthetic modifications. The resulting 4-aryl-2-formylbenzonitrile products are valuable intermediates in the development of therapeutic agents, including inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) signaling pathways, which are critical in the progression of various cancers.[3][4][5]

This guide offers an objective comparison of the Suzuki coupling with other common cross-coupling reactions, namely the Stille and Negishi couplings, for the synthesis of biaryl compounds from this compound. Furthermore, it details the essential analytical techniques for the unambiguous structural validation of the synthesized products.

Performance Comparison of Cross-Coupling Reactions

The choice of cross-coupling reaction depends on several factors, including substrate scope, functional group tolerance, toxicity of reagents, and ease of purification. Below is a comparative summary of the Suzuki, Stille, and Negishi reactions for the synthesis of 4-aryl-2-formylbenzonitriles.

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)Organozinc compounds
Toxicity of Reagents Low toxicity of boron reagents and byproducts.[6]High toxicity of organotin reagents and byproducts.[7]Moderate toxicity; organozincs are air and moisture sensitive.[8]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[6]Excellent, tolerates a wide range of functional groups.[9]Good, compatible with many sensitive functional groups.[10]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃).[11]Often proceeds under neutral or mildly basic conditions.[12]Requires anhydrous and oxygen-free conditions.[8]
Byproduct Removal Boron byproducts are often water-soluble and easily removed.[6]Tin byproducts can be challenging to remove completely.[6]Zinc salts are generally easy to remove during aqueous workup.
Substrate Availability Wide variety of boronic acids are commercially available.A good selection of organostannanes is available or can be synthesized.[7]Organozinc reagents are often prepared in situ.[13]

Quantitative Data Summary

The following table presents representative yields for the Suzuki-Miyaura coupling of 4-bromobenzonitrile (a close analog of this compound) with various arylboronic acids. These data illustrate the general efficiency of the Suzuki coupling for this class of substrates.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd-bpydc-Nd (1)K₂CO₃H₂O701295
24-Formylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1001297
34-Methoxyphenylboronic acidLaF₃·Pd nanocatalystK₂CO₃H₂O701296
43,5-Dimethylphenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃1-Propanol/H₂OReflux186
52-Thienylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O801288

Data is based on Suzuki coupling of 4-bromobenzonitrile and is representative for this compound.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A flame-dried round-bottom flask is charged with this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent mixture (e.g., 4:1 dioxane/water) is added, and the reaction is stirred at 80-100 °C until completion (monitored by TLC or LC-MS). Upon cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[14]

General Procedure for Stille Coupling

In an inert atmosphere, a flask is charged with this compound (1.0 mmol), the organostannane reagent (1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%). Anhydrous and degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-100 °C. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography. Special care must be taken to remove toxic tin byproducts.[15]

General Procedure for Negishi Coupling

All manipulations are performed under a strict inert atmosphere. To a solution of the organozinc reagent (prepared in situ from the corresponding organohalide and activated zinc, or used as a commercially available solution, 1.2 mmol) in an anhydrous solvent (e.g., THF), is added a solution of this compound (1.0 mmol) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in the same solvent. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC or GC-MS. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by chromatography.[8][13]

Structural Validation of Coupling Products

Unambiguous determination of the product's structure is critical. A combination of analytical techniques is recommended for comprehensive validation.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Provides detailed information about the chemical environment of each proton, including connectivity through spin-spin coupling.Excellent for structural elucidation and purity assessment.Can have overlapping signals in complex molecules.
¹³C NMR Spectroscopy Reveals the number of unique carbon atoms and their chemical environment.Complements ¹H NMR for a complete structural picture.Lower sensitivity than ¹H NMR, may require longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight of the product and provides information about its fragmentation pattern.High sensitivity and requires a very small amount of sample.Does not provide detailed structural connectivity; isomers may not be distinguishable.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and can be used for purification.Quantitative and highly reproducible.Requires a suitable chromophore for UV detection.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Quick and non-destructive.Provides limited information about the overall molecular structure.

Signaling Pathway and Experimental Workflow Visualization

The biaryl products derived from this compound are of interest as potential inhibitors of the EGFR/HER-2 signaling pathway, which is often dysregulated in cancer.[16][17]

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Heterodimerization PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER3 HER3 HER2->HER3 Heterodimerization HER2->PI3K HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Biaryl_Inhibitor 4-Aryl-2-formylbenzonitrile Derivative (Inhibitor) Biaryl_Inhibitor->EGFR Inhibits Biaryl_Inhibitor->HER2 Inhibits

Caption: EGFR/HER-2 signaling pathway and potential inhibition by biaryl compounds.

Experimental_Workflow Start Start: Select Cross-Coupling Method Coupling Perform Cross-Coupling Reaction (Suzuki, Stille, or Negishi) Start->Coupling Workup Reaction Workup and Crude Product Isolation Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Validation Structural Validation Purification->Validation NMR NMR Spectroscopy (¹H, ¹³C) Validation->NMR Structure MS Mass Spectrometry Validation->MS Molecular Weight Purity Purity Analysis (HPLC) Validation->Purity Purity End End: Pure, Validated Product NMR->End MS->End Purity->End

Caption: General experimental workflow for synthesis and validation.

Conclusion

The Suzuki-Miyaura coupling is a highly effective and often preferred method for the synthesis of 4-aryl-2-formylbenzonitrile derivatives due to its operational simplicity, the low toxicity of its reagents, and generally high yields. However, for substrates with sensitive functional groups or when steric hindrance is a significant factor, the Stille and Negishi couplings present viable and sometimes superior alternatives, despite the challenges associated with reagent toxicity and reaction conditions. A thorough structural validation using a combination of spectroscopic and chromatographic techniques is paramount to ensure the identity and purity of the synthesized biaryl compounds, which is a critical step for their advancement in drug discovery and development pipelines.

References

A Comparative Guide to the Synthesis of 4-Bromo-2-formylbenzonitrile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of potential synthetic pathways for 4-Bromo-2-formylbenzonitrile, a valuable building block in the preparation of various pharmaceutically active compounds. Due to a lack of direct comparative studies in the available literature, this guide presents plausible synthetic routes based on established organic chemistry principles and documented procedures for analogous compounds. The information herein is intended to provide a strong foundation for laboratory investigation and methods development.

Introduction to Synthetic Strategies

The synthesis of this compound presents a unique challenge due to the presence of three distinct functional groups: a bromine atom, a nitrile group, and a formyl group. The strategic introduction of the formyl group ortho to the nitrile is a key consideration. Two primary retrosynthetic approaches are considered the most viable:

  • Oxidation of 4-Bromo-2-methylbenzonitrile: This pathway involves the synthesis of the corresponding methyl-substituted precursor, followed by a selective oxidation to the aldehyde. This is a common and often effective strategy for the preparation of benzaldehydes.

  • Direct Formylation of 4-Bromobenzonitrile: This approach aims to introduce the formyl group in a single step onto the 4-bromobenzonitrile backbone. This is an atom-economical approach, but regioselectivity can be a challenge.

This guide will explore these two pathways, presenting hypothetical reaction conditions based on established methodologies for similar substrates.

Pathway 1: Oxidation of 4-Bromo-2-methylbenzonitrile

This two-step approach first requires the synthesis of the starting material, 4-bromo-2-methylbenzonitrile, followed by its oxidation.

Step 1A: Synthesis of 4-Bromo-2-methylbenzonitrile

A potential route to 4-bromo-2-methylbenzonitrile is via a Sandmeyer reaction from 3-bromo-4-methylaniline.

Experimental Protocol:

  • Diazotization: Dissolve 3-bromo-4-methylaniline in an aqueous acidic solution (e.g., HBr/H₂O) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Add the cold diazonium salt solution to the CuCN solution. The reaction is often heated to promote the substitution.

  • Work-up and Purification: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Step 1B: Oxidation of 4-Bromo-2-methylbenzonitrile to this compound

Several methods can be employed for the selective oxidation of the methyl group. A comparison of potential reagents is presented below.

Oxidizing AgentTypical Catalyst/SolventTemperatureReaction TimeReported Yield (Analogous Reactions)
Selenium Dioxide (SeO₂)Dioxane/WaterReflux12-24 h60-80%
Chromium Trioxide (CrO₃)Acetic Anhydride/Acetic Acid0-25 °C2-6 h50-70%
N-Bromosuccinimide (NBS) followed by HydrolysisAIBN (initiator), CCl₄ then H₂O/CaCO₃Reflux, then 100 °C4-8 h, then 2-4 h40-60%

Experimental Protocol (Using Selenium Dioxide):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-methylbenzonitrile in a mixture of dioxane and water.

  • Addition of Oxidant: Add a stoichiometric amount of selenium dioxide to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture and filter to remove selenium byproducts. The filtrate is then extracted with an organic solvent.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The crude this compound is then purified by column chromatography or recrystallization.

Pathway 2: Direct Ortho-Formylation of 4-Bromobenzonitrile

The direct introduction of a formyl group ortho to the nitrile in 4-bromobenzonitrile is a more direct but potentially less selective route.

Formylation MethodKey ReagentsSolventTemperaturePotential Issues
Ortho-Lithiation and Formylation n-Butyllithium, TMEDA, DMFTHF-78 °C to rtCompeting reactions at the bromo-position, moisture sensitivity.
Vilsmeier-Haack Reaction POCl₃, DMFDichloromethane0 °C to RefluxLow reactivity of the aromatic ring, potential for side reactions.

Experimental Protocol (Ortho-Lithiation and Formylation):

  • Reaction Setup: To a solution of 4-bromobenzonitrile and N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium dropwise.

  • Lithiation: Stir the mixture at low temperature for a defined period to allow for ortho-lithiation.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture and allow it to warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Comparative Analysis and Workflow Visualization

The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and purification capabilities. The oxidation route offers potentially higher regioselectivity, while the direct formylation is more atom-economical but may present challenges in controlling the reaction site.

Below are Graphviz diagrams illustrating the logical flow of each proposed synthetic pathway.

G Synthetic Pathway 1: Oxidation Route A 3-Bromo-4-methylaniline B Diazotization (NaNO₂, HBr) A->B C Sandmeyer Reaction (CuCN) B->C D 4-Bromo-2-methylbenzonitrile C->D E Oxidation (e.g., SeO₂) D->E F This compound E->F

Caption: Workflow for the synthesis of this compound via the oxidation of 4-Bromo-2-methylbenzonitrile.

G Synthetic Pathway 2: Direct Formylation Route A 4-Bromobenzonitrile B Ortho-Lithiation (n-BuLi, TMEDA) A->B C Formylation (DMF) B->C D This compound C->D

Caption: Workflow for the direct ortho-formylation of 4-Bromobenzonitrile.

Conclusion

This guide outlines two plausible synthetic strategies for obtaining this compound. The oxidation of 4-bromo-2-methylbenzonitrile appears to be a more robust and predictable route based on analogous transformations. The direct formylation of 4-bromobenzonitrile, while more concise, may require significant optimization to achieve acceptable yields and regioselectivity. Researchers are encouraged to use the provided protocols as a starting point for their experimental work and to perform thorough characterization of all intermediates and the final product.

Isotopic Labeling of 4-Bromo-2-formylbenzonitrile: A Comparative Guide for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methods for the isotopic labeling of "4-Bromo-2-formylbenzonitrile," a versatile building block in organic synthesis and drug discovery. The introduction of isotopic labels, such as Deuterium (²H or D) and Carbon-13 (¹³C), is a powerful technique for elucidating reaction mechanisms, quantifying metabolic pathways, and serving as internal standards in analytical studies.[1][2] This document compares potential labeling strategies, provides experimental insights, and discusses alternative tracer molecules for mechanistic investigations.

Introduction to Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a fundamental technique in which an atom in a molecule is replaced by one of its isotopes. This subtle modification allows researchers to track the fate of specific atoms or molecular fragments through complex chemical or biological transformations without significantly altering the chemical properties of the molecule.[1] The most commonly used stable isotopes in this context are Deuterium (²H) and Carbon-13 (¹³C).

The primary applications of isotopically labeled compounds in mechanistic studies include:

  • Kinetic Isotope Effect (KIE) Studies: The rate of a reaction can change when an atom at or near the reactive center is replaced with a heavier isotope. The magnitude of this effect provides valuable information about the rate-determining step and the transition state of a reaction.[2]

  • Metabolic Pathway Elucidation: Labeled compounds are used to trace the metabolic fate of drugs and other xenobiotics in biological systems, aiding in the identification of metabolites and understanding metabolic pathways.[1]

  • NMR and Mass Spectrometry: Isotopically labeled compounds serve as internal standards for quantitative analysis by mass spectrometry and are instrumental in advanced NMR studies to probe molecular structure and dynamics.[3][4]

Isotopic Labeling Strategies for this compound

Method 1: Regioselective Formylation for Formyl Group Labeling

A promising method for introducing a deuterium or carbon-13 label at the formyl position of this compound is through regioselective formylation of a suitable precursor.[5] This "bottom-up" approach involves constructing the labeled molecule from a non-labeled precursor.

Experimental Protocol (Adapted from the synthesis of related benzaldehydes[5]):

  • Precursor Synthesis: The synthesis would start from 1,3-dibromobenzonitrile.

  • Lithiation: Regioselective deprotonation of the 2-position of 1,3-dibromobenzonitrile is achieved using a strong base like lithium diisopropylamide (LDA) followed by transmetalation with n-butyllithium at low temperatures (e.g., -78 °C).

  • Quenching with Labeled Formyl Source: The resulting aryllithium species is then quenched with an isotopically labeled formylating agent.

    • For Deuterium labeling , deuterated dimethylformamide (DMF-d₇) is used.

    • For Carbon-13 labeling , ¹³C-labeled ethyl chloroformate or other suitable ¹³C-formylating agents would be employed.

  • Work-up and Purification: The reaction is quenched with a suitable proton source, followed by extraction and purification using standard techniques like column chromatography to yield the desired isotopically labeled this compound.

Workflow for Regioselective Formylation:

G cluster_0 Precursor Preparation cluster_1 Key Reaction Steps cluster_2 Labeled Formylating Agents cluster_3 Final Product 1,3-Dibromobenzonitrile 1,3-Dibromobenzonitrile Regioselective Lithiation (LDA/n-BuLi, -78°C) Regioselective Lithiation (LDA/n-BuLi, -78°C) 1,3-Dibromobenzonitrile->Regioselective Lithiation (LDA/n-BuLi, -78°C) Quenching with Labeled Formyl Source Quenching with Labeled Formyl Source Regioselective Lithiation (LDA/n-BuLi, -78°C)->Quenching with Labeled Formyl Source Labeled this compound Labeled this compound Quenching with Labeled Formyl Source->Labeled this compound DMF-d7 (for Deuterium) DMF-d7 (for Deuterium) DMF-d7 (for Deuterium)->Quenching with Labeled Formyl Source EtO-13CHO (for Carbon-13) EtO-13CHO (for Carbon-13) EtO-13CHO (for Carbon-13)->Quenching with Labeled Formyl Source

Caption: Synthetic workflow for formyl group labeling.

Method 2: Nickel-Catalyzed Cyanation for Nitrile Group Labeling

For introducing a ¹³C label at the nitrile position, a late-stage nickel-catalyzed cyanation of the corresponding aryl bromide precursor offers a powerful and versatile approach.[6][7] This method is advantageous as it allows for the introduction of the isotope at a later stage of the synthesis.

Experimental Protocol (General procedure for Ni-catalyzed cyanation of aryl bromides[6]):

  • Precursor Synthesis: The starting material would be 2,5-dibromobenzaldehyde.

  • Reaction Setup: In an inert atmosphere glovebox, a reaction vessel is charged with the aryl bromide precursor, a nickel catalyst (e.g., NiCl₂), a ligand (e.g., a phosphine ligand), a reducing agent (e.g., zinc powder), and an isotopically labeled cyanide source (e.g., K¹³CN or Zn(¹³CN)₂).

  • Reaction Conditions: The reaction mixture is suspended in a suitable solvent (e.g., HMPA or acetonitrile) and heated under an inert atmosphere for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, quenched, and the product is extracted. Purification by column chromatography affords the ¹³C-labeled this compound.

Workflow for Nickel-Catalyzed Cyanation:

G cluster_0 Precursor cluster_1 Reaction Components cluster_2 Reaction cluster_3 Final Product 2,5-Dibromobenzaldehyde 2,5-Dibromobenzaldehyde Ni-Catalyzed Cyanation Ni-Catalyzed Cyanation 2,5-Dibromobenzaldehyde->Ni-Catalyzed Cyanation Ni Catalyst (e.g., NiCl2) Ni Catalyst (e.g., NiCl2) Ni Catalyst (e.g., NiCl2)->Ni-Catalyzed Cyanation Ligand (e.g., PPh3) Ligand (e.g., PPh3) Ligand (e.g., PPh3)->Ni-Catalyzed Cyanation Reducing Agent (e.g., Zn) Reducing Agent (e.g., Zn) Reducing Agent (e.g., Zn)->Ni-Catalyzed Cyanation Labeled Cyanide Source (e.g., K13CN) Labeled Cyanide Source (e.g., K13CN) Labeled Cyanide Source (e.g., K13CN)->Ni-Catalyzed Cyanation 13C-Nitrile Labeled this compound 13C-Nitrile Labeled this compound Ni-Catalyzed Cyanation->13C-Nitrile Labeled this compound

Caption: Synthetic workflow for nitrile group labeling.

Performance Comparison of Labeling Methods

The choice of labeling strategy depends on the specific research question, the availability of starting materials, and the desired position of the isotopic label. Below is a comparative summary of the two proposed methods.

FeatureMethod 1: Regioselective FormylationMethod 2: Nickel-Catalyzed Cyanation
Isotope Position Formyl group (-CHO)Nitrile group (-CN)
Applicable Isotopes ²H, ¹³C¹³C, ¹⁴C
Typical Yields Moderate to Good (based on analogs)[5]Good to High (based on analogs)[6][7]
Isotopic Enrichment >99% (reported for analogs)[5]Variable, can be high depending on conditions[8]
Key Reagents LDA/n-BuLi, Labeled DMF or chloroformateNi catalyst, Ligand, Reducing agent, Labeled cyanide
Advantages High isotopic purity, well-established for benzaldehydes.Late-stage functionalization, broad substrate scope.
Disadvantages Requires synthesis of a specific precursor, sensitive to reaction conditions.Potential for side reactions, toxicity of cyanide reagents.

Alternative Compounds for Mechanistic Studies

In cases where the synthesis of labeled this compound is challenging or if a different electronic or steric profile is desired, researchers can consider alternative isotopically labeled aromatic aldehydes and nitriles.

Alternative CompoundLabeling PositionApplication in Mechanistic StudiesReference
Deuterated Benzaldehyde Formyl groupStudying enzyme mechanisms and kinetic isotope effects.
¹³C-labeled Benzaldehydes Formyl or ring positionsTracing reaction pathways and as NMR probes.[5]
Substituted Aryl Nitriles Nitrile groupInvestigating reaction mechanisms of cyanation and C-CN bond activation.[8]

Logical Workflow for a Mechanistic Study Using Isotopic Labeling

The following diagram illustrates the general workflow for a mechanistic study employing an isotopically labeled compound like this compound.

G cluster_0 Hypothesis Formulation cluster_1 Tracer Synthesis cluster_2 Experimentation cluster_3 Analysis cluster_4 Conclusion Propose Reaction Mechanism Propose Reaction Mechanism Synthesize Isotopically Labeled Substrate Synthesize Isotopically Labeled Substrate Propose Reaction Mechanism->Synthesize Isotopically Labeled Substrate Perform Reaction with Labeled and Unlabeled Substrate Perform Reaction with Labeled and Unlabeled Substrate Synthesize Isotopically Labeled Substrate->Perform Reaction with Labeled and Unlabeled Substrate Collect Kinetic or Product Data Collect Kinetic or Product Data Perform Reaction with Labeled and Unlabeled Substrate->Collect Kinetic or Product Data Analyze Products (MS, NMR) Analyze Products (MS, NMR) Collect Kinetic or Product Data->Analyze Products (MS, NMR) Determine Kinetic Isotope Effect Determine Kinetic Isotope Effect Collect Kinetic or Product Data->Determine Kinetic Isotope Effect Refine or Confirm Mechanistic Hypothesis Refine or Confirm Mechanistic Hypothesis Analyze Products (MS, NMR)->Refine or Confirm Mechanistic Hypothesis Determine Kinetic Isotope Effect->Refine or Confirm Mechanistic Hypothesis

Caption: General workflow for a mechanistic study.

Conclusion

Isotopic labeling of this compound at either the formyl or nitrile position is feasible through established synthetic methodologies for analogous compounds. The choice between regioselective formylation and nickel-catalyzed cyanation will depend on the specific requirements of the mechanistic study. This guide provides a framework for researchers to select and implement an appropriate labeling strategy for their investigations into reaction mechanisms and metabolic pathways. The use of such labeled compounds will undoubtedly continue to be a cornerstone of modern chemical and biomedical research.

References

A Comparative Guide to the Synthesis of Key Talazoparib Intermediates: Benchmarking 4-Bromo-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in active pharmaceutical ingredient (API) synthesis, the selection of an optimal synthetic route is critical for efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of two synthetic pathways for producing a core intermediate of Talazoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor.

The two routes are benchmarked based on their starting materials, key transformations, and reported yields. Route A employs 4-Bromo-2-formylbenzonitrile as the starting material, a versatile building block for introducing the substituted phenyl ring system. Route B, a well-documented method, utilizes a nitro-ketoester derivative. This guide will objectively compare the performance of these two distinct approaches, providing experimental data and detailed protocols to inform synthetic strategy.

Comparative Performance of Synthetic Routes

The following table summarizes the key performance indicators for the two synthetic routes, offering a clear comparison of their efficiency in producing the common intermediate, a substituted dihydroquinolinone.

MetricRoute A: Suzuki Coupling ApproachRoute B: Reductive Cyclization Approach
Starting Material This compoundMethyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate
Key Transformation Suzuki-Miyaura CouplingReductive Cyclization
Key Reagents Palladium catalyst, base, 4-fluorophenylboronic acidTitanium(III) chloride (TiCl₃)
Reported Yield of Key Step ~85-95% (Typical for Suzuki Coupling)95%[1]
Overall Yield (to common intermediate) Estimated ~75-85%High
Key Advantages Utilizes a commercially available, versatile starting material. High functional group tolerance.High-yielding key step. Short and convergent.
Potential Challenges Palladium catalyst cost and removal. Optimization of coupling conditions.Handling of pyrophoric or air-sensitive reagents (TiCl₃).

Experimental Workflows

The following diagrams illustrate the key steps in both synthetic routes, providing a visual comparison of the chemical transformations.

cluster_A Route A: Suzuki Coupling Workflow A1 This compound + 4-Fluorophenylboronic Acid A2 Suzuki-Miyaura Coupling (Pd Catalyst, Base) A1->A2 A3 Intermediate A A2->A3 A4 Further Transformations A3->A4 A5 Dihydroquinolinone Intermediate A4->A5

Figure 1. Workflow of the Suzuki Coupling Approach (Route A).

cluster_B Route B: Reductive Cyclization Workflow B1 Nitro-ketoester + 4-Fluorobenzaldehyde B2 Reductive Cyclization (TiCl3) B1->B2 B3 Dihydroquinolinone Intermediate B2->B3

Figure 2. Workflow of the Reductive Cyclization Approach (Route B).

Detailed Experimental Protocols

Detailed methodologies for the key transformations in both synthetic routes are provided below.

Route A: Suzuki-Miyaura Coupling (General Protocol)

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.

Reaction Setup:

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dioxane, toluene) is added 4-fluorophenylboronic acid (1.1-1.5 equivalents).

  • An aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents) is added to the mixture.

  • The mixture is degassed with an inert gas (e.g., argon, nitrogen) for 15-30 minutes.

  • A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 equivalents) is added.

Reaction Execution:

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired biaryl product.

Route B: Reductive Cyclization for Dihydroquinolinone Synthesis[1]

This protocol is adapted from the synthesis of Talazoparib as described in the Journal of Medicinal Chemistry.[1]

Reaction Setup:

  • To a suspension of methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate (1 equivalent) and 4-fluorobenzaldehyde (1.87 equivalents) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) is added titanium(III) chloride (20% w/w solution in 2N Hydrochloric acid, 6 equivalents).[2]

Reaction Execution:

  • The reaction mixture is stirred at 55 °C for 4 hours and then cooled to room temperature.[2]

  • The mixture is diluted with water and extracted with ethyl acetate.[2]

  • The combined organic layers are dried over anhydrous sodium sulfate and evaporated to dryness to afford the dihydroquinolinone intermediate.[2]

Signaling Pathways and Logical Relationships

The synthesis of Talazoparib is a multi-step process. The choice of the initial synthetic strategy has a cascading effect on the subsequent steps and the overall efficiency of the process. The following diagram illustrates the logical relationship between the choice of starting material and the resulting synthetic pathway.

cluster_C Synthetic Strategy Decision Tree Start Choice of Starting Material SM_A This compound Start->SM_A SM_B Nitro-ketoester Start->SM_B Route_A Route A: Suzuki Coupling SM_A->Route_A Route_B Route B: Reductive Cyclization SM_B->Route_B Intermediate Common Dihydroquinolinone Intermediate Route_A->Intermediate Route_B->Intermediate API Talazoparib (API) Intermediate->API

Figure 3. Decision tree for the synthesis of Talazoparib intermediate.

Conclusion

Both the Suzuki coupling approach starting from This compound and the reductive cyclization route offer viable pathways to a key intermediate of Talazoparib. The reductive cyclization method is a high-yielding and well-established process.[1] However, the Suzuki coupling route provides flexibility in terms of starting material and avoids the use of harsh reducing agents like TiCl₃.

The choice between these routes will depend on several factors, including the cost and availability of starting materials, the scalability of the process, and the specific capabilities of the manufacturing facility. For research and development, the versatility of the Suzuki coupling with This compound makes it an attractive option for analog synthesis and process optimization. For large-scale production, the high yield of the reductive cyclization may be advantageous, provided the handling of TiCl₃ is not a limiting factor. This guide provides the necessary data and protocols to make an informed decision based on the specific needs of the synthesis campaign.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromo-2-formylbenzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals engaged in drug development and chemical synthesis, the proper management and disposal of chemical reagents is a cornerstone of a safe and compliant laboratory environment. This guide provides a detailed, procedural framework for the safe disposal of 4-Bromo-2-formylbenzonitrile, a compound requiring careful handling due to its potential health and environmental hazards. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on safety data for structurally similar compounds, such as 4-Bromobenzonitrile and 4-Bromo-2-chlorobenzonitrile. It is imperative to consult with your institution's environmental health and safety (EHS) department for specific disposal requirements.

Hazard Profile and Personal Protective Equipment (PPE)

Before commencing any handling or disposal procedures, it is crucial to be fully cognizant of the potential hazards associated with this compound and to utilize the appropriate Personal Protective Equipment (PPE). Based on data for similar compounds, this chemical is expected to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2]

Quantitative Data on Personal Protective Equipment and Safety Measures:

Protective MeasureSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and potential irritation or allergic reactions.[1]
Eye/Face Protection Safety glasses with side-shields or chemical gogglesTo protect eyes from splashes and dust, preventing serious eye irritation.[1]
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo minimize inhalation of dust, which may cause respiratory irritation.[1]
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.To prevent ingestion and oral exposure.[1][2]

Experimental Workflow for Disposal

The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[2][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.

start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect seal Securely Seal the Container collect->seal storage Store in a Cool, Dry, Well-Ventilated Area seal->storage contact Contact Institutional EHS or Licensed Waste Disposal Company storage->contact transfer Arrange for Waste Pickup and Transfer contact->transfer end End: Proper Disposal Completed transfer->end

Workflow for the safe disposal of this compound.

Step-by-Step Disposal Procedure

  • Waste Segregation and Collection :

    • Isolate waste this compound from other laboratory waste streams.

    • Collect the waste in a designated, chemically compatible, and sealable container. The container should be clearly labeled with "Hazardous Waste" and the chemical name, "this compound".

  • Container Management :

    • Ensure the waste container is kept securely sealed when not in use to prevent accidental spills or the release of dust.

    • Store the sealed container in a designated secondary containment bin in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Spill Management :

    • In the event of a spill, avoid generating dust.

    • Carefully sweep or shovel the spilled solid material into a suitable container for disposal.[5]

    • Clean the spill area thoroughly with an appropriate solvent and decontaminate all cleaning materials as hazardous waste.

  • Disposal of Contaminated Materials :

    • Any materials, such as personal protective equipment, weighing papers, or cleaning supplies, that come into direct contact with this compound must be treated as hazardous waste and disposed of accordingly.

    • Empty containers that held the chemical should also be treated as hazardous waste unless properly decontaminated.

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste container.[2][3][4]

    • Provide the waste disposal company with all necessary information regarding the chemical's hazards.

References

Essential Safety and Operational Guide for Handling 4-Bromo-2-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-2-formylbenzonitrile. The following procedures are designed to ensure safe handling, storage, and disposal of this compound, minimizing risks and ensuring regulatory compliance.

Hazard Summary:

1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are recommended for their resistance to a broad range of chemicals and are more resistant to punctures and tears than latex.[5][6] Always inspect gloves for integrity before use and change them immediately if contaminated.
Eyes Safety goggles or safety glasses with side shieldsTo protect against splashes and dust, eye protection meeting ANSI Z87.1 standards is required.[7]
Face Face shieldA face shield worn over safety goggles is necessary when there is a significant risk of splashing or when handling larger quantities.[5][7]
Body Laboratory coatA buttoned lab coat should be worn to protect skin and personal clothing from contamination.[6][7]
Respiratory Use in a well-ventilated area or chemical fume hoodEngineering controls such as a chemical fume hood are the primary means of preventing inhalation exposure.[2][8] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[7]
Feet Closed-toe shoesShoes that fully cover the feet are required to protect against spills.[7]

2. Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

  • Handling:

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[2][8]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

    • Wash hands thoroughly after handling.[1][4]

    • Avoid dust formation when handling the solid compound.[1]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]

    • Store in a locked cabinet or other secure location.[2][9]

3. Disposal Plan

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[8] Do not dispose of this chemical in regular trash or down the drain.[10]

Waste Type Disposal Procedure
Unused or Waste Product Collect in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[8]
Contaminated Consumables (e.g., gloves, weigh paper) Place in the designated "Halogenated Organic Waste" container.[8]
Empty Containers Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste.[8] After rinsing, the container can be disposed of as non-hazardous waste, or as directed by your institution's EHS department.

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[8]

4. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][9] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[2][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][3] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills of solid material, carefully sweep up to avoid creating dust and place in a sealed container for disposal.[1] For larger spills, follow your institution's spill response protocol and contact EHS.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Logical Relationship of Safety Measures

cluster_controls Hierarchy of Controls cluster_outcome Desired Outcome elimination Elimination/Substitution engineering Engineering Controls (Fume Hood) elimination->engineering admin Administrative Controls (SOPs, Training) engineering->admin ppe Personal Protective Equipment (Gloves, Goggles) admin->ppe safe_handling Safe Handling of This compound ppe->safe_handling Ensures

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.